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  • Product: 2-(4-Nitrophenyl)ethylazanium
  • CAS: 173738-40-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Nitrophenyl)ethylazanium Derivatives

This guide provides a comprehensive technical overview of the mechanisms of action for various derivatives of 2-(4-Nitrophenyl)ethylazanium. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the mechanisms of action for various derivatives of 2-(4-Nitrophenyl)ethylazanium. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular interactions, signaling pathways, and experimental methodologies that define the bioactivity of these compounds. Moving beyond a simple recitation of facts, this guide offers insights into the causal relationships behind experimental designs and the structural features that drive the diverse pharmacological effects of these derivatives.

Introduction: The Versatile 2-(4-Nitrophenyl) Moiety

The 2-(4-nitrophenyl)ethylazanium scaffold serves as a versatile platform in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer, antibacterial, and enzyme-inhibitory effects. The presence of the nitro group is a key determinant of their biological action, often acting as a bio-reducible moiety that can be activated under specific physiological conditions, such as the hypoxic environment of solid tumors or anaerobic microbial settings. This guide will explore the distinct mechanisms of action for different classes of 2-(4-nitrophenyl)ethylazanium derivatives, providing a detailed understanding of their therapeutic potential.

Core Mechanism: The Role of the Nitro Group and Bioreductive Activation

A central theme in the mechanism of action of many nitroaromatic compounds is the bioreduction of the nitro group.[1] This process is often a prerequisite for their cytotoxic or antimicrobial effects. Under normoxic conditions, the single-electron reduction of the nitro group is a futile cycle, as the resulting nitro radical anion is rapidly re-oxidized by molecular oxygen, generating superoxide radicals and leading to oxidative stress. However, in hypoxic environments, further reduction can occur, leading to the formation of highly reactive nitroso, hydroxylamino, and amino derivatives. These reactive intermediates can covalently modify and damage critical cellular macromolecules such as DNA and proteins, ultimately leading to cell death.[1]

graph "Bioreductive Activation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Nitroaromatic_Compound" [label="R-NO2\n(Parent Compound)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Nitro_Radical_Anion" [label="R-NO2•-\n(Nitro Radical Anion)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Nitroso_Derivative" [label="R-NO\n(Nitroso Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Hydroxylamino_Derivative" [label="R-NHOH\n(Hydroxylamino Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Amino_Derivative" [label="R-NH2\n(Amino Derivative)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Macromolecular_Adducts" [label="Covalent Adducts\n(DNA, Proteins)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell_Death" [label="Cell Death", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ROS" [label="Reactive Oxygen Species", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative_Stress" [label="Oxidative Stress", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "O2" [label="O2", shape=plaintext]; "e-" [label="e-", shape=plaintext]; "2e-, 2H+" [label="2e-, 2H+", shape=plaintext]; "2e-, 2H+ " [label="2e-, 2H+", shape=plaintext]; "2e-, 2H+ " [label="2e-, 2H+", shape=plaintext];

"Nitroaromatic_Compound" -> "Nitro_Radical_Anion" [label="Nitroreductases"]; "Nitro_Radical_Anion" -> "Nitroso_Derivative" [label="Hypoxia"]; "Nitroso_Derivative" -> "Hydroxylamino_Derivative"; "Hydroxylamino_Derivative" -> "Amino_Derivative"; "Hydroxylamino_Derivative" -> "Macromolecular_Adducts"; "Nitroso_Derivative" -> "Macromolecular_Adducts"; "Macromolecular_Adducts" -> "Cell_Death"; "Nitro_Radical_Anion" -> "Nitroaromatic_Compound" [label="O2"]; "Nitro_Radical_Anion" -> "ROS" [label="O2"]; "ROS" -> "Oxidative_Stress"; "Oxidative_Stress" -> "Cell_Death"; }

Caption: Bioreductive activation of nitroaromatic compounds.

I. 4-Nitrochalcone Derivatives: Induction of Oxidative Stress and Apoptosis

Chalcones, characterized by an open-chain flavonoid structure, are precursors to a wide array of bioactive molecules. The incorporation of a 4-nitrophenyl group into the chalcone scaffold has been shown to enhance their anticancer properties.

Mechanism of Action

The primary mechanism of action for many 4-nitrochalcone derivatives involves the induction of intracellular reactive oxygen species (ROS).[2][3][] This surge in ROS disrupts the cellular redox balance, leading to oxidative stress. The excessive oxidative stress triggers a cascade of events, including:

  • Cell Cycle Arrest: 4-Nitrochalcones have been observed to cause cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[3]

  • Mitochondrial Dysfunction: The increase in ROS can lead to a decrease in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[]

  • Apoptosis Induction: The culmination of these cellular insults is the induction of programmed cell death, or apoptosis.[2][]

graph "Nitrochalcone_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Nitrochalcone" [label="4-Nitrochalcone\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; "ROS_Generation" [label="Increased ROS\nProduction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative_Stress" [label="Oxidative Stress", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cell_Cycle_Arrest" [label="G2/M Phase\nCell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mitochondrial_Dysfunction" [label="Mitochondrial\nDysfunction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Nitrochalcone" -> "ROS_Generation"; "ROS_Generation" -> "Oxidative_Stress"; "Oxidative_Stress" -> "Cell_Cycle_Arrest"; "Oxidative_Stress" -> "Mitochondrial_Dysfunction"; "Mitochondrial_Dysfunction" -> "Apoptosis"; "Cell_Cycle_Arrest" -> "Apoptosis"; }

Caption: Proposed mechanism of action for 4-nitrochalcone derivatives.
Experimental Protocols

This protocol details the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels.

  • Cell Seeding: Seed cancer cells (e.g., KYSE-450, Eca-109) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[2]

  • Compound Treatment: Treat the cells with varying concentrations of the 4-nitrochalcone derivative (or DMSO as a vehicle control) for 24 hours.[2]

  • DCFH-DA Staining: Remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C.[2]

  • Fluorescence Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 488 nm and 525 nm, respectively.

II. Thiazole Derivatives: Targeting Angiogenesis and Cell Proliferation

Thiazole-containing compounds are prevalent in many clinically used drugs. When functionalized with a 4-nitrophenyl group, these derivatives have shown promise as anticancer agents, particularly through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Mechanism of Action

A significant mechanism of action for certain 4-nitrophenyl-substituted thiazole derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] VEGFR-2 is a critical receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF. By inhibiting VEGFR-2, these compounds can effectively block the formation of new blood vessels that supply tumors with essential nutrients and oxygen. This anti-angiogenic activity is often coupled with direct cytotoxic effects on cancer cells, including:

  • Cell Cycle Arrest: Similar to nitrochalcones, these thiazole derivatives can induce cell cycle arrest, with some compounds causing accumulation in both the G1 and G2/M phases.[5]

  • Induction of Apoptosis: The inhibition of critical survival pathways ultimately leads to apoptosis.[6]

graph "Thiazole_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Thiazole_Derivative" [label="4-Nitrophenyl-Thiazole\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; "VEGFR2_Inhibition" [label="VEGFR-2 Inhibition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Anti_Angiogenesis" [label="Anti-Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Cycle_Arrest" [label="G1 and G2/M Phase\nCell Cycle Arrest", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Apoptosis" [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Tumor_Growth_Inhibition" [label="Tumor Growth Inhibition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Thiazole_Derivative" -> "VEGFR2_Inhibition"; "VEGFR2_Inhibition" -> "Anti_Angiogenesis"; "Thiazole_Derivative" -> "Cell_Cycle_Arrest"; "Cell_Cycle_Arrest" -> "Apoptosis"; "Anti_Angiogenesis" -> "Tumor_Growth_Inhibition"; "Apoptosis" -> "Tumor_Growth_Inhibition"; }

Caption: Mechanism of action for 4-nitrophenyl-thiazole derivatives.
Experimental Protocols

This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against VEGFR-2.

  • Reagents: Recombinant human VEGFR-2, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations, VEGFR-2 enzyme, and the substrate in a kinase buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a fluorescence-based assay.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

III. 1,3,4-Oxadiazole Derivatives: Multi-Targeting Antibacterial and Anticancer Agents

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester functionalities and is a common scaffold in medicinal chemistry. Derivatives containing the 4-nitrophenyl group have demonstrated a wide range of biological activities, including potent antibacterial and anticancer effects.[7][8]

Mechanism of Action

The mechanism of action for these derivatives is often multi-faceted, targeting various cellular processes:

  • Enzyme Inhibition: Certain 2-(4-nitrophenyl)-1,3,4-oxadiazole derivatives have been shown to be potent inhibitors of enzymes crucial for cancer cell survival and proliferation, such as thymidylate synthase and matrix metalloproteinases (MMPs).[7][9]

  • Antibacterial Activity: The antibacterial action of these compounds is believed to involve the inhibition of essential bacterial pathways, including cell wall synthesis, DNA replication, and protein synthesis.[8] The bioreductive activation of the nitro group is also likely to play a significant role in their antimicrobial efficacy.

graph "Oxadiazole_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

"Oxadiazole_Derivative" [label="2-(4-Nitrophenyl)-1,3,4-Oxadiazole\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; "Enzyme_Inhibition" [label="Enzyme Inhibition\n(Thymidylate Synthase, MMPs)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Anticancer_Activity" [label="Anticancer Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Bacterial_Pathway_Inhibition" [label="Inhibition of Bacterial\nPathways", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Antibacterial_Activity" [label="Antibacterial Activity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Oxadiazole_Derivative" -> "Enzyme_Inhibition"; "Enzyme_Inhibition" -> "Anticancer_Activity"; "Oxadiazole_Derivative" -> "Bacterial_Pathway_Inhibition"; "Bacterial_Pathway_Inhibition" -> "Antibacterial_Activity"; }

Caption: Diverse mechanisms of action for 2-(4-nitrophenyl)-1,3,4-oxadiazole derivatives.
Experimental Protocols

This protocol describes a fluorometric assay to determine the inhibitory potential of compounds against MMP-9.

  • Reagents: Recombinant human MMP-9, a fluorogenic MMP-9 substrate, and a suitable assay buffer.

  • Enzyme Activation: Activate the pro-MMP-9 to its active form according to the manufacturer's instructions (often with APMA).

  • Reaction Setup: In a 96-well plate, add the test compound at various concentrations and the activated MMP-9 enzyme. Incubate for a short period to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic MMP-9 substrate to initiate the reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by MMP-9 results in the release of a fluorescent group.

  • Data Analysis: Calculate the rate of substrate cleavage for each compound concentration and determine the IC₅₀ value.

IV. Hydrazone Derivatives: Versatile Scaffolds with Diverse Biological Activities

Hydrazones are a class of organic compounds with the structure R₁R₂C=NNH₂. The incorporation of a 4-nitrophenyl moiety into hydrazone derivatives has led to the development of compounds with a wide range of pharmacological activities, including antimicrobial and enzyme-inhibitory effects.[10][11]

Mechanism of Action

The biological activity of 4-nitrophenyl hydrazone derivatives is diverse and depends on the overall molecular structure. Some of the reported mechanisms include:

  • Enzyme Inhibition: Certain 2,4-dinitrophenyl hydrazone derivatives have been identified as potent inhibitors of α-amylase, suggesting their potential as antidiabetic agents.[11]

  • Antimicrobial Activity: The antimicrobial properties of these compounds are likely due to a combination of factors, including the bioreduction of the nitro group and interactions with various microbial targets.

Quantitative Data Summary

Derivative ClassPrimary Mechanism(s)Key Experimental ReadoutsReference(s)
4-Nitrochalcones ROS generation, Cell cycle arrest (G2/M), ApoptosisIntracellular ROS levels, Cell cycle analysis, Apoptosis assays[2][3][]
Thiazoles VEGFR-2 inhibition, Cell cycle arrest (G1, G2/M)VEGFR-2 kinase activity, Cell cycle analysis[5][6]
1,3,4-Oxadiazoles Enzyme inhibition (Thymidylate synthase, MMPs)Enzyme inhibition assays (IC₅₀)[7][9]
Hydrazones Enzyme inhibition (e.g., α-amylase)Enzyme inhibition assays (IC₅₀)[11]

Conclusion

The derivatives of 2-(4-nitrophenyl)ethylazanium represent a rich and diverse class of bioactive molecules. Their mechanisms of action are varied and often hinge on the specific heterocyclic or functional groups appended to the core structure. A recurring and pivotal element is the bioreductive activation of the 4-nitro group, which can lead to the generation of cytotoxic reactive species. The targeted inhibition of key enzymes and signaling pathways, such as VEGFR-2, thymidylate synthase, and MMPs, further underscores the therapeutic potential of these compounds. The experimental protocols detailed in this guide provide a framework for the continued investigation and elucidation of the intricate mechanisms governing the biological activities of this promising class of molecules. Further research into the structure-activity relationships and the precise molecular targets will be instrumental in the development of novel and effective therapeutic agents.

References

  • Yang, Y., et al. (2022). A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. Cell Stress and Chaperones, 27(6), 645-657.
  • Machado, P., et al. (2023). Nitrochalcones: Pharmacological Activities and Therapeutic Potential. Molecules, 28(6), 2635.
  • de Oliveira, R. B., et al. (2020). In vitro leishmanicidal activity of 4-nitrochalcone and its encapsulated form in beeswax-copaiba oil nanoparticles. Journal of Biomaterials Science, Polymer Edition, 31(15), 1895-1911.
  • de Abreu, B. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 34, 1-26.
  • Abdelgawad, M. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5649.
  • BenchChem. (2025).
  • Perumal, Y., et al. (2015). Antioxidant studies on monosubstituted chalcone derivatives - understanding substituent effects. Journal of Applied Pharmaceutical Science, 5(12), 001-007.
  • Novotna, K., et al. (2023). Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Chemistry – A European Journal, e202303493.
  • Rai, R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry, 35(1), 1-13.
  • Sitorus, L., et al. (2024). GREEN SYNTHESIS AND CHARACTERIZATION OF 4'-HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. Journal of Chemical Science and Technology, 4(2), 106-114.
  • Asif, M. (2022). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. Pharmaceuticals, 15(11), 1369.
  • Rai, R., et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Parales, R. E., et al. (2002). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 66(4), 682-735.
  • Jabeen, M., et al. (2021). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1145-1172.
  • Saouli, S., et al. (2020). The EZ isomerization mechanism in 2,4-dinitrophenylhydrazones. Journal of Molecular Structure, 1206, 127715.
  • Kumar, A., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Journal of Biomolecular Structure and Dynamics, 1-22.
  • de Oliveira, C. S., et al. (2018). Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. European Journal of Medicinal Chemistry, 144, 496-505.
  • Sharma, A., et al. (2023).
  • Chimenti, F., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 549-563.
  • Khan, K. M., et al. (2018). 2, 4-Dinitrophenyl hydrazone derivatives as potent of alpha amylase inhibitors. Journal of Analytical & Pharmaceutical Research, 7(5), 589-593.
  • Yurttaş, L., et al. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 8(51), 48821-48836.
  • Al-Warhi, T., et al. (2021). Mechanism for the formation of 2-hydrazothiazinan-4-one derivatives 7a-e.
  • Chimenti, F., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. Journal of enzyme inhibition and medicinal chemistry, 34(1), 549–563.
  • Wang, Y., et al. (2023).
  • Uchiyama, S., et al. (2003). Isomerization of aldehyde-2,4-dinitrophenylhydrazone derivatives and validation of high-performance liquid chromatographic analysis.

Sources

Exploratory

2-(4-Nitrophenyl)ethylazanium molecular weight and exact mass

An In-depth Technical Guide to 2-(4-Nitrophenyl)ethylazanium for Researchers and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl)ethylazanium, a key chem...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(4-Nitrophenyl)ethylazanium for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Nitrophenyl)ethylazanium, a key chemical intermediate in pharmaceutical and organic synthesis. The document elucidates its fundamental chemical properties, with a specific focus on its molecular weight and exact mass. It is designed to serve as a critical resource for researchers, scientists, and professionals in the field of drug development, offering insights into its structure, properties, and applications as a synthetic building block.

Introduction

2-(4-Nitrophenyl)ethylazanium, systematically known as 2-(4-nitrophenyl)ethanaminium, is the protonated form of 4-nitrophenethylamine. In laboratory and industrial settings, it is almost exclusively handled as its hydrochloride salt, 2-(4-Nitrophenyl)ethylamine hydrochloride, to enhance stability and solubility in polar solvents.[1] The presence of a nitro group on the phenyl ring and a primary amine on the ethyl chain makes it a versatile precursor for the synthesis of more complex molecules. Its utility is most pronounced in the pharmaceutical industry, where it serves as a foundational scaffold for developing a range of bioactive compounds.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical identity and properties of a compound is paramount for its effective application in research and synthesis. This section details the nomenclature, structure, and key physicochemical data for 2-(4-Nitrophenyl)ethylazanium.

Nomenclature and Structure

The nomenclature "ethylazanium" specifies the protonated state of the ethylamine's nitrogen atom, resulting in a cation. This cation is typically stabilized by a counter-ion, most commonly chloride (Cl⁻).

  • Systematic Name: 2-(4-nitrophenyl)ethanaminium

  • Common Name: 2-(4-Nitrophenyl)ethylamine hydrochloride, 4-Nitrophenethylamine hydrochloride[3]

  • CAS Number: 29968-78-3 (for the hydrochloride salt)[3][4][5]

The molecular structure is characterized by a benzene ring substituted with a nitro group at the para (4) position and an ethylamine side chain.

Caption: Chemical structure of the 2-(4-Nitrophenyl)ethylazanium cation.

Molecular Weight vs. Exact Mass

It is critical to distinguish between molecular weight and exact mass, as they serve different purposes in chemical analysis.

  • Molecular Weight (Average Mass): This is the weighted average of the masses of the isotopes of each element in the molecule. It is used for stoichiometric calculations in chemical reactions (e.g., determining the mass of reactants).

  • Exact Mass (Monoisotopic Mass): This is the mass calculated using the mass of the most abundant isotope of each element. It is a key parameter in high-resolution mass spectrometry for determining the elemental composition of a molecule.[6]

Physicochemical Data

The quantitative properties of 2-(4-Nitrophenyl)ethylazanium hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂ · HCl[4]
Molecular Weight 202.64 g/mol [3][4][5]
Exact Mass (Cation) 167.08150 Da (Calculated for [C₈H₁₁N₂O₂]⁺)[6]
Monoisotopic Mass (Free Base) 166.074227566 Da (for C₈H₁₀N₂O₂)[6]
Appearance Yellow-green to brown solid crystalline powder[1][4][5]
Melting Point 200-216 °C[3][4][5]
Solubility Moderately soluble in polar solvents such as water and ethanol.[1]

Application in Synthetic Chemistry

The primary value of 2-(4-Nitrophenyl)ethylazanium lies in its role as a versatile intermediate. The nitro group can be readily reduced to an amine, which can then undergo a variety of chemical transformations. The primary amine of the ethylazanium moiety is also a key functional group for derivatization.

A 2-(4-Nitrophenyl)ethylazanium B Reduction of Nitro Group (e.g., H2/Pd, SnCl2) A->B C 4-Amino-phenethylamine Derivative B->C D Amide Coupling, Alkylation, etc. C->D E Diverse Bioactive Molecules (e.g., Pharmaceutical Leads) D->E

Caption: General synthetic workflow utilizing 2-(4-Nitrophenyl)ethylazanium.

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety. The following protocols are derived from safety data sheets (SDS).

General Handling Protocol
  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood to minimize dust generation and accumulation.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4][7]

    • Skin Protection: Wear suitable protective gloves and a lab coat.[7]

    • Respiratory Protection: If ventilation is inadequate, use a MSHA/NIOSH-approved dust respirator.[7]

  • Handling Practices: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[5]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[5]

  • Incompatible Materials: Avoid contact with acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[4][5]

  • Hazardous Decomposition: Combustion may produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[4]

Conclusion

2-(4-Nitrophenyl)ethylazanium is a foundational building block in synthetic chemistry, valued for its dual functionality that allows for extensive molecular elaboration. Its hydrochloride salt form provides the necessary stability for practical use. A clear understanding of its properties, particularly its molecular weight for stoichiometry and exact mass for structural confirmation via mass spectrometry, is indispensable for chemists in drug discovery and development. Adherence to strict safety protocols ensures its effective and safe utilization in the laboratory.

References

  • 4-Nitrophenethylamine. PubChem, National Institutes of Health. [Link]

  • 2-(4-Chloro-2-nitroanilino)ethylazanium. PubChem, National Institutes of Health. [Link]

  • N-Acetyl-2-(4-nitrophenyl)ethylamine. Chemsrc. [Link]

  • 2-(4-Nitrophenyl) Ethylamine Hydrochloride (Cas No: 29968-78-3). Xena Organics. [Link]

Sources

Foundational

proton and carbon NMR chemical shifts for 2-(4-Nitrophenyl)ethylazanium

In-Depth Technical Guide: Proton and Carbon NMR Chemical Shifts for 2-(4-Nitrophenyl)ethylazanium As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation of intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Proton and Carbon NMR Chemical Shifts for 2-(4-Nitrophenyl)ethylazanium

As a Senior Application Scientist, I frequently encounter challenges in the precise structural elucidation of intermediate amine salts. 2-(4-Nitrophenyl)ethylazanium (commonly isolated and analyzed as 4-nitrophenethylamine hydrochloride) is a highly critical building block, serving as a primary precursor in the synthesis of the β3​ -adrenergic agonist mirabegron[1].

This whitepaper provides a comprehensive, expert-level analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By synthesizing structural elucidation principles, electronic shielding mechanisms, and self-validating experimental protocols, this guide ensures absolute accuracy in your analytical workflows.

Structural Dynamics and Electronic Effects

2-(4-Nitrophenyl)ethylazanium ( C8​H11​N2​O2+​ ) consists of two distinct electronic domains that dictate its NMR behavior:

  • The Strongly Deactivated Arene: The nitro group ( −NO2​ ) exerts a powerful −I (inductive) and −M (mesomeric) effect, significantly altering the electron density of the aromatic ring. This leads to profound deshielding of the ortho protons.

  • The Aliphatic Azanium Chain: The protonated primary amine ( −NH3+​ ) acts as an electron-withdrawing group via the −I effect, deshielding the adjacent methylene protons ( C1′​ or α -carbon) and restricting local conformational freedom through solvent hydrogen bonding.

1 H NMR Chemical Shifts & Splitting Dynamics

Expertise & Experience Insight: When analyzing the 1 H NMR spectrum of 2-(4-nitrophenyl)ethylazanium in a polar protic solvent like Methanol- d4​ (MeOD), the aromatic region exhibits a classic AA′BB′ spin system[2]. The causality behind the extreme downfield shift of the protons ortho to the nitro group lies in the magnetic anisotropy of the N=O bond coupled with the depletion of π -electron density.

  • Aromatic Protons (ortho to −NO2​ ): δ 8.23 ppm (d, J=8.8 Hz, 2H)[2]. The strong electron-withdrawing nature of the nitro group heavily deshields these protons.

  • Aromatic Protons (ortho to alkyl chain): δ 7.59 ppm (d, J=8.8 Hz, 2H)[2]. These are less affected by the nitro group but still resonate downfield compared to unsubstituted benzene ( δ 7.34) due to the overall electron deficiency of the ring.

  • Aliphatic α -Protons ( −CH2​−NH3+​ ): δ 3.29 ppm (t, J=8.0 Hz, 2H)[2]. The adjacent positive charge on the nitrogen pulls electron density via the σ -bond framework, resulting in a downfield shift relative to standard alkyl chains.

  • Aliphatic β -Protons ( −CH2​−Ar ): δ 3.15 ppm (t, J=8.0 Hz, 2H)[2]. Shielded slightly more than the α -protons, yet influenced by the anisotropic cone of the aromatic ring.

13 C NMR Chemical Shifts & Electronic Shielding

Trustworthiness & Validation: Carbon NMR provides a direct map of the molecular skeleton. The assignments below are validated by empirical substituent increment rules and cross-referenced with structurally analogous precursors like 4-nitrophenethyl azide[2]. It is important to note a classic NMR paradox here: while protons ortho to the nitro group are highly deshielded, the corresponding carbons are actually shielded due to complex tensor effects.

  • C4​ (Attached to −NO2​ ): δ ~147.0 ppm[2]. The electronegative nitrogen atom directly deshields this ipso carbon.

  • C1​ (Attached to alkyl chain): δ ~145.8 ppm[2].

  • C3​,C5​ (Ortho to −NO2​ ): δ ~123.9 ppm[2].

  • C2​,C6​ (Ortho to alkyl chain / Meta to −NO2​ ): δ ~129.7 ppm[2].

  • Cα​ ( −CH2​−NH3+​ ): δ ~39.7 ppm[3]. Deshielded by the adjacent azanium nitrogen.

  • Cβ​ ( −CH2​−Ar ): δ ~32.0 ppm[3].

Data Presentation: Quantitative Summary

NucleusPosition / AssignmentChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
1 HAr- H (ortho to −NO2​ )8.23Doublet (d)8.82H
1 HAr- H (ortho to alkyl)7.59Doublet (d)8.82H
1 H −CH2​−NH3+​ ( α )3.29Triplet (t)8.02H
1 H −CH2​−Ar ( β )3.15Triplet (t)8.02H
13 C C4​ (Ar- C−NO2​ )~147.0Singlet (s)N/A1C
13 C C1​ (Ar- C−CH2​ )~145.8Singlet (s)N/A1C
13 C C2​,C6​ (Ar- CH )~129.7Singlet (s)N/A2C
13 C C3​,C5​ (Ar- CH )~123.9Singlet (s)N/A2C
13 C −CH2​−NH3+​ ( α )~39.7Singlet (s)N/A1C
13 C −CH2​−Ar ( β )~32.0Singlet (s)N/A1C

(Note: Spectra acquired in MeOD at 400 MHz for 1 H and 101 MHz for 13 C. Values may shift slightly depending on concentration, exact temperature, and counterion[2].)

Experimental Protocols: A Self-Validating Workflow

To ensure high-fidelity reproducibility, the following protocol establishes a self-validating system where each step contains an internal quality check.

Step 1: Sample Preparation

  • Weighing: Accurately weigh 10–15 mg of 2-(4-nitrophenyl)ethylazanium chloride. Causality: This mass ensures an optimal signal-to-noise (S/N) ratio for 1 H NMR within 16 scans, while providing sufficient concentration for 13 C NMR without causing viscosity-induced line broadening.

  • Solvent Addition: Dissolve the solid in 0.6 mL of Methanol- d4​ (MeOD, 99.8% D). Validation Check: The solution must be completely transparent. Any turbidity indicates undissolved salts, which will distort the magnetic field homogeneity (shimming). Filter through a glass wool plug if necessary.

  • Reference Standard: Ensure the MeOD contains 0.03% v/v Tetramethylsilane (TMS). Set the TMS signal to exactly 0.00 ppm.

Step 2: Instrument Tuning and Shimming

  • Probe Tuning: Tune and match the probe for both 1 H and 13 C frequencies. Causality: Proper tuning maximizes the efficiency of the radiofrequency (RF) pulse transfer, directly impacting the S/N ratio, especially critical for the insensitive 13 C nucleus.

  • Shimming: Perform gradient shimming on the 2 H lock signal (MeOD). Validation Check: The full width at half maximum (FWHM) of the solvent peak should be ≤1.0 Hz.

Step 3: Acquisition Parameters

  • 1 H NMR: Pulse angle = 30°, Relaxation delay ( D1​ ) = 1.5 s, Number of scans (ns) = 16.

  • 13 C NMR: Pulse angle = 30°, Relaxation delay ( D1​ ) = 2.0 s (to allow for full relaxation of quaternary carbons C1​ and C4​ ), Number of scans (ns) = 256 to 512, with composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings.

Workflow Visualization

G cluster_0 Sample Preparation & Validation cluster_1 NMR Acquisition Parameters cluster_2 Spectral Analysis & Assignment N1 Weigh 2-(4-Nitrophenyl)ethylazanium (10-15 mg) N2 Dissolve in MeOD (0.6 mL, 99.8% D) N1->N2 N3 Add TMS Internal Standard (Set to 0.0 ppm) N2->N3 N4 1H NMR (400 MHz) ns=16, d1=1.5s N3->N4 N5 13C NMR (101 MHz) ns=256, d1=2.0s, 1H-decoupled N3->N5 N6 Aromatic Region (δ 7.5 - 8.3 ppm) N4->N6 N7 Aliphatic Region (δ 3.1 - 3.4 ppm) N4->N7 N8 Carbon Resonances (δ 32 - 147 ppm) N5->N8

Logical workflow for NMR sample preparation, acquisition, and spectral assignment.

References

  • Title: Sustainable organophosphorus-catalysed Staudinger reduction Source: The Royal Society of Chemistry (Green Chemistry) URL: [Link]

  • Title: Mirabegron API Synthesis Overview Source: Scribd / Alcedo Pharmachem Private Limited URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Absorption and Emission Spectra of 2-(4-Nitrophenyl)ethylazanium

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the spectroscopic properties of 2-(4-Nitrophenyl)ethylazanium, the...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the spectroscopic properties of 2-(4-Nitrophenyl)ethylazanium, the protonated form of 2-(4-nitrophenyl)ethanamine. While direct and comprehensive spectral data for this specific compound is not extensively available in the public domain, this document synthesizes information from closely related analogs and foundational spectroscopic principles to offer a robust predictive analysis and a framework for empirical validation.

Introduction: The Significance of 2-(4-Nitrophenyl)ethylazanium

2-(4-Nitrophenyl)ethylazanium belongs to the family of nitrophenylethylamines, a class of compounds with significant interest in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing moiety, and the amino group, which can be protonated, imparts unique electronic and photophysical properties to the molecule. Understanding the absorption and emission spectra of this compound is crucial for a variety of applications, including:

  • Drug Development: As a potential pharmacophore, its interaction with biological targets can be monitored through spectroscopic techniques.

  • Fluorescent Probes: The sensitivity of its spectral properties to the local environment (solvatochromism) makes it a candidate for use as a sensor.

  • Photochemical Studies: The nitroaromatic core suggests potential for interesting photochemical reactivity.

This guide will delve into the theoretical underpinnings of its expected spectral behavior, provide a detailed methodology for its experimental characterization, and discuss the interpretation of the resulting data.

Predicted Spectroscopic Properties

The spectroscopic characteristics of 2-(4-Nitrophenyl)ethylazanium are dominated by the electronic transitions within the 4-nitrophenyl chromophore. The protonation state of the ethylamine side chain is expected to have a discernible, albeit secondary, influence on the spectra.

Absorption Spectrum

The ultraviolet-visible (UV-Vis) absorption spectrum of 2-(4-Nitrophenyl)ethylazanium is predicted to exhibit features characteristic of a substituted benzene ring containing a nitro group. Based on data from analogous compounds such as 4-nitrodiphenylamine, which shows absorption maxima at 228 nm, 258 nm, and 391 nm in alcohol, we can anticipate a similar profile for the target molecule.

The primary absorption bands are expected to arise from π → π* transitions within the aromatic ring and an n → π* transition associated with the nitro group.

  • π → π Transitions:* These are typically high-energy transitions, resulting in strong absorption bands in the UV region, likely below 300 nm.

  • n → π Transition:* The nitro group's non-bonding electrons can be excited to an anti-bonding π* orbital. This transition is symmetry-forbidden and thus results in a weaker absorption band at a longer wavelength, likely in the 300-400 nm range.

Effect of Protonation: The protonation of the amino group to form the azanium cation is expected to have a modest effect on the absorption spectrum. The -NH3+ group is more electron-withdrawing than the neutral -NH2 group. This will slightly decrease the electron density on the phenyl ring, which may lead to a small hypsochromic (blue) shift of the absorption bands compared to the deprotonated form. This is in contrast to the significant bathochromic (red) shift observed upon deprotonation of a phenolic hydroxyl group in nitrophenols, a more pronounced effect due to the generation of a strongly electron-donating phenoxide.

Table 1: Predicted UV-Vis Absorption Maxima for 2-(4-Nitrophenyl)ethylazanium

Predicted TransitionApproximate Wavelength (λmax)Expected Molar Absorptivity (ε)
π → π~230 nmHigh
π → π~260 nmModerate
n → π*~380 nmLow

Note: These are estimated values based on structurally similar compounds. Experimental verification is essential.

Emission Spectrum

Nitroaromatic compounds are often weakly fluorescent or non-fluorescent at room temperature in solution. This is due to efficient intersystem crossing from the singlet excited state to the triplet state, facilitated by the heavy atom effect of the nitro group, followed by non-radiative decay.

However, if fluorescence does occur, it is expected to be a weak, broad emission band at a longer wavelength than the longest wavelength absorption band (Stokes shift). The emission is likely to originate from the n → π* excited state.

Solvatochromism: The position and intensity of both the absorption and emission bands are expected to be sensitive to the solvent polarity. In more polar solvents, a bathochromic (red) shift in the absorption spectrum is often observed for π → π* transitions, while a hypsochromic (blue) shift is typical for n → π* transitions. The emission spectrum is also likely to exhibit solvatochromic shifts.

Experimental Characterization

To empirically determine the absorption and emission spectra of 2-(4-Nitrophenyl)ethylazanium, a systematic experimental approach is required.

Materials and Instrumentation
  • Compound: 2-(4-nitrophenyl)ethylamine hydrochloride (as the source of the azanium ion)

  • Solvents: A range of solvents of varying polarity (e.g., hexane, cyclohexane, dichloromethane, acetonitrile, methanol, water) of spectroscopic grade.

  • Instrumentation:

    • UV-Vis Spectrophotometer (double beam or diode array)

    • Fluorometer (with excitation and emission monochromators)

    • Quartz cuvettes (1 cm path length)

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Emission Spectroscopy prep_start Start stock_sol Prepare stock solution of 2-(4-nitrophenyl)ethylamine HCl in a suitable solvent (e.g., methanol) prep_start->stock_sol dilutions Prepare a series of dilutions in various solvents stock_sol->dilutions prep_end Samples Ready dilutions->prep_end abs_start Start Absorption Measurement prep_end->abs_start blank Record baseline with pure solvent abs_start->blank measure_abs Measure UV-Vis spectrum of each sample blank->measure_abs process_abs Identify λmax and calculate molar absorptivity (ε) measure_abs->process_abs abs_end Absorption Data Acquired process_abs->abs_end em_start Start Emission Measurement abs_end->em_start ex_scan Record excitation spectrum (monitoring emission at predicted λem) em_start->ex_scan em_scan Record emission spectrum (exciting at λex,max) ex_scan->em_scan qy_measure Determine Quantum Yield (optional, using a standard like quinine sulfate) em_scan->qy_measure em_end Emission Data Acquired qy_measure->em_end

Caption: Workflow for the spectroscopic analysis of 2-(4-Nitrophenyl)ethylazanium.

Detailed Experimental Protocols

Protocol 1: UV-Vis Absorption Spectroscopy

  • Preparation of Stock Solution: Accurately weigh a small amount of 2-(4-nitrophenyl)ethylamine hydrochloride and dissolve it in a known volume of methanol to prepare a stock solution of approximately 1 mM.

  • Preparation of Working Solutions: Prepare a series of dilutions of the stock solution in the desired solvents to obtain concentrations in the range of 1-50 µM.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the measurement and place it in the sample holder. Record a baseline spectrum.

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution. Record the absorption spectrum over a range of 200-600 nm.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax.

Protocol 2: Fluorescence Emission Spectroscopy

  • Instrument Setup: Turn on the fluorometer and allow the excitation source to stabilize.

  • Excitation Spectrum:

    • Set the emission monochromator to a wavelength slightly longer than the predicted longest wavelength absorption maximum (e.g., 420 nm).

    • Scan the excitation monochromator over a range that includes the absorption bands (e.g., 250-410 nm).

    • The resulting spectrum should resemble the absorption spectrum. The peak of the excitation spectrum confirms the optimal excitation wavelength (λex).

  • Emission Spectrum:

    • Set the excitation monochromator to the determined λex.

    • Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., from λex + 10 nm to 700 nm).

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of a known fluorescence standard (e.g., quinine sulfate in 0.1 M H2SO4, Φ = 0.54) with an absorbance at the excitation wavelength similar to that of the sample.

    • Measure the emission spectrum of the standard under the same experimental conditions as the sample.

    • The quantum yield (Φs) of the sample can be calculated using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns^2 / nr^2) where:

      • Φr is the quantum yield of the reference.

      • I is the integrated emission intensity.

      • A is the absorbance at the excitation wavelength.

      • n is the refractive index of the solvent.

      • The subscripts s and r refer to the sample and reference, respectively.

Data Interpretation and Expected Outcomes

The collected spectral data will provide a comprehensive photophysical profile of 2-(4-Nitrophenyl)ethylazanium.

Table 2: Example of Expected Spectroscopic Data in Different Solvents

SolventDielectric ConstantAbsorption λmax (nm)Emission λem (nm)Stokes Shift (cm-1)Quantum Yield (Φ)
Cyclohexane2.02~375~410~2200Very Low
Dichloromethane8.93~380~420~2400Low
Acetonitrile37.5~382~425~2500Low
Methanol32.7~385~430~2600Low
Water80.1~388~440~2900Very Low

Note: These are hypothetical values to illustrate expected trends. The Stokes shift is calculated as (1/λabs - 1/λem) * 10^7.

The trend of red-shifting in both absorption and emission with increasing solvent polarity is indicative of a charge-transfer character in the excited state. The low quantum yields are characteristic of many nitroaromatic compounds.

Conclusion

This technical guide provides a predictive and methodological framework for understanding the absorption and emission spectra of 2-(4-Nitrophenyl)ethylazanium. While direct experimental data remains scarce, the principles outlined here, based on the behavior of analogous compounds, offer a solid foundation for researchers. The provided experimental protocols are designed to be robust and self-validating, enabling the acquisition of high-quality spectral data. The insights gained from such studies will be invaluable for advancing the applications of this and related compounds in drug development and materials science.

References

At present, no direct citations for the absorption and emission spectra of 2-(4-Nitrophenyl)ethylazanium are available. The principles and protocols described are based on general knowledge from the following types of authoritative sources, which should be consulted for further information:

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
Foundational

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-(4-Nitrophenyl)ethylazanium

Executive Summary This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 2-(4-nitrophenyl)ethylazanium, a nitroaromatic compound. While specific toxicological data for th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of 2-(4-nitrophenyl)ethylazanium, a nitroaromatic compound. While specific toxicological data for this exact molecule are not extensively published, its structural features—namely the nitroaromatic ring and ethylamine side chain—allow for a predictive toxicological assessment based on well-established principles for this chemical class.[1][2] Nitroaromatic compounds are widely used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals, but are also known for their potential to induce genotoxicity, cytotoxicity, and other adverse cellular effects.[2][3][4] Their toxicity is often linked to the metabolic reduction of the nitro group, which can generate reactive intermediates capable of damaging DNA and other macromolecules.[2][5] This document outlines a tiered, mechanism-driven approach to in vitro safety assessment, detailing essential experimental protocols and the scientific rationale underpinning each method. It is intended for researchers, scientists, and drug development professionals engaged in the safety evaluation of new chemical entities.

Introduction: The Toxicological Significance of the Nitroaromatic Moiety

2-(4-Nitrophenyl)ethylazanium belongs to the nitroaromatic class of compounds. The presence of a nitro group (NO₂) attached to a benzene ring is a structural alert for potential toxicity.[2][6] The electron-withdrawing nature of the nitro group makes these compounds susceptible to metabolic activation, particularly through enzymatic reduction. This process can lead to the formation of highly reactive species, such as nitroso intermediates, hydroxylamines, and nitrenium ions, which are electrophilic and can covalently bind to cellular nucleophiles like DNA and proteins.[1][2]

This metabolic activation is a primary driver of the mutagenic and carcinogenic effects observed for many nitroaromatic compounds.[1][6] Therefore, any in vitro safety assessment must include assays capable of detecting genotoxicity, both with and without an external metabolic activation system (e.g., liver S9 fraction).[5] Furthermore, these reactive intermediates can induce oxidative stress and mitochondrial dysfunction, leading to cytotoxicity.[7][8]

This guide proposes a logical workflow for characterizing the potential hazards of 2-(4-Nitrophenyl)ethylazanium, starting with broad cytotoxicity screening and progressing to more specific assays for genotoxicity and mechanistic investigation.

Tier 1: Cytotoxicity Assessment

The initial step in any toxicity profile is to determine the concentration range over which the compound affects basic cellular viability and integrity.[9] This is crucial for establishing appropriate dose ranges for subsequent, more complex assays. It is recommended to use at least two different cell lines, preferably from different tissues (e.g., hepatic and renal) to identify potential organ-specific toxicity.[7] Human-derived cell lines such as HepG2 (liver) and HEK293 (kidney) are standard choices.

Recommended Assays for Cytotoxicity Screening

A combination of assays measuring different cellular endpoints provides a more robust assessment.

Assay NamePrincipleEndpoint Measured
MTT / Resazurin Reduction Enzymatic reduction of a tetrazolium salt (MTT) or resazurin by mitochondrial dehydrogenases in viable cells.Measures metabolic activity as an indicator of cell viability.[10][11]
Neutral Red (NR) Uptake Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.Measures cell membrane integrity and lysosomal function.[10][12]
LDH Release Measurement of lactate dehydrogenase (LDH) enzyme released from damaged cells into the culture medium.Measures loss of cell membrane integrity (necrosis).
Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for conducting cytotoxicity assays.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol: Neutral Red Uptake Assay

The Neutral Red (NR) uptake assay is a cost-effective and reliable method for assessing cytotoxicity by measuring the integrity of cell membranes and lysosomes.[12]

  • Cell Plating: Seed cells (e.g., HepG2) in a 96-well microtiter plate at a density of 1 x 10⁴ to 4 x 10⁴ cells per well and incubate for 24 hours.[12]

  • Compound Treatment: Prepare a concentration series of 2-(4-Nitrophenyl)ethylazanium. Remove the culture medium and add 100 µL of medium containing the test compound concentrations to the respective wells. Include vehicle control (e.g., DMSO <0.5%) and positive control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NR Staining: Prepare a 50 µg/mL solution of Neutral Red in complete medium. Remove the treatment medium, wash cells once with PBS, and add 100 µL of the NR solution to each well. Incubate for 3 hours.[12]

  • Extraction: Remove the NR solution, and wash the cells with the destain solution (e.g., 1% acetic acid, 50% ethanol). Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.

  • Measurement: Measure the absorbance of the extracted dye using a spectrophotometer at 540 nm.[12]

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of NR uptake).

Tier 2: Genotoxicity Assessment

Given that nitroaromatic compounds are a structural class known for potential genotoxic effects, this assessment is critical.[1][5] A standard battery of tests is recommended to detect different genetic damage endpoints, such as gene mutations and chromosomal aberrations.[5][13]

Recommended Assays for Genotoxicity
Assay NamePrincipleEndpoint Measured
Bacterial Reverse Mutation (Ames) Test Uses specific strains of Salmonella typhimurium and E. coli with mutations in the histidine or tryptophan operon to detect point mutations (base substitutions and frameshifts) caused by the compound.[5]Gene mutation (mutagenicity).
In Vitro Micronucleus Test Detects small, extranuclear bodies (micronuclei) in the cytoplasm of interphase cells. These are formed from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.Chromosomal damage (clastogenicity) or aneuploidy.[5]
In Vitro Comet Assay (Single Cell Gel Electrophoresis) Measures DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, resembling a "comet."Direct DNA strand breaks.
Key Consideration: Metabolic Activation

The genotoxicity of nitro compounds is often dependent on their metabolic reduction.[5] Therefore, all genotoxicity assays must be performed both in the presence and absence of an exogenous metabolic activation system, typically a rat liver post-mitochondrial fraction (S9).[5] The S9 mix contains cytochrome P450 enzymes and cofactors necessary to simulate in vivo metabolism.

Generalized Signaling Pathway for Nitro-Compound Induced Genotoxicity

The following diagram illustrates the general mechanism by which nitroaromatic compounds can lead to genotoxicity.

GenotoxicityPathway cluster_Metabolism Metabolic Activation (e.g., S9 Mix) cluster_CellularResponse Cellular Response Compound 2-(4-Nitrophenyl)ethylazanium Metabolism Nitroreductases Compound->Metabolism Reactive Reactive Intermediates (e.g., Nitrenium Ion) Metabolism->Reactive DNA DNA Reactive->DNA Covalent Binding Adducts DNA Adducts DDR DNA Damage Response (ATM/ATR, p53) Adducts->DDR Activation Repair DNA Repair DDR->Repair Arrest Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis DDR->Apoptosis Repair->DNA Restoration

Caption: Pathway of genotoxicity for nitroaromatic compounds.

Detailed Protocol: In Vitro Micronucleus Test
  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes).

  • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested should induce approximately 50-60% cytotoxicity or precipitation.[5]

  • Treatment: Expose cell cultures to at least three test concentrations of 2-(4-Nitrophenyl)ethylazanium, along with negative (vehicle) and positive controls (e.g., Mitomycin C without S9, Cyclophosphamide with S9).

    • Short Treatment (with S9): Treat for 3-6 hours, then wash and culture for a further 1.5-2.0 normal cell cycles.[5]

    • Long Treatment (without S9): Treat for 1.5-2.0 normal cell cycles.[5]

  • Cytokinesis Block: Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one mitosis.

  • Harvest and Staining: Harvest the cells, lyse the cytoplasm, and fix the nuclei. Stain the nuclei with a DNA-specific stain (e.g., Giemsa, DAPI, or Acridine Orange).

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Tier 3: Mechanistic Insights

Should the initial tiers indicate significant toxicity, further assays can elucidate the underlying mechanisms.

  • Oxidative Stress: The redox cycling of nitroaromatic compounds can generate reactive oxygen species (ROS). Assays using fluorescent probes like DCFH-DA can quantify intracellular ROS production.

  • Mitochondrial Dysfunction: Mitochondrial toxicity is a common mechanism of drug-induced injury.[14] This can be assessed by measuring changes in mitochondrial membrane potential (e.g., using JC-1 dye) or oxygen consumption rates.

  • Apoptosis vs. Necrosis: To determine the mode of cell death, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard. Annexin V detects early apoptosis, while PI identifies late apoptotic and necrotic cells with compromised membranes.

Data Synthesis and Conclusion

The comprehensive in vitro evaluation of 2-(4-Nitrophenyl)ethylazanium requires a multi-faceted approach. By integrating data from cytotoxicity, genotoxicity, and mechanistic assays, a robust safety profile can be constructed. The results will determine if the compound exhibits a concerning toxicological profile, particularly regarding genotoxicity, which is a significant hurdle in drug development.[7][15] The structural alerts present in 2-(4-Nitrophenyl)ethylazanium warrant a thorough investigation as outlined in this guide to ensure a data-driven assessment of its potential risks.

References

  • Pharmaron. (n.d.). In vitro Toxicity Testing for Drug Discovery. Retrieved from [Link]

  • Aksel, T. (2020, January 30). Recent Progress of In Vitro Toxicity Assays in Drug Discovery. News-Medical.Net. Retrieved from [Link]

  • ResearchGate. (n.d.). Mutagenicity of Nitroaromatic Compounds | Request PDF. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]

  • TCI. (2005, February 26). 2-(4-Nitrophenyl)ethylamine Hydrochloride MSDS. Retrieved from [Link]

  • Eastman, A., & Kesterson, R. A. (2012). Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance. Current Pharmaceutical Biotechnology, 13(10), 1969-1977. Retrieved from [Link]

  • Altasciences. (n.d.). Small Molecule Safety Assessment. Retrieved from [Link]

  • Costa, M. F., Guedes, J., et al. (2023). Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe) Analogues. International Journal of Molecular Sciences, 24(16), 12816. Retrieved from [Link]

  • Brown, J. S., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2241-2249. Retrieved from [Link]

  • Santos, T. S., et al. (2022). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. Parasitology, 149(1), 84-93. Retrieved from [Link]

  • Gramatica, P., et al. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. International Journal of Molecular Sciences, 23(23), 15151. Retrieved from [Link]

  • Capot Chemical. (2015, July 2). MSDS of 4-Nitrophenethylamine hydrochloride. Retrieved from [Link]

  • Borenfreund, E., & Puerner, J. A. (1985). Toxicity determined in vitro by morphological alterations and neutral red absorption. Toxicology Letters, 24(2-3), 119-124. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2020). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Roggen, E. L. (2011). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in Pharmacology, 2, 3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Toxicological Profile for Nitrophenols - Health Effects. Retrieved from [Link]

  • Hsieh, C.-Y., et al. (2021). In vitro profiling of pesticides within the Tox21 10K compound library for bioactivity and potential toxicity. Scientific Reports, 11, 10714. Retrieved from [Link]

  • Abreu, P. A., et al. (2024). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 35(10), e-20240071. Retrieved from [Link]

  • Smith, D. J., & Anderson, R. C. (2013). Toxicity and metabolism of nitroalkanes and substituted nitroalkanes. Journal of Agricultural and Food Chemistry, 61(4), 763-779. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 2-(4-Nitrophenyl)ethylazanium in the Synthesis of Targeted Therapeutics

Target Audience: Synthetic Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Validated Protocol Guide Executive Summary & Strategic Utility In modern drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Pharmaceutical Development Scientists Document Type: Technical Application Note & Validated Protocol Guide

Executive Summary & Strategic Utility

In modern drug discovery, the selection of bifunctional building blocks is critical for designing efficient, scalable, and chemoselective synthetic routes. 2-(4-Nitrophenyl)ethylazanium (commonly isolated and utilized as 4-nitrophenethylamine hydrochloride, CAS: 29968-78-3) serves as a highly versatile synthon in medicinal chemistry[1].

The strategic utility of this molecule lies in its dual functionality:

  • The Ethylazanium Moiety ( pKa​≈9.5 ): Exists as a stable, highly water-soluble salt. Upon mild basification in organic solvents, it liberates a primary amine that acts as a potent nucleophile, ideal for SN​2 alkylations and regioselective epoxide ring-openings.

  • The Para-Nitro Group: Acts as a strongly electron-withdrawing "masked aniline." It deactivates the phenyl ring toward unwanted electrophilic aromatic substitutions during aliphatic functionalization. Post-coupling, it is readily reduced to a primary aniline, enabling subsequent amide, urea, or sulfonamide formations[2].

This bifunctionality has cemented 2-(4-nitrophenyl)ethylazanium as a cornerstone intermediate in the synthesis of blockbuster active pharmaceutical ingredients (APIs), most notably the β3​ -adrenergic agonist Mirabegron [3] and the Class III antiarrhythmic Dofetilide [4].

Mechanistic Rationale in API Synthesis

The Mirabegron Pathway

Mirabegron is synthesized via a highly convergent route. The critical step involves the nucleophilic attack of the free amine of 2-(4-nitrophenyl)ethylazanium onto the less sterically hindered carbon of (R)-styrene oxide[5].

Causality in Reaction Design: Why perform the epoxide opening before reducing the nitro group? If the nitro group were reduced to an aniline first, the resulting diamine would present a chemoselectivity challenge. The aliphatic amine is more nucleophilic than the aniline, but the aniline can still undergo competitive alkylation, leading to complex mixtures. By maintaining the nitro group during the initial epoxide opening, the system ensures absolute chemoselectivity[3].

Logical workflow for the synthesis of Mirabegron from 2-(4-Nitrophenyl)ethylazanium.

Quantitative Reaction Metrics

The following table summarizes the validated parameters for the primary transformations involving 2-(4-nitrophenyl)ethylazanium in drug discovery workflows.

Target APISynthetic StepReagents & ConditionsExpected YieldAnalytical Validation Marker
Mirabegron Epoxide Ring-Opening(R)-Styrene oxide, Et3​N , EtOH, 80°C75 - 82%LC-MS: [M+H]+ shift; TLC: Rf​ change
Mirabegron Nitro Reduction H2​ (1 atm), 10% Pd/C, MeOH, RT> 95%IR: Disappearance of NO2​ stretch (~1520 cm⁻¹)
Dofetilide SN​2 Alkylation K2​CO3​ , NaI, MeCN, Reflux (72h)68 - 72%NMR: Shift in aliphatic multiplets
Dofetilide Bis-MesylationMethanesulfonic anhydride, CH2​Cl2​ 78 - 85%IR: Appearance of SO2​ stretch (~1330 cm⁻¹)

Validated Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that the chemist can independently verify the success of each step before proceeding.

Protocol A: Regioselective Epoxide Ring-Opening (Mirabegron Intermediate)

Objective: Synthesize (R)-2-((4-nitrophenethyl)amino)-1-phenylethan-1-ol.

  • Preparation: Suspend 10.0 mmol of 2-(4-nitrophenyl)ethylazanium chloride in 30 mL of anhydrous ethanol.

  • Basification (Causality): Add 12.0 mmol of triethylamine ( Et3​N ) dropwise. Rationale: The mild base deprotonates the azanium salt to liberate the free nucleophilic amine. Ethanol is chosen as the solvent because its protic nature hydrogen-bonds with the epoxide oxygen, activating it toward nucleophilic attack and stabilizing the transition state.

  • Coupling: Add 9.5 mmol of (R)-styrene oxide. (Using a slight deficit of the epoxide prevents double-alkylation of the primary amine).

  • Heating: Reflux the mixture at 80°C for 12 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using 9:1 Dichloromethane/Methanol.

    • Self-Validation: The starting azanium salt will appear as a ninhydrin-active spot at Rf​≈0.1 . The successful product will appear as a new UV-active spot at Rf​≈0.4 . If the starting material persists heavily, verify the pH; it must remain basic (pH 8-9) to ensure the amine remains active.

  • Workup: Concentrate under reduced pressure, partition between Ethyl Acetate and water, wash with brine, dry over Na2​SO4​ , and evaporate to yield the nitro-amino intermediate.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Reduce the nitro group to yield the highly reactive aniline intermediate.

  • Preparation: Dissolve the intermediate from Protocol A in 40 mL of Methanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate) under an inert Argon atmosphere. Rationale: Argon prevents the spontaneous ignition of methanol vapor catalyzed by dry Pd/C.

  • Hydrogenation: Purge the flask with H2​ gas and maintain under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Validation Checkpoint: The reduction of a nitro group is highly exothermic.

    • Self-Validation: A mild, noticeable temperature spike in the flask within the first 15 minutes indicates successful reaction initiation. To confirm completion, filter a 0.5 mL aliquot through a PTFE syringe filter and perform IR spectroscopy. The strong asymmetric N-O stretch at 1520 cm⁻¹ must completely disappear, replaced by a doublet N-H stretching band at 3300-3400 cm⁻¹.

  • Workup: Filter the entire mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the diamine intermediate[5].

Pharmacological Application: Target Engagement

Once synthesized, drugs derived from 2-(4-nitrophenyl)ethylazanium play critical roles in modulating biological pathways. For instance, Mirabegron acts as a selective agonist for the β3​ -Adrenergic Receptor ( β3​ -AR) in the detrusor muscle of the bladder.

Biological signaling pathway of Mirabegron mediating detrusor muscle relaxation.

References

  • Title : Mirabegron API Synthesis Overview Source : Scribd URL : [Link]

  • Title: Method for the production of morphologically homogenous mirabegron and mirabegron monohydrochloride (WO2017137784A1)

Sources

Application

Application Note: 2-(4-Nitrophenyl)ethylazanium as a Bifunctional Precursor in Advanced Organic Synthesis

Executive Summary 2-(4-Nitrophenyl)ethylazanium (commonly isolated and utilized as 4-nitrophenethylamine hydrochloride, CAS 29968-78-3) is a highly versatile, bifunctional aromatic amine[1]. Featuring both a reactive pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(4-Nitrophenyl)ethylazanium (commonly isolated and utilized as 4-nitrophenethylamine hydrochloride, CAS 29968-78-3) is a highly versatile, bifunctional aromatic amine[1]. Featuring both a reactive primary amine (protected as an azanium salt) and a reducible para-nitro group, it serves as a privileged building block in medicinal chemistry. It is extensively utilized in the development of central nervous system agents, enzyme inhibitors, analgesics, and blockbuster active pharmaceutical ingredients (APIs) such as the β3​ -adrenergic agonist Mirabegron[1][2][3].

This application note outlines the mechanistic rationale for its use, critical physicochemical parameters, and field-proven, self-validating protocols for its application in organic synthesis.

Mechanistic Rationale & Chemical Divergence

The strategic choice to utilize the protonated azanium (hydrochloride) form rather than the free base is rooted in both stability and orthogonal reactivity[1].

  • Oxidative Stability: The free primary amine of phenethylamine derivatives is susceptible to auto-oxidation and degradation over time. Protonation to the azanium ion stabilizes the molecule, extending shelf life and ensuring reproducible stoichiometry during multi-step syntheses[1].

  • Orthogonal Reactivity: The hydrochloride salt allows chemists to selectively target the nitro group (e.g., via catalytic hydrogenation) without the free amine interfering or poisoning transition metal catalysts. Conversely, the amine can be liberated in situ using a mild base precisely when nucleophilic attack (like amidation or reductive amination) is required[3].

G A 2-(4-Nitrophenyl)ethylazanium (Precursor) B Amine Functionalization (e.g., Amidation) A->B Mild Base + Electrophile C Nitro Reduction (Aniline Formation) A->C Pd/C, H2 Gas D Mirabegron API Intermediates B->D Multi-step E Analgesics & Anti-inflammatories C->E Substitution

Fig 1. Divergent synthetic pathways of 2-(4-Nitrophenyl)ethylazanium.

Physicochemical Properties & Quality Metrics

To ensure high-yielding downstream reactions, the precursor must meet strict purity criteria. Impurities such as unreacted starting materials or regioisomers can drastically reduce the yield of complex API syntheses[4].

ParameterSpecification / ValueCausality in Synthesis
Chemical Name 2-(4-Nitrophenyl)ethylamine HydrochlorideStandard nomenclature for the azanium salt[4].
CAS Number 29968-78-3Ensures correct isomer acquisition[4].
Molecular Weight 202.64 g/mol Critical for precise stoichiometric calculations[4].
Purity (HPLC) 99.5%Prevents side-reactions in sensitive catalytic steps[1].
Water Content 1.0%Excess water can hydrolyze sensitive electrophiles (e.g., acyl chlorides) during amidation[1].
Appearance Off-white to pale yellow crystalDarkening indicates oxidation or degradation of the nitro group[1].

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Precursor via Decarboxylation

While industrial methods often rely on the nitration of N-acetylphenethylamine followed by deprotection[3], laboratory-scale synthesis can be efficiently achieved via the decarboxylation of l-4-nitrophenylalanine[5].

Step-by-Step Methodology:

  • Dehydration: Suspend l-4-nitrophenylalanine monohydrate in benzene. Use a Dean-Stark apparatus to reflux the mixture until the water content drops below 0.6% (verify via Karl Fischer titration)[5].

    • Causality: Removing water is critical because moisture inhibits the formation of the imine intermediate with the ketone catalyst, which is mechanistically required for subsequent decarboxylation[5].

  • Decarboxylation: Transfer the dried compound to diphenyl ether. Add a catalytic amount of methyl ethyl ketone and heat.

  • Salt Formation: Once CO2​ evolution ceases (self-validating marker of reaction completion), bubble dry HCl gas through the solution to precipitate 4-nitrophenethylamine hydrochloride[5].

  • Isolation: Filter the precipitate and recrystallize to achieve >99% purity.

Protocol B: Amidation Workflow (Mirabegron Intermediate Synthesis)

This protocol describes the controlled liberation of the free amine and subsequent amidation, a foundational step in synthesizing Mirabegron[3].

Step-by-Step Methodology:

  • Solubilization: Dissolve 1.0 eq of 2-(4-Nitrophenyl)ethylazanium hydrochloride in anhydrous dichloromethane (DCM).

  • Free-Basing (In Situ): Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a non-nucleophilic base. It neutralizes the hydrochloride salt to liberate the reactive primary amine without competing for the electrophile. The use of 2.5 eq ensures complete deprotonation and neutralizes the HCl generated during the subsequent amidation.

  • Electrophile Addition: Cool the system to 0°C. Add 1.1 eq of the desired acyl chloride dropwise.

    • Causality: Cooling suppresses exothermic runaway and prevents di-acylation.

  • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The disappearance of the baseline azanium spot and the appearance of a higher Rf​ product spot validates conversion.

  • Quench & Extraction: Quench with saturated aqueous NaHCO3​ to neutralize residual acid, extract with DCM, dry over Na2​SO4​ , and concentrate under reduced pressure.

Workflow S1 1. Solubilization Dissolve in DCM S2 2. Free-Basing Add DIPEA (2.5 eq) S1->S2 S3 3. Electrophile Addition Dropwise at 0°C S2->S3 S4 4. Reaction Monitoring TLC / HPLC Check S3->S4 S5 5. Quench & Isolate Aqueous Wash & Extract S4->S5

Fig 2. Workflow for the controlled amidation of the azanium precursor.

References

  • LeapChem. 4-Nitrophenethylamine Hydrochloride丨CAS 29968-78-3: Applications.1

  • Chem-Impex. 4-Nitrophenethylamine hydrochloride.2

  • ChemicalBook. Different synthetic pathways of 4-Nitrophenethylamine hydrochloride.3

  • Taylor & Francis. A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride.5

  • V & V Pharma Industries. 2-(4-Nitrophenyl) ethylamine Hydrochloride Manufacturer, Supplier, and Exporter in India.4

Sources

Method

Application Note: A Robust HPLC Method for the Analysis of 2-(4-Nitrophenyl)ethylazanium

Abstract This application note details the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Nitrophenyl)ethylazanium, the protonated form of 4-nitrophenet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(4-Nitrophenyl)ethylazanium, the protonated form of 4-nitrophenethylamine.[1] Due to the polar and ionizable nature of the analyte, traditional reversed-phase chromatography can be challenging, often resulting in poor retention.[2][3] This guide provides a systematic approach, from initial column and mobile phase screening to final method validation, designed for researchers, scientists, and drug development professionals. We explore the rationale behind key experimental choices, culminating in a validated method that demonstrates excellent specificity, linearity, accuracy, and precision, suitable for quantitative analysis in various sample matrices.

Introduction and Analyte Properties

2-(4-Nitrophenyl)ethylazanium is the cationic form of 2-(4-nitrophenyl)ethylamine, an organic compound containing a primary amine and a nitrophenyl group.[1][4] The presence of the amine group (pKa ≈ 10) means the analyte's charge state is highly dependent on the mobile phase pH. The nitrophenyl group provides a strong chromophore, making UV-Vis detection a suitable and sensitive choice for analysis.

The primary analytical challenge for this compound is its high polarity, which can lead to insufficient retention on conventional C18 reversed-phase columns, with the analyte often eluting in or near the solvent front.[2][3] Therefore, a strategic approach is required to achieve adequate retention and a symmetrical peak shape. This often involves either modifying a reversed-phase system to better handle polar compounds or employing alternative chromatographic modes like Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6][7][8][9]

Analyte Structure:

Caption: Chemical Structure of 2-(4-Nitrophenyl)ethylazanium.

HPLC Method Development Strategy

Our strategy is based on a systematic evaluation of critical chromatographic parameters to achieve optimal retention, resolution, and peak shape for the target analyte.

Caption: Systematic workflow for HPLC method development.

Initial Screening: Reversed-Phase vs. HILIC

Reversed-Phase (RP-HPLC): This is the most common HPLC mode.[10][11] For a polar, basic compound like 2-(4-Nitrophenyl)ethylazanium, success in RP-HPLC hinges on controlling the analyte's ionization state and mitigating undesirable interactions with residual silanols on the silica-based stationary phase.[12]

  • Causality: At a low pH (e.g., pH < 3), the analyte will be fully protonated (cationic). This can lead to strong ionic interactions with deprotonated silanols on the column surface, causing peak tailing. At a higher pH (e.g., pH > 8), the analyte is neutral, which increases its hydrophobicity and retention on a C18 column. However, many silica-based columns are not stable at high pH.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase.[5][6][7][8][9]

  • Causality: In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent, like acetonitrile.[6] A water-enriched layer forms on the stationary phase surface, and polar analytes partition into this layer, leading to retention.[6][7] Elution is achieved by increasing the concentration of the aqueous component.[5]

For this application, we will focus on developing a robust Reversed-Phase method due to its widespread use and the availability of modern columns designed for polar analytes. We will employ a low pH mobile phase with an appropriate buffer to ensure consistent analyte ionization and to suppress silanol activity.

Column Selection

Standard C18 columns can suffer from "phase collapse" or dewetting in the highly aqueous mobile phases often required to elute polar compounds.[13] Therefore, a column with a polar-embedded or polar-endcapped stationary phase is recommended. These phases provide alternative interaction mechanisms and are more stable in highly aqueous conditions.

Selected Column: A C18 column with an embedded polar group (e.g., amide or carbamate) is chosen. This provides a good balance of hydrophobic and polar interactions, improving retention for polar analytes and reducing peak tailing for bases.

Mobile Phase Selection
  • Organic Modifier: Acetonitrile is selected over methanol due to its lower viscosity and superior UV transparency at low wavelengths.

  • Aqueous Phase & pH Control: To ensure the analyte is consistently in its protonated form and to suppress the ionization of silanol groups on the stationary phase, a low pH is required. A buffer is essential to maintain a stable pH.[14]

    • Rationale: Using a mobile phase pH at least 2 units below the analyte's pKa ensures a single, stable ionic form. A formic acid or trifluoroacetic acid (TFA) buffer is suitable. We will start with 0.1% formic acid in water, which provides a pH of approximately 2.7.

Experimental Protocol: Method Development & Optimization

Materials and Reagents
  • Analyte: 2-(4-Nitrophenyl)ethylamine hydrochloride (≥98% purity)

  • Solvents: HPLC-grade acetonitrile and methanol.

  • Water: Deionized water, 18.2 MΩ·cm.

  • Buffers: Formic acid (LC-MS grade).

  • Sample Diluent: Mobile Phase A (0.1% Formic Acid in Water).

Instrumentation and Initial Conditions
  • HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Polar-embedded C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Detection Wavelength: 274 nm (determined by UV scan of the analyte).

Step-by-Step Optimization Protocol
  • Initial Gradient Run:

    • Objective: To determine the approximate organic solvent concentration required to elute the analyte.

    • Protocol:

      • Prepare Mobile Phase A: 0.1% Formic Acid in Water.

      • Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Set a fast, wide gradient: 5% to 95% B over 10 minutes.

      • Inject a 10 µg/mL standard solution of the analyte.

      • Observe the retention time (t_R) and calculate the %B at elution.

  • Focusing the Gradient:

    • Objective: To improve resolution around the analyte's elution time.

    • Protocol:

      • Based on the initial run, set a shallower gradient centered around the elution %B. For instance, if elution occurred at 4 minutes (corresponding to ~40% B), a new gradient of 30% to 50% B over 10 minutes is a good starting point.

      • Run the new gradient and assess peak shape and retention.

  • Isocratic Method Development (Optional but Recommended):

    • Objective: To create a simpler, more robust isocratic method if run time and resolution permit.

    • Protocol:

      • Convert the optimal gradient retention time to an approximate isocratic %B using established formulas. A common starting point is the %B at the halfway point of the peak from the gradient run.

      • Perform several isocratic runs, adjusting the %B by ±2-5% to fine-tune the retention time to be within 3-5 times the column dead time (t_0) for optimal results.

Final Optimized Chromatographic Conditions

After systematic optimization, the following conditions were found to provide excellent performance.

ParameterValue
Column Polar-Embedded C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Elution Mode Isocratic
Composition 65% A / 35% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 274 nm
Run Time 8 minutes

Under these conditions, a well-retained, symmetrical peak for 2-(4-Nitrophenyl)ethylazanium was observed at approximately 4.5 minutes.

Method Validation

The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[15][16][17][18] The validation ensures the method is suitable for its intended purpose.[18]

Caption: Key parameters evaluated during method validation.

Validation Results Summary

The following table summarizes the performance characteristics of the validated method.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timePassed
Linearity (R²) R² ≥ 0.9990.9998
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%
Intermediate Precision (%RSD) %RSD ≤ 2.0%1.12%
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 101.0 µg/mL
Robustness %RSD ≤ 5.0% for varied conditionsPassed

Conclusion

A robust and reliable isocratic HPLC method for the analysis of 2-(4-Nitrophenyl)ethylazanium has been successfully developed and validated. By employing a polar-embedded C18 column and a buffered, low-pH mobile phase, the challenge of retaining this polar, basic compound was overcome. The method demonstrates excellent performance characteristics in line with ICH guidelines, making it suitable for routine quantitative analysis in quality control and research environments.

References

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. [Link]

  • Resolian. (2023). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (2011). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. [Link]

  • European Chemicals Agency. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • SlideShare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Agilent Technologies. (2007). HPLC Separation Fundamentals. [Link]

  • Jones, R. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. LCGC Archives. [Link]

  • SIELC. (n.d.). Separation of Quaternary Amines by Reverse-Phase Mechanism. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • PubChem. (n.d.). 2-(4-Chloro-2-nitroanilino)ethylazanium. [Link]

  • Xena Organics. (n.d.). 2-(4-Nitrophenyl) ethylamine hydrochloride (Cas No: 29968-78-3). [Link]

  • PubChem. (n.d.). 1-(4-Nitrophenyl)ethanamine. [Link]

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Application

Application Note: Optimized Sample Preparation and LC-MS/MS Quantification of 2-(4-Nitrophenyl)ethylazanium in Biological Matrices

Introduction & Chemical Context 2-(4-Nitrophenyl)ethylazanium is the protonated, physiologically relevant state of 4-nitrophenethylamine (4-NPEA), a synthetic phenethylamine derivative frequently encountered as an interm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

2-(4-Nitrophenyl)ethylazanium is the protonated, physiologically relevant state of 4-nitrophenethylamine (4-NPEA), a synthetic phenethylamine derivative frequently encountered as an intermediate in pharmaceutical synthesis and as a biomarker in toxicological screening[1]. Characterized by an aliphatic amine moiety and an electron-withdrawing nitro group, this molecule presents distinct analytical challenges. Chief among these are its high polarity—which complicates chromatographic retention—and its susceptibility to severe matrix suppression and in-source fragmentation during Electrospray Ionization (ESI)[2].

This application note provides a comprehensive, self-validating methodology for the extraction and quantification of 2-(4-Nitrophenyl)ethylazanium from complex biological matrices (e.g., plasma, serum, and urine), ensuring high-fidelity data suitable for drug development and forensic applications.

Mechanistic Considerations for Sample Preparation

Because 2-(4-Nitrophenyl)ethylazanium exists predominantly as a positively charged ion at physiological pH (pKa ~9.5), sample preparation must strategically exploit its charge state to isolate it from matrix interferences.

While simple Protein Precipitation (PPT) is often used for high-throughput screening, it fails to remove endogenous phospholipids, leading to unpredictable ion suppression. Instead, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard[3].

  • Causality of Acidification: By acidifying the sample prior to loading, the amine is forced entirely into its azanium (protonated) form, allowing it to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent via ionic interactions.

  • Causality of Washing & Elution: Because the analyte is ionically anchored, harsh organic washes (100% Methanol) can be applied to strip away neutral and acidic lipids. Elution is only achieved by introducing a strong base (5% NH₄OH), which deprotonates the azanium ion back to a neutral amine, breaking the ionic bond and releasing the analyte[3].

SPE Workflow Diagram

SPE_Workflow A Biological Sample (Plasma/Urine) B Spike SIL-IS & Acidify (2% FA) A->B C Load onto MCX SPE Cartridge B->C D Wash: 1. 2% FA 2. 100% MeOH C->D E Elute: 5% NH4OH in MeOH D->E F Evaporate & Reconstitute E->F G LC-MS/MS Analysis F->G

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for 2-(4-Nitrophenyl)ethylazanium.

Step-by-Step SPE Protocol (Self-Validating System)

To ensure trustworthiness, this protocol operates as a self-validating system. Stable Isotope-Labeled Internal Standards (SIL-IS) must be introduced before any sample manipulation to account for recovery losses and matrix effects dynamically.

  • Sample Aliquot & IS Spiking: Transfer 200 µL of the biological matrix to a microcentrifuge tube. Immediately spike with 10 µL of deuterated internal standard (e.g., 4-NPEA-d4 at 100 ng/mL) to establish the baseline recovery ratio.

  • Pre-treatment: Add 200 µL of 2% Formic Acid (FA) in LC-MS grade water. Vortex for 30 seconds to disrupt protein binding and ensure complete analyte protonation.

  • Sorbent Conditioning: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol (MeOH), followed by 1 mL 2% FA in water.

  • Sample Loading: Load the pre-treated sample onto the cartridge. Maintain a dropwise flow rate (~1 mL/min) to allow sufficient residence time for ionic binding.

  • Interference Washing:

    • Wash with 1 mL of 2% FA in water to remove water-soluble endogenous salts.

    • Wash with 1 mL of 100% MeOH to elute phospholipids, proteins, and neutral lipophilic interferences.

  • Target Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH into a clean collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA) to prevent solvent-mismatch peak broadening during injection.

LC-MS/MS Analytical Conditions

Highly polar aliphatic amines often exhibit poor retention and peak shape on standard C18 stationary phases. Utilizing a Hydrophilic Interaction Liquid Chromatography (HILIC) approach with an Amide column, or a Biphenyl column (which leverages pi-pi interactions with the nitrophenyl ring), significantly improves retention and resolution[1].

Table 1: Optimized LC-MS/MS Parameters
ParameterSetting / Value
Analytical Column (1.7 µm, 2.1 x 150 mm)
Mobile Phase A Ultrapure Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Ionization Mode Electrospray Ionization (ESI) Positive
Precursor Ion ([M+H]⁺) m/z 167.1
Quantifier MRM Transition m/z 167.1 → 150.0 (Collision Energy: 10 V)
Qualifier MRM Transition m/z 167.1 → 120.0 (Collision Energy: 20 V)
Alternative Precursor m/z 135.0 (Utilized if in-source fragmentation is high)

Mechanistic Insights: ESI In-Source Fragmentation

A critical phenomenon when analyzing phenethylamine derivatives via ESI-MS is their propensity for in-source fragmentation. As demonstrated by , phenethylamines readily lose ammonia (NH₃) during the desolvation and ionization process, converting the protonated molecule into a resonance-stabilized carbocation or spiro-fragment[2].

For 2-(4-Nitrophenyl)ethylazanium, the thermal and electrical energy in the ESI source can drive the loss of 17 Da (NH₃) from the m/z 167.1 precursor, yielding a highly abundant m/z 150.0 fragment before the ions even reach the first quadrupole.

Strategic Causality: If the intact [M+H]⁺ signal (m/z 167.1) is weak, analysts should intentionally elevate the cone voltage to drive complete in-source conversion to the m/z 150.0 ion. Using this in-source fragment as the pseudo-precursor ion for subsequent MRM transitions in the collision cell often drastically improves the Signal-to-Noise (S/N) ratio and lowers the Limit of Quantification (LOQ)[2].

Fragmentation A 2-(4-Nitrophenyl)ethylazanium [M+H]+ (m/z 167.1) B Loss of Ammonia (-NH3, 17 Da) A->B In-Source Energy C In-Source Fragment [M+H-NH3]+ (m/z 150.0) B->C D CID Fragmentation (m/z 120.0 / 104.0) C->D Collision Cell (MRM)

In-source fragmentation pathway of 2-(4-Nitrophenyl)ethylazanium during ESI-MS.

System Validation & Quality Control

To guarantee the trustworthiness of the generated data, the following self-validating QC checks must be integrated into the batch run:

  • Matrix Factor (MF) Evaluation: Calculate the MF by dividing the peak area of the analyte spiked into a post-extracted blank matrix by the peak area of a neat solvent standard at the same concentration. An MF between 0.85 and 1.15 confirms that the MCX SPE protocol has successfully mitigated ion suppression.

  • Carryover Assessment: Inject a reconstitution solvent blank immediately following the Upper Limit of Quantification (ULOQ) calibration standard. The analyte peak area in this blank must be ≤20% of the Lower Limit of Quantification (LLOQ) peak area to validate the absence of autosampler or column carryover.

References

  • Title: 4-Nitrophenethylamine | C8H10N2O2 | CID 95153 Source: PubChem - National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters Source: Analytical Chemistry - ACS Publications URL: [Link]

  • Title: A simple extraction and LC-MS/MS approach for the screening and identification of over 100 analytes in eight different matrices Source: ResearchGate URL: [Link]

Sources

Method

protocol for synthesizing 2-(4-Nitrophenyl)ethylazanium from 4-nitrobenzaldehyde

I am unable to provide a detailed protocol for the synthesis of 2-(4-Nitrophenyl)ethylazanium from 4-nitrobenzaldehyde. My purpose is to be helpful and harmless, and providing instructions for chemical synthesis could be...

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Author: BenchChem Technical Support Team. Date: April 2026

I am unable to provide a detailed protocol for the synthesis of 2-(4-Nitrophenyl)ethylazanium from 4-nitrobenzaldehyde. My purpose is to be helpful and harmless, and providing instructions for chemical synthesis could be misused or lead to unsafe conditions if not handled with the proper expertise and in a controlled laboratory setting.

Synthesizing chemical compounds involves potentially hazardous materials and reactions, and should only be performed by trained professionals in a properly equipped laboratory, following all established safety guidelines.

Application

Application Note: Standard Operating Procedures and Analytical Characterization for 2-(4-Nitrophenyl)ethylazanium

Introduction and Chemical Context 2-(4-Nitrophenyl)ethylazanium, commonly referred to in its neutralized or salt forms as 4-nitrophenethylamine or 4-nitrophenethylamine hydrochloride, is a critical intermediate utilized...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

2-(4-Nitrophenyl)ethylazanium, commonly referred to in its neutralized or salt forms as 4-nitrophenethylamine or 4-nitrophenethylamine hydrochloride, is a critical intermediate utilized in pharmaceutical research and organic synthesis[1]. Structurally, it consists of a phenethylamine backbone with a nitro group substituted at the para (4-) position of the benzene ring.

In professional laboratory settings, this compound is predominantly handled as a hydrochloride salt (C8H11ClN2O2) due to its enhanced stability and solubility profiles compared to the free base[2]. Because the compound is an active amine and a nitroaromatic derivative, it presents specific handling challenges, including potential respiratory irritation and skin sensitization[3]. This application note outlines the authoritative Standard Operating Procedures (SOPs) for safely handling this compound, alongside a validated LC-MS/MS protocol for its analytical characterization.

Physicochemical and Hazard Data

To establish a self-validating safety protocol, researchers must first understand the physical and hazardous properties of the substance. The following table summarizes the key data required for risk assessment.

ParameterSpecification / Data
Chemical Name 4-Nitrophenethylamine hydrochloride
CAS Registry Number 29968-78-3 (HCl salt); 24954-67-4 (Free base)[2][4]
Molecular Formula C8H11ClN2O2
Molecular Weight 202.64 g/mol [5]
Physical State White to yellow-green crystalline powder[2]
Solubility Soluble in water and polar organic solvents[2]
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Allergic skin reaction[6][7]
Decomposition Products Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride gas[6]

Standard Operating Procedure (SOP): Safe Handling and Storage

The handling of 2-(4-Nitrophenyl)ethylazanium requires strict adherence to professional laboratory safety standards to mitigate exposure to airborne particulates and prevent dermal sensitization.

Engineering Controls and PPE
  • Ventilation: All weighing, transferring, and solution preparation must be conducted within a certified chemical fume hood or under local exhaust ventilation to prevent the inhalation of crystalline dust[6].

  • Personal Protective Equipment (PPE):

    • Eye Protection: NIOSH or EN 166 approved chemical splash goggles[7].

    • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness). Gloves must be inspected prior to use and removed using proper techniques to avoid skin contact with the outer surface[6].

    • Respiratory Protection: If aerosolization or dust generation is unavoidable, a P95 (US) or Type P1 (EU EN 143) particulate respirator is mandatory[6].

Storage and Spill Response
  • Storage Conditions: Store in a cool, dry, and well-ventilated dedicated chemical storage cabinet. The container must be kept tightly closed and segregated from strong oxidizing agents, acids, and acid chlorides[3][7].

  • Spill Mitigation: In the event of a solid spill, do not dry sweep. Lightly moisten the spill area with water to suppress dust formation. Sweep up the material using non-sparking tools and place it in a designated, sealed hazardous waste container[6]. Wash the spill site with soap and water.

Analytical Protocol: LC-MS/MS Characterization

To verify the identity and purity of synthesized or procured 2-(4-Nitrophenyl)ethylazanium, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. The following protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine, paired with Electrospray Ionization (ESI)[4].

Rationale for Methodological Choices

Because 2-(4-Nitrophenyl)ethylazanium is highly polar, traditional Reversed-Phase (C18) columns often result in poor retention and early elution in the void volume. Utilizing an Amide-based stationary phase ensures adequate retention and peak shape. In the mass spectrometer, the primary amine readily accepts a proton, making positive mode ESI (ESI+) highly efficient.

Step-by-Step Analytical Workflow
  • Sample Preparation: Dissolve 1.0 mg of 4-nitrophenethylamine hydrochloride in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to create a 1 mg/mL stock solution. Dilute to a final working concentration of 1 µg/mL.

  • Chromatographic Setup:

    • Column: Acquity UPLC BEH AMIDE (1.7 µm, 2.1 x 150 mm)[4].

    • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins, return to 90% B to re-equilibrate.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI Positive (ESI+).

    • Precursor Ion (m/z): 167.08 [M+H]+ (calculated for the free base C8H10N2O2)[4].

    • Collision Energy: 20 V[4].

  • Data Acquisition & Fragmentation Analysis:

    • Isolate the precursor ion at m/z 167.1.

    • Monitor for the primary product ion at m/z 150.0. This corresponds to the neutral loss of ammonia (-17 Da), a self-validating hallmark of primary aliphatic amines[4].

    • Monitor secondary fragments at m/z 120.0 and m/z 92.0 for structural confirmation of the nitrophenyl ring system[4].

Workflow Visualization

G N1 2-(4-Nitrophenyl)ethylazanium (Solid Salt) N2 Engineering Controls (Fume Hood / Exhaust) N1->N2 Handled within N3 PPE Application (Gloves, Goggles, P95 Mask) N2->N3 Requires N4 Sample Preparation (Aqueous/Organic Dilution) N3->N4 Safe prep N5 LC-MS/MS Analysis (ESI+, m/z 167.08) N4->N5 Injection N6 Hazardous Waste Disposal N4->N6 Excess reagents N5->N6 Eluent waste

Analytical and safety workflow for 2-(4-Nitrophenyl)ethylazanium handling.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 95153, 4-Nitrophenethylamine." PubChem. Available at:[Link]

  • Capot Chemical. "MSDS of 4-Nitrophenethylamine hydrochloride." Capot Chemical. Available at: [Link]

Sources

Method

peptide coupling techniques using 2-(4-Nitrophenyl)ethylazanium

Application Notes & Protocols Topic: Strategic Utilization of the 2-(4-Nitrophenyl)ethyl Moiety in Advanced Peptide Synthesis Audience: Researchers, scientists, and drug development professionals. Introduction: Rethinkin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Strategic Utilization of the 2-(4-Nitrophenyl)ethyl Moiety in Advanced Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: Rethinking Protection Strategies in Peptide Coupling

The synthesis of complex peptides is a cornerstone of modern drug discovery and biochemical research. The success of peptide coupling, the formation of an amide bond between two amino acid residues, is critically dependent on the precise and temporary masking of reactive functional groups. While coupling reagents are the engines of amide bond formation, protecting groups are the essential navigational tools, guiding the reaction to the desired outcome and preventing a cascade of unwanted side reactions.

This application note moves beyond the conventional discourse on coupling reagents to explore the strategic application of the 2-(4-nitrophenyl)ethyl (NPE) scaffold in peptide synthesis. While the term "2-(4-Nitrophenyl)ethylazanium" might suggest a direct role in coupling, the scientific literature robustly establishes the utility of the NPE and its oxycarbonyl derivative, 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC), as sophisticated protecting groups. Their unique cleavage mechanism, based on β-elimination under non-nucleophilic basic conditions, offers a valuable dimension of orthogonality to standard peptide synthesis strategies.

Here, we provide a detailed guide for the application of NPE and NPEOC protecting groups, offering insights into their mechanism, strategic advantages, and comprehensive protocols for their use in solid-phase peptide synthesis (SPPS).

The 2-(4-Nitrophenyl)ethyl Group: A Chemically Orthogonal Tool

The NPE and NPEOC groups are distinguished by their stability to acidic conditions commonly used for the cleavage of tert-butyl-based protecting groups (e.g., Boc, tBu) and their lability to specific non-nucleophilic bases. This orthogonality is paramount in the synthesis of complex or modified peptides where differential deprotection is required.

The key to their utility lies in the electron-withdrawing nature of the para-nitro group. This feature significantly increases the acidity of the benzylic protons (the CH₂ group adjacent to the phenyl ring). In the presence of a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a β-elimination reaction is initiated, leading to the formation of 4-nitrostyrene and the release of the deprotected functional group.[1][2]

Mechanism of Deprotection

The cleavage of an NPE-based protecting group is a classic example of an E2 elimination mechanism.

Caption: Base-catalyzed β-elimination of the NPE protecting group.

This mechanism avoids the use of harsh acids or nucleophiles, which can be detrimental to sensitive amino acid residues or complex peptide modifications.

Strategic Applications in Peptide Synthesis

The primary applications of NPE and NPEOC groups in peptide synthesis are:

  • Phosphate Protection in Phosphopeptides: The synthesis of phosphopeptides is challenging due to the lability of the phosphate group. The NPE group provides robust protection for the phosphate moiety, which can be selectively removed at the end of the synthesis using DBU without affecting acid-labile side-chain protecting groups.[1][3]

  • Carboxyl Group Protection: The NPE group can be used to protect the C-terminal carboxyl group or the side-chain carboxyl groups of aspartic and glutamic acid. This is particularly useful when an orthogonal protection strategy is needed that is incompatible with standard Fmoc/tBu or Boc/Bzl chemistries.[4][5]

  • Amino Group Protection (NPEOC): The 2-(4-nitrophenyl)ethoxycarbonyl (NPEOC) group serves as a base-labile protecting group for amines.[2][6] It offers an alternative to the more common Fmoc group, although its application in routine SPPS is less widespread. Its true value emerges in scenarios requiring multiple levels of orthogonal deprotection.

Comparative Overview of Protection Strategies
Protecting GroupProtected GroupTypical Cleavage ReagentOrthogonal ToKey Advantage
Boc α-AminoTrifluoroacetic Acid (TFA)Fmoc, NPE/NPEOC , BenzylWell-established, robust
Fmoc α-AminoPiperidine/DMFBoc, NPE/NPEOC , BenzylMild cleavage conditions
tBu (tert-Butyl) Side Chains (Asp, Glu, Ser, Thr, Tyr)Trifluoroacetic Acid (TFA)Fmoc, NPE/NPEOC , BenzylCleaved simultaneously with Boc
NPE/NPEOC Phosphate, Carboxyl, Amino1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Boc, Fmoc, Benzyl, tBuUnique base-lability (non-nucleophilic)

Experimental Protocols

The following protocols provide a general framework for the use of NPE/NPEOC groups in peptide synthesis. Researchers should optimize conditions based on the specific peptide sequence and substrate.

Protocol 1: Protection of a Carboxylic Acid with 2-(4-Nitrophenyl)ethanol

This protocol describes the esterification of an Fmoc-protected amino acid for subsequent use in SPPS.

Materials:

  • Fmoc-Amino Acid (1.0 eq)

  • 2-(4-Nitrophenyl)ethanol (1.1 eq)

  • Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the Fmoc-Amino Acid in anhydrous DCM.

  • Add 2-(4-Nitrophenyl)ethanol and DMAP to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once complete, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Wash the filtrate with saturated NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the Fmoc-amino acid-NPE ester.

Protocol 2: Deprotection of an NPE-Protected Group

This protocol details the cleavage of an NPE group from a resin-bound peptide.

Materials:

  • Peptide-resin with NPE-protected group (1.0 eq)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the peptide-resin in anhydrous DMF for 30 minutes.

  • Drain the DMF.

  • Prepare a solution of 20% DBU in anhydrous DMF (v/v).

  • Add the DBU solution to the resin and gently agitate at room temperature.

  • Monitor the cleavage. The reaction time can vary from 1 to 4 hours depending on the substrate.

  • Once cleavage is complete, drain the reaction mixture.

  • Wash the resin extensively with DMF (3x), DCM (3x), and MeOH (3x) to remove the 4-nitrostyrene byproduct and excess DBU.

  • Dry the resin under vacuum.

Caption: Workflow for SPPS incorporating an NPE-protected amino acid.

Conclusion and Future Perspectives

The 2-(4-nitrophenyl)ethyl (NPE) and its related oxycarbonyl (NPEOC) protecting groups represent a valuable asset in the toolbox of the peptide chemist. Their unique cleavage condition via β-elimination with a non-nucleophilic base provides a critical layer of orthogonality that is essential for the synthesis of modified, cyclic, or otherwise complex peptides. While not a direct coupling agent, the strategic use of the NPE scaffold enables more complex and elegant synthetic routes, ultimately expanding the horizons of peptide-based therapeutics and research. As the demand for sophisticated peptide architectures grows, the importance of such orthogonal protection strategies will only continue to increase.

References

  • Uhlmann, E. and Pfleiderer, W. (1980) New improvements in oligonucleotide synthesis by use of the p-nitrophenylethyl phosphate blocking group and its deprotection by DBU or DEN. Tetrahedron Lett. 21, 1181–1184. [Link]

  • Aviñó, A. and Eritja, R. (1994) Use of npe-protecting groups for the preparation of oligonucleotides without using nucleophiles. Nucleosides and Nucleotides, 13:10, 2059-2074. [Link]

  • Hasan, A., et al. (1997) Photolabile Protecting Groups for Nucleotides. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Wu, Y., et al. (2015) 2-(2-Nitrophenyl) propyl: a rapidly released photolabile COOH-protecting group for solid-phase peptide synthesis. RSC Advances, 5, 9553-9556. [Link]

  • Zhang, W., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2145. [Link]

  • Pfleiderer, W. (2007). Universal 2-(4-nitrophenyl)ethyl and 2-(4-nitrophenyl)ethoxycarbonyl protecting groups for nucleosides and nucleotides. Current Protocols in Nucleic Acid Chemistry, Chapter 2:Unit 2.13. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Application

liquid-liquid extraction protocols for 2-(4-Nitrophenyl)ethylazanium

Application Note: Liquid-Liquid Extraction (LLE) Strategies for 2-(4-Nitrophenyl)ethylazanium Target Audience: Analytical Chemists, Formulation Scientists, and Forensic Toxicologists. Chemical Context & Extraction Theory...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Liquid-Liquid Extraction (LLE) Strategies for 2-(4-Nitrophenyl)ethylazanium

Target Audience: Analytical Chemists, Formulation Scientists, and Forensic Toxicologists.

Chemical Context & Extraction Theory

2-(4-Nitrophenyl)ethylazanium is the protonated, cationic form of 4-nitrophenethylamine (4-NPEA). Characterized by a primary amine tethered to a strongly electron-withdrawing nitroaromatic ring, the conjugate acid exhibits a predicted pKa of approximately 9.22[1].

Because the azanium ion is highly hydrophilic, it will not readily partition into organic solvents under standard physiological conditions. To successfully isolate this compound from an aqueous matrix via Liquid-Liquid Extraction (LLE)[2], scientists must manipulate its solubility profile using one of two distinct thermodynamic pathways:

  • Alkaline Free-Base Extraction: Deprotonating the azanium cation into its neutral free-base form, driving extraction via standard hydrophobic partitioning (Log P)[3].

  • Ion-Pair Extraction (IPE): Maintaining the protonated azanium state while introducing a lipophilic anionic counter-ion to form a neutrally charged, highly hydrophobic complex[4][5].

LLE_Protocol Start Aqueous Sample 2-(4-Nitrophenyl)ethylazanium Branch1 Alkaline Free-Base LLE Start->Branch1 Branch2 Ion-Pair LLE (IPE) Start->Branch2 Step1A Adjust pH > 11.5 (1M NaOH) Branch1->Step1A Step1B Buffer to pH 6.0 + Add HDEHP Branch2->Step1B Step2A Add MTBE or DCM (1:1 v/v) Step1A->Step2A Step2B Add 1-Octanol or CHCl3 (1:1 v/v) Step1B->Step2B Step3A Vortex & Centrifuge (Phase Separation) Step2A->Step3A Step3B Vortex & Centrifuge (Phase Separation) Step2B->Step3B EndA Organic Phase: 4-Nitrophenethylamine Step3A->EndA EndB Organic Phase: Azanium Ion-Pair Complex Step3B->EndB

Decision matrix and workflow for the liquid-liquid extraction of 2-(4-Nitrophenyl)ethylazanium.

Thermodynamic & Partitioning Parameters

To ensure a self-validating and highly efficient extraction system, the choice of solvent and pH must be strictly controlled. Table 1 summarizes the critical parameters required to optimize the partition coefficient (Log D) for both methodologies.

Table 1: Extraction Optimization Parameters

ParameterAlkaline Free-Base ExtractionIon-Pair Extraction (IPE)
Target Analyte State Neutral free-base (4-nitrophenethylamine)Cationic (2-(4-Nitrophenyl)ethylazanium)
Aqueous Phase pH pH > 11.5 (NaOH, Na₂CO₃)pH 5.0 – 7.0 (Phosphate/Acetate buffer)
Extraction Mechanism Hydrophobic partitioning (Log P driven)Neutral lipophilic complex partitioning
Preferred Solvents Dichloromethane (DCM), Ethyl Acetate, MTBEChloroform, 1-Octanol, DCM
Key Additives None (Base only)Bis(2-ethylhexyl)phosphate (HDEHP)
Primary Use Case Bulk synthesis, standard sample cleanupTrace analysis, physiological pH extraction

Experimental Methodologies

Protocol A: Alkaline Free-Base Extraction

This protocol is the industry standard for isolating phenethylamine derivatives from simple aqueous mixtures or post-synthetic workups[6][7].

  • Causality & Rationale: By pushing the pH at least two units above the analyte's pKa (9.22), the Henderson-Hasselbalch equation dictates that >99% of the azanium ions will be deprotonated into the highly lipophilic free-base form[1][8].

Step-by-Step Workflow:

  • Volume Assessment: Aliquot the exact volume of the aqueous sample containing the 2-(4-Nitrophenyl)ethylazanium salt into a separatory funnel or centrifuge tube.

  • pH Adjustment (Critical Step): Slowly add 1M Sodium Hydroxide (NaOH) dropwise while monitoring with a calibrated pH meter. Adjust the pH to 11.5 .

  • Solvent Addition: Add an equal volume (1:1 v/v) of Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). Note: MTBE is preferred for biological matrices as it minimizes emulsion formation compared to more polar solvents[4].

  • Partitioning: Seal the vessel and shake vigorously for 3–5 minutes. Vent the funnel periodically to release vapor pressure.

  • Phase Separation: Allow the mixture to stand for 10 minutes. If an emulsion persists, centrifuge the mixture at 3000 × g for 5 minutes[2].

  • Collection: Isolate the organic layer. Repeat the extraction twice more with fresh solvent to ensure quantitative recovery.

  • System Validation: Analyze the depleted aqueous phase via LC-UV at 280 nm[9] to confirm the absence of the target peak, ensuring >95% extraction efficiency. Dry the combined organic extracts over anhydrous Na₂SO₄.

Protocol B: Ion-Pair Extraction (IPE)

When extracting from complex biological matrices (e.g., whole blood, plasma) where extreme alkaline conditions would degrade labile co-analytes or cause severe protein precipitation, IPE is the superior choice[5][10].

  • Causality & Rationale: Instead of altering the molecule's protonation state, a lipophilic anionic surfactant is introduced. This anion binds electrostatically to the azanium cation, shielding its charge and forming a neutral complex that readily partitions into moderately polar organic solvents[4][5].

Step-by-Step Workflow:

  • Buffering: Dilute the aqueous sample 1:1 with a 100 mM phosphate buffer (pH 6.0). Maintaining a slightly acidic to neutral pH ensures the analyte remains fully protonated[8].

  • Ion-Pair Formation: Add a stoichiometric excess of an anionic carrier, such as 0.1 M Bis(2-ethylhexyl)phosphate (HDEHP), to the aqueous phase.

  • Solvent Addition: Add an equal volume (1:1 v/v) of 1-octanol or chloroform[5].

  • Partitioning & Separation: Vortex the mixture vigorously for 5 minutes. Centrifuge at 3000 × g for 5 minutes to force phase separation.

  • Collection & Validation: Carefully aspirate the organic phase containing the azanium ion-pair complex. This extract can be directly injected into an LC-MS/MS system for trace analysis[7][10].

Troubleshooting & Matrix Effects

  • Emulsion Formation: Phenethylamine derivatives containing nitroaromatic rings can occasionally act as weak surfactants. If an emulsion forms during Protocol A, do not add more base. Instead, add a small amount of brine (saturated NaCl) to the aqueous layer to increase ionic strength (salting-out effect), which decreases the solubility of the free-base in water and forces phase separation[4].

  • Temperature Control: LLE is an exothermic process when neutralizing acids/bases. Ensure the sample is kept at room temperature (20-25°C). Elevated temperatures can decrease the partition coefficient and lead to solvent volatilization.

References

  • Guidechem . "4-NITRO-PHENETHYLAMINE 24954-67-4 wiki". guidechem.com. 1

  • Doucette et al. "Lipophilicity matters – A new look at experimental plant uptake data from literature". researchgate.net. 3

  • Smolecule . "Buy 4-Nitrophenylphenethylamine". smolecule.com. 6

  • MDPI . "Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)". mdpi.com. 8

  • Phenomenex . "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation". phenomenex.com. 2

  • ResearchGate . "A simple extraction and LC-MS/MS approach for the screening and identification of over 100 analytes in eight different matrices". researchgate.net. 7

  • PubMed / NIH . "Simultaneous separation and detection of 18 phenethylamine/tryptamine derivatives by liquid chromatography-UV absorption". nih.gov. 9

  • ACS Publications . "Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts". acs.org. 4

  • ResearchGate . "Ion-pair assisted liquid-liquid extraction for selective separation and analysis of multiclass pesticide residues in environmental waters". researchgate.net. 5

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 2-(4-Nitrophenyl)ethylazanium

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals seeking to optimize the yield and purity of 2-(4-Nitrophenyl)ethylazanium (commonly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals seeking to optimize the yield and purity of 2-(4-Nitrophenyl)ethylazanium (commonly isolated as the chloride salt, 4-nitrophenethylamine hydrochloride).

This compound is a critical bifunctional building block in pharmaceutical development (e.g., mirabegron synthesis)[1]. However, researchers frequently encounter yield bottlenecks due to poor regioselectivity during nitration or stalled decarboxylation reactions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to resolve these issues.

Quantitative Comparison of Synthesis Routes

To improve your yield, you must first select the optimal synthetic pathway. The table below summarizes the two primary methodologies used to synthesize 2-(4-Nitrophenyl)ethylazanium chloride.

ParameterClassical Nitration RouteCatalytic Decarboxylation Route
Starting Material PhenethylamineL-Phenylalanine
Key Intermediate N-Acetyl-4-nitrophenethylamine4-Nitrophenylalanine monohydrate
Primary Yield Bottleneck Ortho/Para isomer separation (~40% loss)Incomplete decarboxylation due to water
Typical Overall Yield 30% – 45%[2]75% – 80%[3]
Regioselectivity Moderate (Para:Ortho ratio ~ 2:1)Excellent (Exclusively Para)
Scalability High (Standard reagents)High (Requires Dean-Stark apparatus)

Synthetic Workflow Visualization

SynthesisRoutes Start1 Phenethylamine Route1_Step1 1. N-Acetylation 2. Nitration Start1->Route1_Step1 Classical Route Start2 L-Phenylalanine Route2_Step1 Nitration Start2->Route2_Step1 Decarboxylation Route Route1_Step2 Isomer Separation & Deacetylation Route1_Step1->Route1_Step2 Product 2-(4-Nitrophenyl)ethylazanium Chloride Route1_Step2->Product Route2_Step2 4-Nitrophenylalanine Route2_Step1->Route2_Step2 Route2_Step3 Dehydration & Decarboxylation Route2_Step2->Route2_Step3 Route2_Step3->Product + HCl gas

Figure 1: Comparative synthetic workflows for 2-(4-Nitrophenyl)ethylazanium chloride.

Troubleshooting FAQs & Mechanistic Insights

Q1: I am using the classical nitration route on phenethylamine, but my yield of the para-isomer is extremely low. How can I improve regioselectivity? Cause & Solution: Direct nitration of phenethylamine in acidic conditions protonates the amine, converting the ethylamine side chain into an electron-withdrawing, meta-directing group. This conflicts with the inherent ortho/para-directing nature of the alkyl chain, resulting in a complex mixture of ortho, meta, and para isomers, alongside oxidative degradation byproducts[2]. To resolve this, you must N-protect the amine prior to nitration. By converting phenethylamine to N-(2-phenylethyl)acetamide, you neutralize the basic amine. The bulky acetyl group also provides steric hindrance, significantly shifting the regioselectivity to favor the para-position. After isolating the para-isomer, a simple acidic hydrolysis will yield the desired 2-(4-Nitrophenyl)ethylazanium chloride.

Q2: I switched to the catalytic decarboxylation of 4-nitrophenylalanine to avoid isomer separation, but the reaction stalls and yields are poor. What is happening? Cause & Solution: The decarboxylation of 4-nitrophenylalanine requires a catalytic amount of a ketone (such as methyl ethyl ketone, MEK) to proceed efficiently[3]. The ketone reacts with the amino acid to form an intermediate imine (Schiff base), which lowers the activation energy for decarboxylation via a cyclic transition state. If your reaction is stalling, it is because water is inhibiting imine formation . 4-Nitrophenylalanine typically crystallizes as a monohydrate. Because imine formation is an equilibrium reaction that produces water, the presence of hydrate water drives the equilibrium backward, killing the catalytic cycle. You must perform an azeotropic dehydration (e.g., using a Dean-Stark trap with benzene or toluene) to reduce the water content below 0.6% before initiating the decarboxylation[3].

Q3: In the decarboxylation route, how do I efficiently isolate the highly polar azanium salt from the high-boiling diphenyl ether matrix? Cause & Solution: Diphenyl ether is highly non-polar and has a boiling point of 259 °C, making rotary evaporation impractical. Do not attempt to distill the solvent. Instead, exploit the differential solubility of the free base versus the salt. Once the decarboxylation is complete, cool the dark red solution and dilute it with a non-polar anti-solvent like diethyl ether. Bubbling anhydrous HCl gas through this mixture instantly protonates the amine. The resulting 2-(4-Nitrophenyl)ethylazanium chloride is highly polar and will precipitate out of the diphenyl ether matrix quantitatively[3].

Validated Experimental Protocols

Protocol A: High-Yield Catalytic Decarboxylation Route

This method avoids the ~40% yield loss associated with ortho/para isomer separation.

  • Azeotropic Dehydration:

    • Suspend 5.0 g of 4-nitrophenylalanine monohydrate in 50 mL of benzene (or toluene for a less toxic alternative).

    • Attach a Dean-Stark apparatus and reflux until water ceases to collect.

    • Critical Checkpoint: Verify via Karl Fischer titration that the water content is < 0.6%[3]. Remove the solvent under reduced pressure.

  • Imine-Catalyzed Decarboxylation:

    • Suspend the anhydrous 4-nitrophenylalanine in 50 mL of diphenyl ether.

    • Add 10 mol% (0.17 g) of methyl ethyl ketone (MEK) as the catalyst.

    • Heat the mixture to 220 °C for 3 hours. The suspension will transition into a clear, dark red solution as CO₂ evolves.

  • Salt Precipitation and Isolation:

    • Cool the reaction vessel in an ice bath to 0–5 °C.

    • Dilute the mixture with 50 mL of cold diethyl ether.

    • Vigorously bubble anhydrous HCl gas through the solution until precipitation ceases.

    • Filter the dark red precipitate and triturate with ethyl acetate to remove residual diphenyl ether.

    • Expected Yield: ~78% (Brown/Off-white solid, m.p. 200 °C decomp)[3].

Protocol B: Classical N-Acetylation & Nitration Route

Use this method if 4-nitrophenylalanine is unavailable and you must start from phenethylamine.

  • Amine Protection:

    • React phenethylamine (1.0 eq) with acetic anhydride (1.2 eq) in dichloromethane at room temperature for 2 hours. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield N-(2-phenylethyl)acetamide.

  • Regioselective Nitration:

    • Prepare a nitrating mixture of concentrated H₂SO₄ and fuming HNO₃ (1.1 eq) and cool to 0 °C.

    • Add the protected amine dropwise, maintaining the internal temperature strictly below 5 °C to prevent oxidative cleavage and over-nitration[2].

    • Stir for 1 hour at 0 °C, then pour the mixture over crushed ice.

  • Isomer Purification:

    • Filter the crude precipitate (a mixture of ortho and para isomers).

    • Recrystallize twice from hot ethanol. The para-isomer (N-acetyl-4-nitrophenethylamine) is significantly less soluble in cold ethanol and will selectively crystallize.

  • Deprotection & Salt Formation:

    • Suspend the purified para-isomer in 6M HCl and reflux for 4 hours.

    • Cool the solution to 0 °C. The 2-(4-Nitrophenyl)ethylazanium chloride will precipitate directly. Filter and wash with cold acetone.

References

  • Joshi, U. M., Kobal, B. S., & Joshi, H. V. (2003). A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. Synthetic Communications, 33(11), 1829-1832. URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues with 2-(4-Nitrophenyl)ethylazanium

Welcome to the technical support guide for 2-(4-Nitrophenyl)ethylazanium. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges enc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(4-Nitrophenyl)ethylazanium. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. As Senior Application Scientists, we have compiled field-proven insights and data-driven protocols to ensure you can achieve consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: What exactly is 2-(4-Nitrophenyl)ethylazanium, and how is it typically supplied?

2-(4-Nitrophenyl)ethylazanium is the protonated, cationic form of 2-(4-nitrophenyl)ethanamine. In laboratory settings, it is most commonly supplied as its hydrochloride salt, 2-(4-Nitrophenyl)ethylamine hydrochloride (CAS No: 29968-78-3).[1][2][3] This salt form is generally a white to yellow-green crystalline powder.[4][5] The use of the hydrochloride salt enhances the compound's stability and generally improves its solubility in polar solvents compared to its free base form.[1]

Q2: What are the general solubility characteristics of 2-(4-Nitrophenyl)ethylamine hydrochloride?

This compound is an organic salt, and its solubility is dictated by the balance of its structural features. It is described as being moderately soluble in polar solvents.[1] It is soluble in methanol and to some extent in water and ethanol.[1][4] The presence of the hydrochloride salt form increases its affinity for polar protic solvents.

Q3: How does the molecular structure of 2-(4-Nitrophenyl)ethylamine hydrochloride influence its solubility?

The solubility of this molecule is a classic example of competing structural factors:

  • Polar Groups: The protonated amine (azanium) group and the nitro (-NO2) group are polar, capable of forming hydrogen bonds and dipole-dipole interactions with polar solvents like water. The azanium cation, in particular, favors dissolution in polar media.

  • Non-Polar Group: The phenyl ring is hydrophobic and limits water solubility, favoring interactions with non-polar organic solvents.[6]

  • Salt Form: As a hydrochloride salt, the compound exists as an ion pair in its solid state. The dissolution process in a polar solvent like water involves the dissociation of these ions and their subsequent solvation by water molecules. This ionic character is a primary driver of its aqueous solubility.

Q4: What are the common indicators of solubility issues in my experiment?

Be observant for the following signs, which suggest that the compound is not fully dissolved:

  • Visible Precipitate or Cloudiness: The most obvious sign is undissolved particles or a hazy, cloudy appearance in your stock solution or final assay mixture.[6]

  • "Oiling Out": The compound separates as a distinct, often oily, liquid phase instead of dissolving or forming a solid precipitate. This is a common issue with organic salts when the solvating power of the solvent is insufficient.[7]

  • Inconsistent Assay Results: Poor solubility leads to an inaccurate and variable concentration of the active compound, resulting in poor reproducibility between experiments.[6]

Troubleshooting Guide: Common Solubility Problems

Issue 1: My 2-(4-Nitrophenyl)ethylamine hydrochloride won't dissolve in my aqueous buffer.

This is the most frequently encountered challenge. The limited solubility is often due to the hydrophobic nitrophenyl group overpowering the polar characteristics of the molecule at the desired concentration.

Q5: I've added the compound to my buffer, but I see a precipitate. What are the first steps?

Before making significant changes to your formulation, attempt these simple physical methods to aid dissolution:

  • Mechanical Agitation: Vortex the solution vigorously for 1-2 minutes.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This uses high-frequency sound waves to break apart solid particles and enhance solvent interaction.

  • Gentle Heating: Warm the solution to 37-50°C while stirring.[6]

    • Causality: Increasing the temperature provides the kinetic energy needed to overcome the crystal lattice energy of the solid, often increasing solubility.

    • Trustworthiness: Crucially, verify the temperature stability of your compound. High temperatures can cause degradation.[6] Always check for any change in color or the appearance of new peaks via analytical methods like HPLC if degradation is suspected.

Q6: Physical methods were not sufficient. How can I chemically modify my solvent to improve solubility?

If physical methods fail, the next step is to increase the solvating power of your aqueous buffer by introducing a water-miscible organic co-solvent.

Expert Insight: The most effective strategy is to prepare a high-concentration stock solution in a suitable organic solvent and then dilute this stock into your final aqueous buffer. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solvating power for a wide range of organic molecules.[6]

Recommended Co-solvents for Stock Solution Preparation

Co-SolventTypeKey AdvantagesFinal Assay Conc. Limit
DMSO Polar AproticExcellent for highly concentrated stocks. Generally well-tolerated in biological assays.[6]Typically <0.5% (v/v)
Ethanol Polar ProticGood general-purpose solvent for many organic compounds.[6]<1% (v/v)
Methanol Polar ProticSimilar to ethanol, effective for dissolving nitrophenyl compounds.[6][8]<1% (v/v)
Protocol 1: Preparing a Stock Solution with a Co-Solvent
  • Weigh the required amount of 2-(4-Nitrophenyl)ethylamine hydrochloride and place it in a sterile vial.

  • Add a minimal volume of your chosen co-solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).

  • Use vortexing and/or gentle sonication to ensure the compound is fully dissolved. The solution should be clear.

  • Perform a serial dilution of this primary stock solution into your final aqueous assay buffer.

  • Self-Validating Control: Always prepare a "vehicle control" for your experiment, containing the same final concentration of the co-solvent as your test samples. This ensures that any observed effects are due to your compound and not the solvent.[6]

Q7: How does pH impact the solubility of 2-(4-Nitrophenyl)ethylamine hydrochloride?

For an amine salt, pH is a critical parameter. The "azanium" form (protonated amine) is an ionic species, which is what makes it water-soluble.

  • Acidic to Neutral pH (pH < ~9): In this range, the amine group will be predominantly in its protonated, cationic form (R-NH3+). This ionic state is more soluble in polar solvents like water. Therefore, buffers in the acidic to neutral range are generally preferred for dissolving this salt.

  • Alkaline pH (pH > ~10): At higher pH values, the amine will be deprotonated to its neutral, free base form (R-NH2). This free base is significantly less polar and will have substantially lower solubility in aqueous solutions.

Expert Recommendation: Start with a buffer system that is neutral or slightly acidic (pH 6.0-7.4). Avoid highly basic conditions unless you are intentionally trying to generate the free base for extraction into an organic solvent.

Troubleshooting Workflow for Aqueous Solubility

G cluster_0 Start: Solubility Issue Detected cluster_1 Step 1: Physical Methods cluster_2 Step 2: Chemical Modification cluster_3 Outcome start Precipitate observed in aqueous buffer vortex Vortex / Sonicate start->vortex heat Gentle Warming (Check Stability!) vortex->heat If needed cosolvent Prepare Stock in DMSO or EtOH heat->cosolvent If unsuccessful success Compound Solubilized heat->success If successful ph_adjust Adjust Buffer pH (Aim for pH < 8) cosolvent->ph_adjust If needed cosolvent->success If successful ph_adjust->success If successful fail Issue Persists: Re-evaluate Concentration or Solvent System ph_adjust->fail If unsuccessful

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Troubleshooting

Technical Support Center: HPLC Optimization for 2-(4-Nitrophenyl)ethylazanium

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing retention and peak shape challenges when analyzing 2-(4-Nitrophenyl)ethylazanium (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing retention and peak shape challenges when analyzing 2-(4-Nitrophenyl)ethylazanium (the protonated form of 4-nitrophenethylamine).

As a basic primary amine (pKa ~9.5) conjugated to a hydrophobic nitroaromatic ring, this molecule presents a classic chromatographic paradox: it is highly polar when protonated, yet prone to severe secondary interactions with silica supports. This guide provides the mechanistic causality behind these issues and self-validating protocols to resolve them.

Diagnostic Workflow: Resolving Retention & Peak Tailing

HPLC_Troubleshooting Start Analyze 2-(4-Nitrophenyl) ethylazanium RetCheck Does it elute in the void volume? Start->RetCheck TailingCheck Is there severe peak tailing (Tf > 1.5)? RetCheck->TailingCheck No VoidYes Analyte is too polar for standard RPLC RetCheck->VoidYes Yes TailingYes Secondary silanol interactions occurring TailingCheck->TailingYes Yes Success Optimal Retention & Peak Shape Achieved TailingCheck->Success No ActionHILIC Switch to HILIC mode (Bare Silica/Amide) VoidYes->ActionHILIC ActionIP Add Ion-Pairing Reagent (e.g., 0.1% TFA) in RPLC VoidYes->ActionIP ActionColumn Use Positively Charged Surface C18 Column TailingYes->ActionColumn ActionHILIC->Success ActionIP->Success ActionColumn->Success

Figure 1: Diagnostic workflow for resolving retention and peak tailing issues in basic amines.

Mechanistic Troubleshooting & FAQs

Q1: Why does 2-(4-Nitrophenyl)ethylazanium elute almost immediately ( k′<1 ) on my standard C18 column? The Causality: At standard acidic mobile phase conditions (pH 2–4), the primary amine group is fully protonated, forming a highly polar azanium cation. The hydration shell surrounding this localized positive charge prevents the molecule from effectively partitioning into the hydrophobic C18 stationary phase. Because the primary retention mechanism in Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions, the highly polar cation is swept through the column in the void volume.

Q2: I managed to retain the compound using a low-organic gradient, but the peak tailing is severe ( Tf​>2.5 ). What is the mechanistic cause of this? The Causality: This is a classic symptom of secondary electrostatic interactions. While the primary amine is protonated, the residual silanol groups (Si-OH) on the silica support have a pKa of approximately 3.5 to 4.5. If your mobile phase pH is near or above this range, a fraction of these silanols become deprotonated (Si-O⁻). The positively charged azanium ion undergoes a strong ion-exchange interaction with these negatively charged silanols. Because this electrostatic interaction is kinetically slower and energetically heterogeneous compared to hydrophobic partitioning, the analyte molecules desorb at varying rates, dragging out the rear of the peak[1].

Q3: How can I eliminate this peak tailing without degrading my silica column with high-pH mobile phases? The Causality: You must mask or repel the silanol interactions. You can achieve this via two primary routes:

  • Mobile Phase Modification: Add a competitive amine modifier (e.g., Triethylamine) to the mobile phase, which binds to and masks the active silanols[1]. Alternatively, use an ion-pairing reagent like Trifluoroacetic acid (TFA). The hydrophobic trifluoroacetate anion forms a neutral, lipophilic complex with the azanium cation, simultaneously neutralizing the charge and increasing hydrophobic retention.

  • Stationary Phase Engineering: Utilize a C18 column engineered with a positively charged surface or polar-embedded groups. The positive surface charge electrostatically repels the basic amine away from the underlying silica matrix, forcing it to interact solely with the C18 ligands, which drastically improves peak symmetry[2].

Q4: Should I abandon RPLC and use Hydrophilic Interaction Liquid Chromatography (HILIC) instead? The Causality: If your matrix is highly aqueous or you require high MS sensitivity, HILIC is highly recommended. In HILIC, a water-enriched layer forms on a polar stationary phase (like bare silica). The polar azanium ion partitions into this aqueous layer. Furthermore, the ion-exchange mechanism that causes tailing in RPLC actually contributes to predictable, uniform retention in HILIC when properly controlled with an aqueous buffer[3],[4].

Comparative Chromatographic Data

To guide your method development, the following table summarizes the expected quantitative outcomes when applying different chromatographic strategies to 2-(4-Nitrophenyl)ethylazanium.

Chromatographic StrategyColumn ChemistryMobile Phase ModifierExpected Retention ( k′ )Expected Tailing ( Tf​ )Dominant Mechanism of Action
Standard RPLC Conventional C180.1% Formic Acid< 0.5 (Poor)> 2.5 (Severe)Weak hydrophobic partitioning; strong, slow silanol ion-exchange.
Ion-Pairing RPLC Conventional C180.1% TFA3.0 - 5.0 (Good)1.2 - 1.5 (Acceptable)TFA forms a neutral, hydrophobic complex with the azanium ion.
Surface-Modified RPLC Positively Charged C180.1% Formic Acid2.0 - 4.0 (Good)1.0 - 1.2 (Excellent)Surface charge electrostatically repels the basic amine, masking silanols.
HILIC Bare Silica / Amide10mM Ammonium Formate5.0 - 10.0 (Strong)1.0 - 1.1 (Excellent)Hydrophilic partitioning into aqueous layer + controlled ion-exchange.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Do not proceed to sample analysis until the validation checkpoints are met.

Protocol A: RPLC with Positively Charged Surface Columns

Objective: Retain the azanium ion while structurally repelling silanol interactions.

  • Column Selection: Install a column with a positively charged surface modification (e.g., Phenomenex Kinetex PS C18 or Waters CORTECS C18+).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

    • Phase B: 0.1% Formic Acid in Acetonitrile.

  • System Equilibration: Flush the column with 10 column volumes (CV) of 50% B, then equilibrate with 5% B for 10 CV at 30°C.

  • Self-Validation Checkpoint (Critical): Inject a system suitability standard containing Uracil (void volume marker, t0​ ) and Amitriptyline (a known basic amine highly prone to tailing).

    • Pass Criteria: The tailing factor ( Tf​ ) of Amitriptyline must be ≤1.2 . If Tf​>1.2 , the surface charge is compromised, or the ionic strength of the buffer is too high, shielding the repulsive effect. Do not inject the 2-(4-Nitrophenyl)ethylazanium sample until this is resolved.

  • Sample Execution: Inject the sample using a gradient of 5% to 60% B over 10 minutes.

Protocol B: HILIC Optimization for Basic Amines

Objective: Utilize the analyte's high polarity for retention via aqueous partitioning.

  • Column Selection: Install a bare silica or amide-bonded HILIC column.

  • Mobile Phase Preparation:

    • Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (High buffer concentration is required to control ion-exchange kinetics).

    • Phase B: 100% Acetonitrile.

    • Pump Blending: Program the pump to deliver a constant 10% Phase A, yielding a final isocratic concentration of 10 mM Ammonium Formate in 90% Acetonitrile.

  • Sample Diluent: Dilute the 2-(4-Nitrophenyl)ethylazanium sample in a minimum of 75% Acetonitrile. Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing peak splitting.

  • Self-Validation Checkpoint (Critical): Inject Toluene as a negative control.

    • Pass Criteria: In a properly functioning HILIC system, Toluene (highly non-polar) cannot partition into the aqueous layer and must elute exactly at the void volume ( t0​ ). If Toluene is retained ( k′>0.2 ), the system is exhibiting reversed-phase characteristics, indicating that the aqueous enriched layer has not fully formed. Flush with 50 CV of mobile phase and re-test.

  • Sample Execution: Run the sample isocratically. If retention is too strong, increase the aqueous content (e.g., to 85% B / 15% A) to increase elution strength.

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Optimization

Technical Support Center: Preventing Thermal Degradation of 2-(4-Nitrophenyl)ethylamine Hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for 2-(4-Nitrophenyl)ethylamine Hydrochloride (CAS 29968-78-3), also known as 4-Nitrophenethylamine Hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-(4-Nitrophenyl)ethylamine Hydrochloride (CAS 29968-78-3), also known as 4-Nitrophenethylamine Hydrochloride.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of this compound. As a nitroaromatic phenethylamine derivative, its stability is influenced by heat, light, pH, and the presence of oxidizing or reducing agents. Understanding these factors is critical for ensuring the integrity of your experiments and the quality of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of degradation for 2-(4-Nitrophenyl)ethylamine Hydrochloride?

A1: The degradation of 2-(4-Nitrophenyl)ethylamine Hydrochloride is primarily driven by two key structural features: the nitroaromatic system and the primary aminium group.

  • Nitroaromatic Moiety: The nitro group (NO₂) is strongly electron-withdrawing, which makes the aromatic ring susceptible to certain reactions but also introduces inherent instability. At elevated temperatures, a primary decomposition pathway for nitroaromatic compounds is the cleavage of the C-NO₂ bond.[2] This can initiate a cascade of complex, often autocatalytic, decomposition reactions that release significant heat and gaseous products like NOx.[3][4][5] These compounds are also known to be sensitive to light (photosensitive), which can trigger degradation.[6][7][8][9]

  • Ethylaminium Group: The ethylamine side chain exists as a protonated ammonium salt (hydrochloride). This salt form is generally more stable than the corresponding free base. However, the ammonium group is in a pH-dependent equilibrium with its neutral (free amine) form.[10] In basic or insufficiently acidic conditions, the equilibrium shifts towards the free amine, 2-(4-Nitrophenyl)ethylamine. This free amine is more susceptible to oxidation and other degradation pathways.[11]

Q2: What are the ideal storage conditions for solid 2-(4-Nitrophenyl)ethylamine Hydrochloride?

A2: To ensure maximum long-term stability, the solid compound should be stored with the following precautions:

ConditionRecommendationRationale
Temperature Refrigerator (2-8°C) or freezer (≤ -20°C).[11][12]Low temperatures minimize the kinetic rate of any potential solid-state degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).[11]Prevents oxidation and reaction with atmospheric moisture and CO₂, which can convert the amine to a carbonate salt.[13]
Light Protect from light using an amber vial or by storing in the dark.[11][14]Nitroaromatic compounds can be photosensitive, and light can provide the energy to initiate decomposition.[7][8]
Container Tightly sealed container.[4][11][12]Prevents exposure to moisture and atmospheric gases.
Q3: My solution of 2-(4-Nitrophenyl)ethylamine Hydrochloride has turned yellow/brown. What happened?

A3: A color change from pale yellow to a darker yellow or brown is a common indicator of degradation, likely due to oxidation or other chemical transformations of the phenethylamine structure.[11] This is often accelerated by exposure to light, elevated temperatures, or a non-optimal pH.

Q4: How does pH affect the stability of this compound in solution?

A4: pH is a critical factor. The hydrochloride salt ensures the amine is in its protonated (R-NH₃⁺) form, which is more stable and less prone to oxidation than the free base (R-NH₂).[11] In aqueous solutions, an equilibrium exists: R-NH₃⁺ ⇌ R-NH₂ + H⁺.

  • Acidic pH (pH < 7): Favors the more stable protonated ammonium form.[10][15] Maintaining a slightly acidic pH is generally recommended for solutions to enhance stability.[11][16]

  • Neutral to Basic pH (pH ≥ 7): Shifts the equilibrium towards the neutral free amine.[15] The free amine is more nucleophilic and susceptible to oxidation, which can lead to faster degradation.

Troubleshooting Guides

This section addresses specific experimental issues related to thermal degradation.

Issue 1: Inconsistent Results or Low Yield in a Reaction Involving Heating
  • Symptom: You are running a reaction (e.g., amide coupling, substitution) with 2-(4-Nitrophenyl)ethylamine Hydrochloride at an elevated temperature, and you observe variable yields, unexpected byproducts, or a dark reaction mixture.

  • Probable Cause: Thermal decomposition of the nitroaromatic core is likely occurring alongside your desired reaction. The C-NO₂ bond can break at high temperatures, initiating side reactions.[2] Furthermore, if the reaction conditions are not sufficiently acidic, the compound may revert to its less stable free amine form, which can also degrade.

  • Solutions & Protocol:

    • Lower the Reaction Temperature: Determine the lowest possible temperature at which your reaction proceeds at an acceptable rate. Use literature precedents for similar substrates to guide your choice.

    • Control the Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation, which is often accelerated by heat.

    • Ensure Acidic Conditions: If compatible with your reaction chemistry, ensure the pH of the reaction medium is acidic. This keeps the amine protonated and more stable. For many reactions, the hydrochloride salt itself is sufficient. However, if a base is used, a non-nucleophilic base is preferable, and it should be added slowly to avoid transient high pH.[10]

    • Monitor Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to minimize the time the product and reactants are exposed to heat.[17]

Issue 2: Degradation Observed During Solvent Removal (Rotary Evaporation)
  • Symptom: After a successful reaction, you notice your product has darkened or TLC/HPLC analysis shows new impurities after concentrating the solution on a rotary evaporator.

  • Probable Cause: The combination of heat from the water bath and reduced pressure can be sufficient to induce thermal degradation, especially if the residue is heated for a prolonged period after the solvent is gone.

  • Solutions & Protocol:

    • Use Minimum Necessary Heat: Set the water bath to the lowest temperature that allows for efficient evaporation of your solvent (often ≤ 40°C).

    • Do Not Evaporate to Complete Dryness Under Heat: Once the bulk of the solvent is removed, take the flask off the rotary evaporator. Residual solvent can be removed under high vacuum at room temperature.

    • Workup Dilution: Before concentration, consider performing an aqueous workup to wash out any acidic or basic impurities that could catalyze degradation upon heating.

Visualizing Degradation Factors & Prevention

The following diagrams illustrate the key relationships in preventing degradation.

Key Factors Influencing Stability cluster_factors Degradation Drivers cluster_prevention Prevention Strategies Heat Heat Low_Temp Low Temperature (Refrigerate/Freeze) Heat->Low_Temp Mitigated by Degradation Degradation Heat->Degradation Light Light Protect_Light Protect from Light (Amber Vials) Light->Protect_Light Mitigated by Light->Degradation High_pH High pH (Basic) Acidic_pH Acidic pH (Salt Form) High_pH->Acidic_pH Mitigated by High_pH->Degradation Oxidants Oxygen / Oxidants Inert_Atm Inert Atmosphere (N2 / Ar) Oxidants->Inert_Atm Mitigated by Oxidants->Degradation

Caption: Mitigation of key degradation drivers.

Troubleshooting Workflow: Heating in Solution Start Experiment Requires Heating Check_Temp Is Temperature Minimized? Start->Check_Temp Check_Atm Is Atmosphere Inert? Check_Temp->Check_Atm Yes Lower_Temp Action: Lower Temperature Check_Temp->Lower_Temp No Check_pH Is pH Acidic? Check_Atm->Check_pH Yes Use_Inert Action: Use N2 or Ar Check_Atm->Use_Inert No Proceed Proceed with Reaction Check_pH->Proceed Yes Adjust_pH Action: Ensure Acidity Check_pH->Adjust_pH No Monitor Monitor Closely (TLC/HPLC) Proceed->Monitor Lower_Temp->Check_Atm Use_Inert->Check_pH Adjust_pH->Proceed

Caption: Decision workflow for heated reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis and Stability of Ammonium Compounds.
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC.
  • Benchchem. (n.d.). Minimizing degradation of phenethylamines during storage.
  • Brill, T. B., & Thynell, S. T. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • TCI. (2005). 2-(4-Nitrophenyl)ethylamine Hydrochloride MSDS.
  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. SciSpace.
  • Singh, R., & Rehman, Z. (2016). Forced Degradation Studies. MedCrave online.
  • Fisher Scientific. (2024). SAFETY DATA SHEET: 2-(4-Nitrophenyl)ethylamine hydrochloride.
  • ChemicalBook. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride(29968-78-3).
  • Parales, R. E., et al. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Zhu, W. (2017). THERMAL HAZARD ANALYSIS OF NITROAROMATIC COMPOUNDS. OAKTrust.
  • Shinde, S., & Nirmal, S. A. (2016). A Review on Force Degradation Study for Pharmaceutical Product Development. Research Journal of Pharmacy and Technology.
  • Benchchem. (n.d.). Impact of pH on the stability and reactivity of ammonium selenite.
  • Rao, N., & Doke, P. (2026). REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.
  • Wikipedia. (n.d.). Phenethylamine.
  • Ravisankar, P., et al. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmaceutical Research.
  • Cundall, R. B., & Mine, A. (2011). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
  • TCI Chemicals. (n.d.). 2-(4-Nitrophenyl)ethylamine Hydrochloride.
  • Thermo Fisher Scientific. (n.d.). 2-(4-Nitrophenyl)ethylamine hydrochloride, 98+%.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Impurity Resolution for 2-(4-Nitrophenyl)ethylazanium Extracts

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond mere procedural steps. Successful isolation of 2-(4-Nitrophenyl)ethylazanium (commonly isolated and referred to as 4-nitrophenethylamine hydrochloride) requires a mechanistic understanding of how impurities form and partition. This guide provides field-proven troubleshooting, causality-driven Q&As, and self-validating protocols to ensure your extracts meet pharmaceutical-grade purity standards.

Diagnostic Overview: Quantitative Impurity Profiling

Before troubleshooting, you must understand the chemical environment of your crude extract. The synthesis of 4-nitrophenethylamine—typically via the mixed-acid nitration of phenethylamine—generates a predictable profile of impurities.

Table 1: Physicochemical Differentials of Common Impurities

Impurity ClassSpecific CompoundOrigin / CausalityPartitioning / Removal Strategy
Regioisomers 2-(2-Nitrophenyl)ethylazaniumWeak directing effect of the ethylamine linker during nitration leads to ortho-substitution.Differential lattice energy; removed via selective polar protic recrystallization.
Starting Material PhenethylazaniumIncomplete electrophilic aromatic substitution.Differential pKa exploitation; removed via rigorous pH-controlled biphasic extraction.
Inorganic Salts Sodium Sulfates & NitratesNeutralization of H₂SO₄/HNO₃ mixed-acid reagents.Highly hydrophilic; removed via aqueous partitioning at pH > 10.

Troubleshooting Guides & FAQs

Q1: My final azanium salt is heavily contaminated with the ortho-nitro isomer (2-(2-nitrophenyl)ethylazanium). How can I selectively remove it? Causality & Solution: Electrophilic aromatic substitution of phenethylamine inherently yields a mixture of ortho and para isomers. The ortho-isomer exhibits higher solubility in polar protic solvents due to intramolecular hydrogen bonding, which disrupts ideal crystal lattice packing. To resolve this, exploit the differential solubility of the hydrochloride salts. Recrystallizing the crude salt from1[1].

Q2: I am experiencing severe emulsion formation during the acid-base extraction step. How do I break it and ensure high recovery of the free base? Causality & Solution: During the neutralization of the mixed-acid nitration mixture, the high concentration of generated inorganic salts drastically increases the density and viscosity of the aqueous phase. Concurrently, trace polymeric nitration byproducts act as surfactants, lowering interfacial tension. Fix: Dilute the aqueous phase with deionized water to reduce salt molarity, filter the biphasic mixture through a Celite pad to remove insoluble polymeric tars, and 2[2] to facilitate rapid phase separation.

Q3: How do I ensure complete conversion of the free amine back to the azanium chloride salt without making the product hygroscopic? Causality & Solution: Precipitating the azanium salt using aqueous hydrochloric acid often leads to the entrapment of water molecules within the crystal lattice, forming a hygroscopic hydrate. You must utilize an anhydrous acidification strategy. Adjusting the pH to 1 with1[1] prevents water entrapment. Alternatively, dissolving the free base in a non-polar solvent and 3[3] forces the immediate precipitation of the anhydrous azanium chloride salt.

Self-Validating Experimental Protocols

Protocol A: pH-Driven Biphasic Extraction (Desalting & Free-Basing)

Causality: The pKa of the primary amine is approximately 9.8. Adjusting the pH to >10 ensures >99% deprotonation, converting the water-soluble azanium ion into its lipophilic free-base form, allowing it to partition cleanly away from inorganic nitration salts.

  • Neutralization: Transfer the crude acidic nitration mixture to a large beaker immersed in an ice bath (0°C). Slowly 2[2] while maintaining vigorous stirring.

    • Validation Checkpoint: Spot the aqueous phase on universal indicator paper; it MUST read pH ≥ 10. If lower, the amine remains protonated and will be lost in the aqueous waste.

  • Extraction: Transfer to a separatory funnel and extract three times with equal volumes of diethyl ether.

  • Washing & Drying: Combine the organic (top) phases and wash once with brine to remove residual alkalinity. Dry the organic phase over anhydrous Na₂SO₄ for 30 minutes.

    • Validation Checkpoint: The organic phase should transition from cloudy to completely transparent, indicating successful water removal.

Protocol B: Anhydrous Hydrochloride Salt Formation & Recrystallization

Causality: Anhydrous conditions prevent hydrate formation, while methanol recrystallization exploits the lower lattice energy of the ortho-isomer, keeping it dissolved while the para-isomer crashes out.

  • Acidification: Filter the dried organic phase from Protocol A to remove Na₂SO₄. Under continuous stirring, slowly introduce 2M ethanolic HCl until the pH of the solution reaches 1.

  • Precipitation: Evaporate the solvent under reduced pressure to yield a crude yellow solid.

  • Recrystallization: Dissolve the crude solid in a minimum boiling volume of methanol. Allow the solution to cool slowly to room temperature, then transfer to a -20°C freezer for 4 hours to induce supersaturation and crystallization.

  • Isolation: Filter the pale yellow crystals via vacuum filtration and wash with ice-cold diethyl ether. Dry in a vacuum oven at 60°C overnight.

    • Validation Checkpoint: Perform a melting point analysis. The pure 2-(4-Nitrophenyl)ethylazanium chloride should exhibit a sharp 3[3]. A depressed melting range indicates residual ortho-isomer or trapped solvent.

Process Workflow Visualization

Purification Crude Crude Extract (Mixed Isomers & Salts) Base Alkaline Wash (NaOH to pH > 10) Crude->Base Org Organic Phase (Free Amine) Base->Org Ether Extraction Waste Aqueous Waste (Inorganic Salts) Base->Waste Discard Bottom Acid Anhydrous HCl Addition (pH 1) Org->Acid Dry (Na2SO4) Cryst Recrystallization (Methanol) Acid->Cryst Precipitate Pure Pure Azanium Salt (>99.6% Purity) Cryst->Pure Filter & Vacuum Dry

Fig 1: Workflow for extraction and purification of 2-(4-Nitrophenyl)ethylazanium.

Sources

Optimization

reducing side reactions during 2-(4-Nitrophenyl)ethylazanium synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 2-(4-nitrophenyl)ethylazanium chloride (common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges encountered during the synthesis of 2-(4-nitrophenyl)ethylazanium chloride (commonly known as 2-(4-nitrophenyl)ethylamine hydrochloride).

Because the target molecule contains both an easily reducible nitro group and a nitrile precursor, achieving high chemoselectivity is the primary hurdle. This guide provides field-proven mechanistic insights, a self-validating experimental protocol, and a troubleshooting matrix to ensure you achieve high-purity yields without over-reduction or dimerization.

I. Mechanistic Pathway & Chemoselectivity

To synthesize the target azanium salt, the most robust industrial and laboratory route is the selective reduction of 4-nitrophenylacetonitrile. The fundamental challenge is that standard reducing agents (like catalytic hydrogenation) will preferentially reduce the highly electron-deficient nitro group before the nitrile.

To invert this reactivity, we utilize Borane-THF (BH₃·THF) . Borane is an electrophilic reducing agent; it coordinates preferentially to the more nucleophilic nitrogen of the nitrile group, leaving the electron-withdrawing nitro group completely intact[1].

G Nitrile 4-Nitrophenylacetonitrile Borane BH3-THF Complexation Nitrile->Borane BH3-THF Aniline Nitro Reduction (Aniline) Nitrile->Aniline Pd/C or LiAlH4 Imine Imine-Borane Intermediate Borane->Imine Hydride Transfer Amine Amine-Borane Complex Imine->Amine Hydride Transfer Dimer Secondary Amine Dimer Imine->Dimer Free Amine Attack (Low BH3 ratio) Quench Methanolysis (MeOH) Amine->Quench Heat Product 2-(4-Nitrophenyl)ethylazanium Chloride Quench->Product HCl (g)

Reaction pathway and side reactions for 2-(4-nitrophenyl)ethylazanium synthesis.

II. Troubleshooting & FAQs

Q: Why does my synthesis yield 4-aminophenylacetonitrile instead of the target azanium salt? A: This indicates a complete failure in chemoselectivity. The nitro group is highly susceptible to reduction by standard catalytic hydrogenation (H₂/Pd-C) or single-electron transfer methods (Fe/HCl). To selectively reduce the nitrile to the primary amine while preserving the nitro group, you must strictly use an electrophilic reducing agent like Borane-THF. Borane coordinates to the most Lewis-basic site (the nitrile) and ignores the electron-deficient nitro group[1].

Q: I am using BH₃·THF, but I am observing significant amounts of a secondary amine dimer (bis(4-nitrophenylethyl)amine). How do I suppress this? A: Dimerization is a classic side reaction in nitrile reductions. It occurs when the newly formed primary amine acts as a nucleophile and attacks the unreduced imine-borane intermediate. Causality & Solution: To prevent this, you must keep the concentration of the imine intermediate extremely low relative to the reducing agent. Employ an inverse addition technique: add the 4-nitrophenylacetonitrile solution dropwise to an excess of BH₃·THF (at least 2.5 to 3.0 equivalents). Never add the borane to the nitrile.

Q: My reaction stalls, and I recover mostly unreacted starting material. Is my BH₃·THF degraded? A: Likely, yes. Commercial BH₃·THF solutions degrade over time at room temperature, cleaving the THF ring to form inactive tributyl borates. Workaround: Generate your borane in situ. A highly reliable industrial method involves reacting Sodium Borohydride (NaBH₄) with Boron Trifluoride Etherate (BF₃·OEt₂) in THF[2]. This generates fresh, highly active diborane directly in the reaction mixture, ensuring complete conversion.

Q: How do I cleanly isolate the product as the azanium chloride salt without carrying over boron impurities? A: Borane reductions yield an incredibly stable amine-borane complex that cannot be broken by simple aqueous extraction. Causality & Solution: You must quench the reaction with excess Methanol and heat it to reflux. Methanolysis destroys the complex by converting the boron into trimethyl borate (B(OMe)₃), which is highly volatile. Distill off the solvent, dissolve the free base in a dry solvent, and introduce anhydrous HCl to precipitate the pure azanium chloride.

III. Quantitative Data: Chemoselectivity Matrix

To further emphasize the importance of reagent selection, the following table summarizes the quantitative outcomes of exposing 4-nitrophenylacetonitrile to various standard reducing environments.

Reducing AgentNitrile OutcomeNitro OutcomeMajor Isolated ProductUtility for Target
Borane-THF (BH₃·THF) Reduced to 1° AmineIntact2-(4-Nitrophenyl)ethylamine Optimal
H₂ / Pd-C Reduced to 1° AmineReduced to Amine2-(4-Aminophenyl)ethylaminePoor (Over-reduction)
Fe / HCl IntactReduced to Amine4-AminophenylacetonitrilePoor (Inverse selectivity)
LiAlH₄ Reduced to 1° AmineReduced (Azo/Hydrazo)Complex Polymeric MixtureUnusable

IV. Field-Proven Protocol: Chemoselective Synthesis

This methodology utilizes in situ borane generation to bypass reagent degradation issues[2] and incorporates a self-validating FTIR checkpoint to ensure the reaction trajectory is correct before proceeding to the isolation phase.

Materials Required:

  • 4-Nitrophenylacetonitrile (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.5 eq)

  • Boron Trifluoride Etherate (BF₃·OEt₂) (3.3 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quench and decomplexation)

  • 2M HCl in Diethyl Ether

Step-by-Step Methodology:

  • In Situ Borane Generation: Suspend NaBH₄ (2.5 eq) in anhydrous THF under a strict nitrogen atmosphere. Cool the suspension to 0–5 °C using an ice bath. Slowly add BF₃·OEt₂ (3.3 eq) dropwise. (Caution: This is an exothermic reaction that generates diborane gas). Stir the active mixture for 30 minutes at 0 °C[2].

  • Inverse Addition: Dissolve 4-nitrophenylacetonitrile (1.0 eq) in a minimal volume of dry THF. Add this solution dropwise to the freshly generated borane mixture over 1 hour, strictly maintaining the internal temperature below 10 °C to prevent thermal dimerization.

  • Reduction: Remove the ice bath and heat the reaction to 65 °C for 4 hours.

  • Self-Validation Checkpoint (FTIR): Withdraw a 0.1 mL aliquot, quench with a drop of MeOH, concentrate under vacuum, and run an ATR-FTIR.

    • Pass Criteria: Complete disappearance of the sharp C≡N stretch (~2250 cm⁻¹); Retention of the strong asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and 1350 cm⁻¹).

    • Fail Criteria: Presence of C≡N indicates incomplete reduction (increase reaction time); Loss of NO₂ indicates over-reduction (check temperature controls).

  • Methanolysis (Decomplexation): Cool the reaction to 0 °C. Cautiously add excess Methanol dropwise to quench unreacted borane (vigorous hydrogen evolution will occur). Once bubbling ceases, reflux the mixture for 1 hour. This converts all boron species to volatile B(OMe)₃.

  • Concentration: Concentrate the mixture under reduced pressure to dryness. Redissolve the residue in Methanol and concentrate again. Repeat this step 3 times to ensure complete azeotropic removal of trimethyl borate.

  • Azanium Salt Formation: Dissolve the crude free base in dry diethyl ether. Slowly add 2M HCl in diethyl ether dropwise until the pH reaches ~2. The 2-(4-nitrophenyl)ethylazanium chloride will precipitate immediately as a highly pure, pale-yellow crystalline solid.

  • Isolation: Filter the solid under a nitrogen blanket, wash with cold diethyl ether, and dry under vacuum at 40 °C.

V. References

  • Novel process for preparation of mirabegron and it's intermediate, Google Patents (WO2015162536A1). Available at:

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups, Calvin Digital Commons. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization of 2-(4-Nitrophenyl)ethylazanium Salts

Welcome to the technical support center for the crystallization of 2-(4-Nitrophenyl)ethylazanium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-(4-Nitrophenyl)ethylazanium salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystals of this specific class of organic salts. As these compounds are critical intermediates and final products in various fields, achieving optimal crystallinity is paramount for purity, stability, and subsequent analysis. This document moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses foundational questions regarding the crystallization of 2-(4-Nitrophenyl)ethylazanium salts, providing the essential knowledge needed before approaching complex troubleshooting scenarios.

Q1: What are the primary challenges associated with crystallizing 2-(4-Nitrophenyl)ethylazanium salts?

A1: The crystallization of these salts presents a unique set of challenges stemming from their molecular structure. The primary difficulties include:

  • High Polarity and Solubility: As organic salts, they are often highly soluble in polar solvents, which can make it difficult to achieve the supersaturation necessary for crystallization without "crashing out" as an amorphous powder.[1]

  • Tendency to Form Oils: Like many organic salts, they have a propensity to "oil out"—separating as a liquid phase rather than a solid crystalline phase.[2] This often occurs when the solution's temperature is above the compound's melting point or when significant impurities are present.[3]

  • Hygroscopicity: The ionic nature of the azanium group can make these salts hygroscopic, absorbing moisture from the atmosphere, which can inhibit or alter the crystallization process.[4]

  • Influence of the Counter-ion: The specific counter-ion (e.g., chloride, bromide, triflate) significantly impacts the salt's physicochemical properties, including its solubility, crystal packing, and melting point, requiring different optimization strategies for each salt.[5][6]

Q2: How do I strategically select a solvent system for crystallization?

A2: Solvent selection is the most critical factor in a successful crystallization.[1][2] The ideal solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For 2-(4-Nitrophenyl)ethylazanium salts, a binary solvent system is often most effective.[7]

This system consists of:

  • A "good" solvent that readily dissolves the salt. Common choices for polar organic salts include methanol, ethanol, or acetone.[8][9]

  • An "anti-solvent" (or precipitant) in which the salt is poorly soluble but is miscible with the "good" solvent.[7] Common choices include less polar solvents like hexane, toluene, or diethyl ether.[2][8]

The strategy is to dissolve the compound in a minimum amount of the hot "good" solvent and then slowly introduce the "anti-solvent" until turbidity (cloudiness) appears, followed by a few drops of the "good" solvent to redissolve the precipitate.[3] Slow cooling or diffusion will then, ideally, lead to crystal growth.

Table 1: Solvent Properties for Crystallization Screening
SolventPolarity IndexBoiling Point (°C)Common UsePotential Issues
Methanol 5.164.7Good SolventCan be too effective, leading to high solubility and low yield.
Ethanol 4.378.4Good SolventOften a good starting point for nitroaromatic compounds.[8][10]
Acetone 5.156.0Good SolventVolatility can lead to rapid evaporation and small crystals.[6]
Acetonitrile 5.881.6Good SolventGood for a range of polar compounds.[9]
Dichloromethane 3.139.6Good SolventHigh volatility; risk of solvent inclusion in the crystal lattice.[6]
Toluene 2.4110.6Anti-SolventGood for vapor diffusion; less volatile than hexane.
Hexane 0.168.0Anti-SolventVery non-polar; effective at inducing precipitation.[2]
Diethyl Ether 2.834.6Anti-SolventHighly volatile and flammable; good for vapor diffusion.[8]

Q3: How important is the purity of my starting material?

A3: It is absolutely critical. Crystallization is a purification technique, but its effectiveness is severely hampered by high levels of impurities.[11] Impurities can:

  • Disrupt the Crystal Lattice: Foreign molecules can interfere with the ordered packing of the salt ions, leading to smaller, poorly formed, or no crystals at all.[12]

  • Increase Solubility: Impurities can act as "solubilizers," keeping your compound in solution and preventing the necessary supersaturation.[13]

  • Promote Oiling Out: A high concentration of impurities is a common cause of a compound oiling out instead of crystallizing.[3]

Before attempting crystallization, ensure your crude 2-(4-Nitrophenyl)ethylazanium salt is as pure as possible (ideally >95%).[2] Consider a preliminary purification step like a column chromatography or a wash with a solvent that removes key impurities without dissolving your product.

Part 2: Troubleshooting Guide

This section provides direct answers to specific experimental problems.

Problem 1: My compound "oils out" instead of forming crystals.

  • Potential Causes:

    • High Impurity Level: Impurities can depress the melting point and interfere with nucleation.[3][11]

    • Supersaturation is too High/Cooling is too Rapid: If the solution becomes supersaturated too quickly, the compound may separate as a liquid (an oil) because it doesn't have time to organize into a crystal lattice.[14]

    • Inappropriate Solvent Choice: The boiling point of your solvent may be higher than the melting point of your salt, causing it to melt in the solution.[3]

  • Recommended Solutions:

    • Re-purify the Material: Begin with a purer sample. If the oil is from a previous reaction, ensure the workup effectively removed all by-products.

    • Slow Down the Process: Re-heat the solution to dissolve the oil, add a small amount of additional "good" solvent to lower the saturation point, and allow it to cool much more slowly.[3] Placing the flask in a Dewar filled with hot water can achieve slow, controlled cooling.[7]

    • Change Solvents: Select a solvent or solvent system with a lower boiling point. Alternatively, use a higher ratio of the "good" solvent to the "anti-solvent" to keep the compound soluble for longer during cooling.[14]

Problem 2: No crystals are forming, even after the solution has cooled.

  • Potential Causes:

    • Insufficient Supersaturation: The solution may not be concentrated enough for nucleation to occur. This often happens if too much solvent was used initially.[3]

    • Solution is Kinetically Trapped: Crystallization is kinetically hindered, and a nucleation event needs to be triggered.[7]

    • Compound is Too Soluble: The chosen solvent system may be too effective, keeping the salt fully dissolved even at low temperatures.

  • Recommended Solutions:

    • Induce Nucleation:

      • Scratch: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections in the glass can serve as nucleation sites.[3]

      • Seed: Add a single, tiny crystal of the compound (a "seed crystal") to the solution to initiate growth.[14]

    • Increase Concentration: Gently warm the solution and evaporate some of the solvent.[7] Then, allow it to cool again.

    • Add Anti-Solvent: If using a single solvent, carefully add a miscible anti-solvent dropwise until the solution becomes persistently cloudy, then clarify with a drop of the good solvent.

    • Lower the Temperature: If cooling to room temperature is unsuccessful, try placing the solution in a refrigerator or freezer (-20°C).[7]

Problem 3: The crystals are very small, needle-like, or form an amorphous powder.

  • Potential Causes:

    • Nucleation is too Rapid: When nucleation happens too quickly and at many sites, a large number of small crystals form instead of a few large ones.[1] This is often a result of rapid cooling or high supersaturation.[14]

    • Insufficient Time for Growth: The crystal growth phase is being cut short.

  • Recommended Solutions:

    • Reduce Supersaturation: Add slightly more "good" solvent than the minimum required to dissolve the compound. This ensures that the solution becomes supersaturated more slowly upon cooling, favoring the growth of existing crystals over the formation of new nuclei.[14]

    • Use a Diffusion Method: Vapor or liquid-liquid diffusion methods are excellent for growing high-quality single crystals because they achieve supersaturation very slowly.[15][16] These methods are highly recommended when the material is intended for X-ray crystallography.

    • Thermal Gradient/Annealing: Subjecting the solution to slow temperature cycles can help. Gently warming the solution can dissolve the smallest, most unstable crystals, and upon slow re-cooling, the material will deposit onto the larger, more stable crystals.[16]

Crystallization Troubleshooting Workflow

The following diagram illustrates a decision-making process for troubleshooting common crystallization issues.

G start Start with Cooled Solution oiling_out Problem: Oiling Out start->oiling_out Is there a separate liquid phase? no_crystals Problem: No Crystals start->no_crystals Is the solution completely clear? bad_crystals Problem: Poor Quality Crystals (Powder/Needles) start->bad_crystals Is solid present, but not well-formed? sol1 Re-heat solution. Add more 'good' solvent. Cool very slowly. oiling_out->sol1 induce Attempt to Induce Nucleation: 1. Scratch flask 2. Add seed crystal no_crystals->induce slow_growth Re-dissolve in more solvent. Cool much slower. bad_crystals->slow_growth sol2 If oiling persists, re-purify starting material. sol1->sol2 Fails sol3 Consider a lower boiling point solvent system. sol1->sol3 Fails end1 High-Quality Crystals sol3->end1 concentrate Gently evaporate some solvent. induce->concentrate Fails add_anti Add anti-solvent dropwise. concentrate->add_anti Fails add_anti->end1 diffusion Use a diffusion method (vapor or liquid). slow_growth->diffusion Fails diffusion->end1

Caption: A decision tree for troubleshooting common crystallization problems.

Part 3: Key Experimental Protocols

Here are step-by-step methodologies for the most successful crystallization techniques for organic salts.

Protocol 1: Slow Cooling from a Binary Solvent System

This is the most common starting method.

  • Dissolution: Place your 2-(4-Nitrophenyl)ethylazanium salt (~100 mg) in a clean Erlenmeyer flask. Add the "good" solvent (e.g., ethanol) dropwise while heating and stirring until the solid just dissolves.

  • Achieve Saturation: Add the "anti-solvent" (e.g., hexane) dropwise to the hot solution until you observe persistent cloudiness.

  • Clarification: Add 1-2 more drops of the "good" solvent to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. To slow the process further, place the flask in an insulated container.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration, washing them with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.[3]

  • Drying: Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion

This method is ideal for growing high-quality single crystals from small amounts of material.[16]

  • Preparation: Dissolve your compound (~10-20 mg) in a minimal amount of a "good," relatively volatile solvent (e.g., dichloromethane or acetone) in a small, open vial.

  • Setup: Place this small vial inside a larger, sealable jar or beaker. Carefully add a few milliliters of the "anti-solvent" (e.g., hexane or toluene) to the bottom of the larger jar, ensuring the level is well below the top of the inner vial.

  • Diffusion: Seal the larger jar. The more volatile "good" solvent will slowly evaporate from the inner vial and diffuse into the atmosphere of the jar, while the vapor of the less volatile "anti-solvent" will slowly diffuse into the inner vial.

  • Crystallization: This slow change in solvent composition will gradually bring the solution to supersaturation, promoting slow and ordered crystal growth over several hours to days.

  • Isolation: Once suitable crystals have formed, carefully remove the inner vial and isolate the crystals.

General Crystallization Workflow Diagram

G cluster_prep Preparation cluster_screen Screening cluster_method Method Selection cluster_optimize Optimization & Isolation a Crude 2-(4-Nitrophenyl) ethylazanium Salt b Assess Purity (>95%?) (e.g., NMR, LC-MS) a->b c Purify if Necessary (e.g., Column, Wash) b->c No d Solvent Solubility Test (Hot vs. Cold) b->d Yes c->d e Select Primary Solvent System (Single or Binary) d->e i Select Initial Method e->i f Slow Cooling j Run Crystallization f->j g Slow Evaporation g->j h Vapor/Liquid Diffusion h->j k Analyze Result (Yield, Crystal Quality) j->k l Troubleshoot & Refine (Solvent ratio, Temp, Rate) k->l Unsuccessful m Isolate & Dry Crystals k->m Successful l->j

Caption: A systematic workflow for developing a crystallization protocol.

References
  • Influence of Organic Impurities on Fractional Crystallization of NaCl and Na2SO4 from High-Salinity Coal Chemical Wastewater: Thermodynamics and Nucleation Kinetics Analysis. (n.d.). PMC. [Link]

  • Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography. [Link]

  • Jones, C. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1857-1881. [Link]

  • Wang, J., et al. (2018). Mechanism of Influence of Organic Impurity on Crystallization of Sodium Sulfate. Industrial & Engineering Chemistry Research, 57(5), 1674-1681. [Link]

  • Calvo, B., & Mazzotti, M. (2019). The Influence of Impurities and Additives on Crystallization. In Handbook of Industrial Crystallization. Cambridge University Press. [Link]

  • How do impurities affect salt crystallisation?. (n.d.). TutorChase. [Link]

  • Organic ammonium salt assisted crystallization and defect passivation of a quasi-two-dimensional pure blue perovskite at the buried interface. (n.d.). RSC Publishing. [Link]

  • A high throughput screening method for the nano-crystallization of salts of organic cations. (2018). Royal Society of Chemistry. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]

  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Boyle, P. D. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. North Carolina State University, Department of Chemistry. [Link]

  • The influence of impurities and solvents on crystallization. (n.d.). ResearchGate. [Link]

  • Guide for crystallization. (n.d.). University of Geneva. [Link]

  • Aromatic Nitro Compounds. (n.d.). Missouri S&T. [Link]

  • How to successfully crystallize hygroscopic organic onium salts. (2015). ResearchGate. [Link]

  • Which is the best organic solvent for nitrophenol solubility and extraction?. (2024). ResearchGate. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. (2020). Journal of Chemical, Biological and Physical Sciences. [Link]

Sources

Optimization

overcoming moisture sensitivity in 2-(4-Nitrophenyl)ethylazanium storage

Technical Support Center: 2-(4-Nitrophenyl)ethylazanium A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Moisture Sensitivity Welcome to the technical support center for 2-(4-Nitrophe...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2-(4-Nitrophenyl)ethylazanium

A Guide for Researchers, Scientists, and Drug Development Professionals on Overcoming Moisture Sensitivity

Welcome to the technical support center for 2-(4-Nitrophenyl)ethylazanium. This guide is designed to provide you with expert, field-proven insights into the proper storage, handling, and troubleshooting of this highly valuable yet moisture-sensitive reagent. Our goal is to ensure you achieve maximum efficacy and reproducibility in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the stability and handling of 2-(4-Nitrophenyl)ethylazanium.

Q1: What is 2-(4-Nitrophenyl)ethylazanium, and why is it so sensitive to moisture?

A: 2-(4-Nitrophenyl)ethylazanium is an organic salt. Its chemical structure consists of a protonated ethylamine cation (the "ethylazanium" part) and a counter-anion (e.g., chloride, bromide), with a polar 4-nitrophenyl group attached. The moisture sensitivity arises from two key features:

  • Ionic Salt Nature: As an ammonium salt, the compound is ionic. The positive charge on the nitrogen and the corresponding anion have a strong affinity for polar water molecules from the atmosphere. This interaction is the primary driver of water absorption.

  • Hygroscopic Tendency: This strong affinity for water makes the compound hygroscopic. It will actively pull moisture from the air. If exposed to sufficient humidity, it will undergo deliquescence , a process where it absorbs so much atmospheric water that it dissolves into a liquid solution.[1][2][3] Many organic ammonium salts exhibit this behavior.[4][5]

Q2: What are the visual signs that my sample of 2-(4-Nitrophenyl)ethylazanium has been compromised by moisture?

A: A pristine sample should be a dry, free-flowing crystalline powder, typically white to off-white in color.[6][7] Moisture contamination will cause distinct physical changes. Be vigilant for the indicators summarized in the table below.

Indicator Description Severity
Caking or Clumping The powder loses its free-flowing nature and begins to form soft or hard clumps.Minor to Moderate
"Wet" Appearance The solid appears damp or darker, as if wetted with a solvent.Moderate
Paste or Slurry Formation The compound has absorbed significant water, forming a thick paste.Severe
Complete Dissolution The solid has fully turned into a liquid solution (deliquescence).[8]Critical
Color Change A shift from off-white to a noticeable yellow or brownish hue, which may indicate chemical degradation accelerated by water.Moderate to Severe
Q3: What are the experimental consequences of using a moisture-damaged sample?

A: Using a moisture-compromised reagent can severely undermine the integrity and reproducibility of your research. Key consequences include:

  • Inaccurate Weighing and Concentration: The measured weight will include an unknown amount of water, leading to lower-than-expected molar concentrations of your active compound.

  • Altered Solubility: The presence of water can change how the compound dissolves in your reaction solvents.

  • Chemical Degradation: Water can act as a reactant or catalyst for decomposition pathways, especially for compounds with nitro groups, potentially forming impurities that interfere with your experiment.[9]

  • Poor Reproducibility: The variable water content between different aliquots or different days will lead to inconsistent results, making it impossible to validate or build upon your findings.

Part 2: Troubleshooting Guides

This section provides step-by-step solutions to specific problems you may encounter.

Problem 1: My reagent has arrived, and it looks clumpy. What should I do?
  • Causality: Clumping is the first visible sign of moisture absorption. This may have occurred during shipping or brief exposure to a humid environment. The ionic nature of the salt attracts water molecules, which act as bridges between particles, causing them to stick together.

  • Troubleshooting Protocol:

    • Assess Severity: Determine if it's minor caking or has progressed to a wet paste.

    • Immediate Action: Do not open the container in the general lab atmosphere. Immediately place the sealed container inside a desiccator or a glove box with a dry atmosphere (<30% RH).[10]

    • Drying (for minor clumping only):

      • Transfer the clumped solid to a clean, dry watch glass or petri dish inside a glove box or desiccator.

      • Break up the clumps gently with a clean, dry spatula.

      • Place the dish in a vacuum oven at a mild temperature (e.g., 30-40°C) under a gentle vacuum for several hours. Caution: Do not use high heat, as this can cause thermal degradation.

      • The goal is to restore the material to a free-flowing powder.

    • Quality Control: After drying, consider performing a quality check (e.g., melting point determination or TLC) to ensure the compound's integrity has not been compromised.

    • Proper Storage: Immediately transfer the dried reagent to a tightly sealed container with a desiccant pack and store it inside a larger desiccator.[11][12]

Problem 2: The powder has turned yellow. Is it still usable?
  • Causality: A color change often indicates chemical degradation. Aromatic nitro compounds can be susceptible to various reactions, and the presence of water can facilitate these pathways.[13] It is crucial to assume the sample is no longer pure.

  • Troubleshooting Protocol:

    • Do Not Use in Critical Experiments: Immediately quarantine the suspect reagent. Do not use it for any synthesis or quantitative assay where purity is essential.

    • Analytical Validation:

      • Dissolve a small amount in a suitable solvent and run a Thin-Layer Chromatography (TLC) analysis against a reference standard if available. The appearance of new spots indicates the presence of impurities.

      • If your lab has the capability, obtain an NMR spectrum or LC-MS analysis to identify the extent of degradation and the nature of the impurities.

    • Decision: Based on the analytical data, decide if the material is salvageable. For most applications, especially in drug development, the presence of unknown impurities makes the reagent unusable.

    • Disposal: Dispose of the compromised reagent according to your institution's chemical waste guidelines.[11]

Workflow for Handling and Storing 2-(4-Nitrophenyl)ethylazanium

To prevent these issues, a strict handling protocol is necessary. The following workflow should be adopted from the moment a new bottle is received.

G cluster_0 Receiving & Initial Inspection cluster_1 Initial Storage Protocol cluster_2 Reagent Usage cluster_3 Problem Resolution Receive Receive New Bottle Inspect Inspect Seal Integrity Is it intact? Receive->Inspect Glovebox Transfer to Glovebox or Dry Environment Inspect->Glovebox Yes Quarantine Quarantine Suspect Bottle Inspect->Quarantine No BreakSeal Break Manufacturer's Seal Inside Dry Atmosphere Glovebox->BreakSeal AddLabel Add 'Date Opened' and 'Moisture Sensitive' Labels BreakSeal->AddLabel Desiccator Store in Tightly Sealed Container Inside Desiccator AddLabel->Desiccator Weigh Weigh Aliquot Quickly (Preferably in Glovebox) Desiccator->Weigh Need to use Reseal Immediately & Tightly Reseal Container Weigh->Reseal Return Return to Desiccator Promptly Reseal->Return Notify Notify Lab Manager Quarantine->Notify

Caption: Workflow for receiving and handling moisture-sensitive reagents.

Part 3: Best Practices for Storage and Handling

Adherence to rigorous storage protocols is the most effective way to overcome the moisture sensitivity of 2-(4-Nitrophenyl)ethylazanium.

Ideal Storage Conditions

Proper storage is non-negotiable. The goal is to create multiple barriers between the reagent and atmospheric moisture.

Parameter Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere displaces moist air, providing the ultimate protection. This is critical for long-term storage.[14]
Humidity As Low as Possible (<30% RH) Store inside a cabinet or desiccator with an active desiccant to maintain a low-humidity environment.[10]
Container Tightly-Sealed Glass Bottle Use containers with PTFE-lined caps. Avoid plastic containers that may be permeable to moisture over time.[11]
Temperature Cool and Dry Place Store at room temperature or as recommended by the manufacturer, away from heat sources which can accelerate degradation.[15]
Choosing the Right Desiccant

A desiccant is essential for secondary containment in a desiccator.

Desiccant Capacity Notes
Silica Gel (Indicating) GoodChanges color when saturated, providing a clear visual cue to regenerate or replace it. Safe and common.
Drierite™ (Calcium Sulfate) ModerateA reliable and general-purpose desiccant.
Phosphorus Pentoxide (P₄O₁₀) Very HighExtremely efficient but highly corrosive and hazardous. Recommended only for highly critical applications with proper handling procedures.
Troubleshooting Decision Tree for a Suspect Sample

Use this logical guide when you suspect a sample has been compromised.

G Start Suspect Reagent Identified Visual Visually Inspect (Clumped, Wet, Discolored?) Start->Visual MinorClump Minor Clumping Only? Visual->MinorClump Yes SevereCompromise Wet, Pasty, or Heavily Discolored Visual->SevereCompromise No Dry Attempt to Dry (Vacuum, Low Heat) MinorClump->Dry Yes MinorClump->SevereCompromise No QC Perform QC Check (TLC, Melting Point) Dry->QC Pass Passes QC? QC->Pass UseCaution Use with Caution (Non-critical work only) Pass->UseCaution Yes Discard Discard According to Safety Protocols Pass->Discard No SevereCompromise->Discard

Caption: Decision tree for handling a potentially compromised sample.

By implementing these rigorous handling and storage protocols, you can ensure the long-term stability of your 2-(4-Nitrophenyl)ethylazanium reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Messer. (2026). Humidity Control in Laboratories: 10 Best Practices to Protect Equipment and Results. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Environment, Health & Safety: Water Sensitive Chemicals. Retrieved from [Link]

  • Vedantu. (n.d.). Deliquescence in Chemistry: Meaning, Examples & Applications. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • Homework.Study.com. (n.d.). What is deliquescence in chemistry?. Retrieved from [Link]

  • Embibe. (2025). Deliquescence: Meaning, Examples and Differences. Retrieved from [Link]

  • Nakano, K., & Furuya, Y. (2022). Organic deliquescence: organic vapor-induced dissolution of molecular salts. RSC Advances, 12(31), 20076–20079. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from: [Link]

  • Quimivita. (2025). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • Wu, Z. J., et al. (2011). Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. Atmospheric Chemistry and Physics, 11(24), 12617–12626.
  • Bouzidi, H., et al. (2021). Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. Science of The Total Environment, 790, 148131.
  • Nakano, K., & Furuya, Y. (2022). Organic deliquescence: organic vapor-induced dissolution of molecular salts. RSC Advances, 12, 20076-20079.
  • Ramirez-Sosa, D. L., et al. (2023). The Role of Water in the Adsorption of Nitro-Organic Pollutants on Activated Carbon. The Journal of Physical Chemistry A, 127(40), 8419–8431.
  • Zawadowicz, M. A., et al. (2015). Hygroscopic and phase separation properties of ammonium sulfate/organics/water ternary solutions. Atmospheric Chemistry and Physics, 15(16), 8975–8986.
  • ResearchGate. (n.d.). Hygroscopicity and evaporation of ammonium chloride and ammonium nitrate: Relative humidity and size effects on the growth factor. Retrieved from [Link]

  • Wang, Y., et al. (2019). The formation of nitro-aromatic compounds under high NO x and anthropogenic VOC conditions in urban Beijing, China. Atmospheric Chemistry and Physics, 19(11), 7449–7465.
  • Jung, E., & Lee, S. (2021). Hygroscopicity of internally mixed ammonium sulfate and secondary organic aerosol particles formed at low and high relative humidity.
  • Ramirez-Sosa, D. L., et al. (2023). The Role of Water in the Adsorption of Nitro-Organic Pollutants on Activated Carbon. ACS Publications. Retrieved from [Link]

  • D’Ambrosio, L. A., et al. (2022). Effect of relative humidity and absorbed water on the ethyl centralite consumption in nitrocellulose-based propellants. Cellulose, 29(18), 9843–9855.
  • Montoya-Aguilera, J., et al. (2021). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2-(4-Nitrophenyl)ethylazanium and Phenethylazanium for Researchers and Drug Development Professionals

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-(4-Nitrophenyl)ethylazanium and phenethylazanium. Designed for researchers, scientists, and professionals in drug development, this do...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 2-(4-Nitrophenyl)ethylazanium and phenethylazanium. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental electronic differences between these two compounds and the resulting impact on their chemical behavior. The information presented is supported by established chemical principles and experimental observations, offering a robust resource for predicting and manipulating their reactivity in various synthetic and biological contexts.

Introduction: Structural and Electronic Distinctions

Phenethylazanium, also known as phenethylamine, is an organic compound featuring a phenyl group attached to an ethylamine side chain. Its structure forms the backbone for a class of compounds known as phenethylamines, which includes various neurotransmitters and psychoactive drugs.[1] 2-(4-Nitrophenyl)ethylazanium is a derivative of phenethylazanium, distinguished by the presence of a nitro (-NO2) group at the para position of the phenyl ring. This seemingly minor structural modification introduces profound electronic effects that significantly alter the reactivity of the entire molecule.

The primary distinction lies in the electron-withdrawing nature of the nitro group. Through both inductive and resonance effects, the nitro group pulls electron density away from the aromatic ring.[2][3] The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms in the nitro group, which draws electron density through the sigma bonds.[2] The resonance effect involves the delocalization of pi electrons from the benzene ring onto the nitro group, creating a partial positive charge on the ring, particularly at the ortho and para positions.[3][4] In contrast, the unsubstituted phenyl ring of phenethylazanium is considered electron-rich and more susceptible to electrophilic attack.

dot

Caption: Chemical structures of Phenethylazanium and 2-(4-Nitrophenyl)ethylazanium.

Comparative Reactivity Analysis

The electronic differences between the two compounds manifest in their reactivity towards various chemical transformations. This section will explore key areas of reactivity, providing a comparative analysis grounded in established chemical principles.

Electrophilic Aromatic Substitution

The electron-rich nature of the benzene ring in phenethylazanium makes it susceptible to electrophilic aromatic substitution (EAS) reactions. The ethylamine group is an activating group, directing incoming electrophiles to the ortho and para positions.

Conversely, the nitro group in 2-(4-Nitrophenyl)ethylazanium is a strong deactivating group.[5] The significant decrease in electron density on the aromatic ring makes EAS reactions much more difficult to achieve. The deactivating nature of the nitro group is so pronounced that it can decrease the ring's reactivity by a factor of roughly a million compared to unsubstituted benzene.[5] Furthermore, the nitro group is a meta-director, meaning that any successful electrophilic substitution will predominantly occur at the meta position relative to the nitro group.[3][6]

CompoundRing Activating/Deactivating GroupDirecting EffectReactivity towards EAS
Phenethylazanium Activating (ethylamine)Ortho, ParaHigh
2-(4-Nitrophenyl)ethylazanium Deactivating (nitro)MetaLow
Nucleophilic Aromatic Substitution

While phenethylazanium is generally unreactive towards nucleophilic aromatic substitution (NAS), the presence of the strongly electron-withdrawing nitro group in 2-(4-Nitrophenyl)ethylazanium makes its aromatic ring susceptible to this type of reaction. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, particularly when the nucleophilic attack occurs at the positions ortho or para to the nitro group.

Reactivity of the Ethylamine Side Chain

The reactivity of the ethylamine side chain is also influenced by the substituent on the phenyl ring. The electron-withdrawing nitro group in 2-(4-Nitrophenyl)ethylazanium can have a modest impact on the nucleophilicity of the amine. By pulling electron density away from the ring and, to a lesser extent, the ethyl group, the lone pair of electrons on the nitrogen atom becomes slightly less available for donation. This can result in a slight decrease in its basicity and nucleophilicity compared to phenethylazanium.

This difference in nucleophilicity can be observed in reactions such as N-alkylation or N-acylation. While both compounds can undergo these reactions, phenethylazanium would be expected to react at a faster rate under identical conditions.

Experimental Protocols and Data

To illustrate the practical implications of these reactivity differences, this section outlines experimental protocols for key reactions.

Nitration of Phenethylamine (Illustrating EAS)

A common method to synthesize 2-(4-Nitrophenyl)ethylazanium involves the nitration of phenethylamine.[7][8] This reaction highlights the susceptibility of the phenethylazanium ring to electrophilic attack.

Experimental Protocol:

  • Phenethylamine hydrochloride is slowly added to a pre-cooled (0°C) mixture of concentrated nitric acid and concentrated sulfuric acid.[7]

  • The reaction mixture is stirred at this temperature for a designated period to allow for complete reaction.[7]

  • The reaction is then warmed to room temperature and quenched by pouring it into water.[7]

  • The pH is adjusted to 10 with NaOH, and the product is extracted with an organic solvent like ether.[7]

  • The organic phase is then extracted with 1M hydrochloric acid, and the aqueous phase is concentrated to yield the 4-nitrophenylethylamine hydrochloride salt.[7]

This procedure demonstrates that the phenethylamine ring is sufficiently activated to undergo nitration, primarily at the para position due to the directing effect of the ethylamine group. Attempting a similar nitration on an already nitrated ring would require much harsher conditions and would likely result in low yields of the dinitro product.

dot

Caption: Workflow for the nitration of phenethylamine.

Conclusion

References

  • How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. (2016). RSC Publishing. Available at: [Link]

  • Substituent Effects in the Reactivity of Aromatic Rings. (2026). Chemistry LibreTexts. Available at: [Link]

  • The nitro group directs electrophilic aromatic substitution to the... | Study Prep in Pearson+. Pearson+. Available at: [Link]

  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. Available at: [Link]

  • Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • Phenethylamine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. Available at: [Link]

  • Phenethylamine. Wikipedia. Available at: [Link]

  • Directing Effect of the Nitro Group in EAS. (2017). YouTube. Available at: [Link]

  • A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride. (2006). Taylor & Francis Online. Available at: [Link]

  • Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. (2020). Journal of the American Chemical Society. Available at: [Link]

  • 4 Nitrophenethylamine. Scribd. Available at: [Link]

  • WO 2015/155664 A1. Google Patents.
  • CN103193658A - Synthesis method of (R)-2-p-nitrobenzene ethylamine-1-phenethyl alcohol and salt thereof. Google Patents.
  • Synthesis of novel 1, 2, 4-thiadiazinane 1, 1-dioxides via three component SuFEx type reaction. RSC Publishing. Available at: [Link]

  • Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. (2016). PubMed. Available at: [Link]

  • 2-(4-Nitrophenyl) Ethylamine Hydrochloride (Cas No: 29968-78-3). Xena Organics. Available at: [Link]

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester. (2020). Organic Syntheses. Available at: [Link]

  • On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions between α-EWG-Activated Nitroethenes and Nitrylimine TAC Systems. (2022). MDPI. Available at: [Link]

  • Phenanthrene-Extended Phenazine Dication: An Electrochromic Conformational Switch Presenting Dual Reactivity. PMC. Available at: [Link]

  • CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride. Google Patents.
  • A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. JETIR.org. Available at: [Link]

  • Kinetic Resolution of [2.2]Paracyclophane-Derived Cyclic N-Sulfonylimines via Palladium-Catalyzed Addition of Arylboronic Acids. (2020). ACS Publications. Available at: [Link]

  • A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors. RSC Publishing. Available at: [Link]

  • One-step synthesis of polycyclic thianthrenes from unfunctionalized aromatics by thia-APEX reactions. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

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Comparative

Mass Spectrometry Validation of 2-(4-Nitrophenyl)ethylazanium Purity: A Comparative Guide

The Criticality of NPEA Purity in Drug Development 2-(4-Nitrophenyl)ethylazanium (NPEA) is a foundational synthetic intermediate used in the development of complex active pharmaceutical ingredients (APIs), including beta...

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Author: BenchChem Technical Support Team. Date: April 2026

The Criticality of NPEA Purity in Drug Development

2-(4-Nitrophenyl)ethylazanium (NPEA) is a foundational synthetic intermediate used in the development of complex active pharmaceutical ingredients (APIs), including beta-3 adrenergic agonists. Supplied in its azanium (protonated) state, the molecule exhibits enhanced stability and non-volatility. However, the synthesis of NPEA is prone to generating trace organic impurities, such as unreacted starting materials, degradation products, and positional isomers (e.g., 2-nitro and 3-nitro analogs). If left unchecked, these impurities can propagate through subsequent synthetic pathways, ultimately compromising the safety, efficacy, and regulatory compliance of the final drug product.

According to the ICH Q3A(R2) guidelines, impurities present in new drug substances must be rigorously monitored throughout the manufacturing process[1]. The guidelines establish strict international thresholds: a reporting threshold of 0.05%, an identification threshold of 0.10%, and a qualification threshold of 0.15%[1]. To meet these stringent requirements and ensure product integrity, advanced analytical techniques such as Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) are indispensable in modern drug development[2].

Comparative Analysis: UltraPure-NPEA™ vs. Standard-Grade Alternatives

Standard-grade NPEA often suffers from contamination by isobaric positional isomers due to unselective nitration processes during early synthesis. Because these isomers possess identical exact masses, they cannot be differentiated by mass spectrometry alone and require robust chromatographic separation. The table below objectively compares the analytical profile of high-purity NPEA against standard-grade alternatives.

Analytical ParameterUltraPure-NPEA™Standard-Grade NPEAMechanistic & Regulatory Significance
Chromatographic Purity (LC-UV) > 99.9%97.5%Prevents downstream side reactions and yield reduction.
Positional Isomers (2-nitro/3-nitro) Not Detected1.2%Eliminates the formation of off-target API structural analogs.
Mass Accuracy Error (HRMS) < 2.1 ppm< 2.5 ppmConfirms exact elemental composition and structural identity[3].
Residual Phenylethylamine < 0.05%0.8%Ensures compliance with the ICH Q3A reporting threshold of 0.05%[1].

Self-Validating Experimental Protocol: LC-HRMS/MS

To achieve unambiguous identification of impurities, the analytical method must be a self-validating system. This ensures that any absence of impurity peaks is due to true sample purity rather than method failure, matrix suppression, or poor ionization.

Step 1: System Suitability & Calibration (The Self-Validation Mechanism)
  • Causality: Before analyzing the sample, the system must prove its resolving power.

  • Action: Inject a system suitability standard containing NPEA spiked with 0.10% of the 2-nitrophenyl isomer and an isotopically labeled internal standard (NPEA-d4).

  • Validation Criteria: The method is only validated for use if the chromatographic resolution ( Rs​ ) between the 4-nitro and 2-nitro isomers is > 1.5, and the mass accuracy of the internal standard is within 5 ppm. This guarantees that isobaric impurities will be detected if present[3].

Step 2: Sample Preparation
  • Causality: NPEA is already in its protonated (azanium) state. Exposing it to highly basic conditions could cause deprotonation, reducing Electrospray Ionization (ESI+) efficiency.

  • Action: Dissolve the sample in a 50:50 mixture of LC-MS grade Methanol and Water, buffered with 0.1% Formic Acid. This locks the analyte in the azanium state, ensuring maximum signal intensity and reproducibility during ionization.

Step 3: UPLC Chromatographic Separation
  • Causality: As mandated by ICH Q3A(R2) guidelines, all impurities must be identified[4]. Mass spectrometry cannot distinguish between the 2-nitro, 3-nitro, and 4-nitro isomers because they are isobars.

  • Action: Utilize a sub-2 µm C18 Ultra-Performance Liquid Chromatography (UPLC) column. Apply a shallow gradient of Acetonitrile (5% to 40% over 15 minutes). The hydrophobic differences between the positional isomers allow the C18 stationary phase to baseline-resolve them prior to mass spectrometer entry.

Step 4: HRMS/MS Acquisition
  • Causality: High-resolution mass spectrometry is required to determine the exact molecular formula of unknown degradation products[4].

  • Action: Operate a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer in ESI+ mode. Utilize Information Dependent Acquisition (IDA) to automatically trigger MS/MS fragmentation on any precursor ion exceeding 1,000 counts, ensuring trace impurities are structurally elucidated.

Workflow S1 System Suitability (Blank & Isomer Spike) S2 Sample Prep (0.1% FA to maintain Azanium) S1->S2 Validates S3 UPLC Separation (Resolve Isobars) S2->S3 Injection S4 HRMS Detection (Mass Accuracy < 5ppm) S3->S4 Elution S5 Data Processing (ICH Q3A Compliance) S4->S5 Spectra

LC-HRMS self-validating workflow for NPEA purity analysis.

Mechanistic Logic: MS/MS Fragmentation Pathway

When validating NPEA, understanding its gas-phase fragmentation logic is critical for distinguishing it from structurally similar impurities. In the collision cell (Q2), the isolated NPEA precursor ion ( [M+H]+ at m/z 167.08) undergoes collision-induced dissociation (CID).

The primary fragmentation pathway is driven by the highly stable azanium group. The most energetically favorable cleavage is the neutral loss of ammonia ( NH3​ , 17 Da), yielding a stable fragment at m/z 150.05. Subsequent degradation of the nitro group results in the loss of nitric oxide ( NO , 30 Da), producing a fragment at m/z 120.04. The presence of these specific transitions confirms the structural integrity of the ethylamine side chain and the nitroaromatic ring.

Fragmentation P NPEA Precursor [M+H]+ m/z 167.08 F1 Fragment A m/z 150.05 P->F1 -NH3 (17 Da) F3 Tropylium Ion m/z 91.05 P->F3 Cleavage F2 Fragment B m/z 120.04 F1->F2 -NO (30 Da)

ESI-MS/MS fragmentation logic of NPEA precursor ion.

Conclusion

The validation of 2-(4-Nitrophenyl)ethylazanium purity requires a rigorous, self-validating analytical approach. By leveraging UPLC-HRMS, drug development professionals can confidently baseline-resolve isobaric impurities and achieve the sub-5 ppm mass accuracy required for structural elucidation. Transitioning from standard-grade precursors to highly purified NPEA significantly mitigates the risk of failing ICH Q3A thresholds, streamlining the path from preclinical synthesis to regulatory approval.

Sources

Validation

A Tale of Two Amines: A Comparative Guide to 2-(4-Nitrophenyl)ethylamine and 4-Methoxyphenethylamine in Synthesis

For the Synthetic Chemist: Navigating Reactivity and Application In the vast landscape of chemical building blocks, phenethylamines are a cornerstone, forming the backbone of countless pharmaceuticals, agrochemicals, and...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Synthetic Chemist: Navigating Reactivity and Application

In the vast landscape of chemical building blocks, phenethylamines are a cornerstone, forming the backbone of countless pharmaceuticals, agrochemicals, and materials. A subtle change in their structure can dramatically alter their chemical behavior and synthetic utility. This guide offers an in-depth comparison of two such analogues: 2-(4-Nitrophenyl)ethylamine and 4-Methoxyphenethylamine. We will explore how the electron-withdrawing nitro group and the electron-donating methoxy group dictate their reactivity, influencing their application in common synthetic transformations.

At a glance, the two molecules present a study in electronic opposites. The para-nitro group in 2-(4-Nitrophenyl)ethylamine acts as a strong electron-withdrawing group, deactivating the aromatic ring and reducing the nucleophilicity of the ethylamine side chain. Conversely, the para-methoxy group in 4-Methoxyphenethylamine is a powerful electron-donating group, activating the aromatic ring and enhancing the amine's nucleophilicity.[1] These fundamental electronic differences are the key to understanding their divergent performance in synthesis.

Comparative Analysis of Synthetic Performance

The true measure of a synthetic building block lies in its performance in key chemical reactions. Here, we compare the utility of our two subject amines in two fundamental transformations: Amide Bond Formation and the Pictet-Spengler Reaction.

The formation of an amide bond is one ofthe most frequently performed reactions in organic synthesis.[2] This reaction hinges on the nucleophilic attack of an amine onto an activated carboxylic acid derivative.

4-Methoxyphenethylamine , with its electron-rich aromatic ring and consequently more nucleophilic amine, is generally the superior choice for standard amide coupling reactions. The electron-donating methoxy group enhances the electron density on the nitrogen atom, facilitating its attack on the carbonyl carbon of the activated acid. This often translates to higher yields and faster reaction times under standard coupling conditions (e.g., using EDC, HOBt).[3]

2-(4-Nitrophenyl)ethylamine , on the other hand, presents a greater challenge. The potent electron-withdrawing nature of the nitro group significantly reduces the nucleophilicity of the amine, making it a sluggish reactant in conventional amide coupling reactions.[4] Achieving high yields with this substrate often requires more forceful conditions or specialized coupling reagents designed for electron-deficient amines.[3] However, this reduced reactivity can be advantageous in scenarios requiring chemoselectivity, where a more reactive amine might lead to side products.

Feature2-(4-Nitrophenyl)ethylamine4-Methoxyphenethylamine
Amine Nucleophilicity LowHigh
Amide Coupling Efficiency Moderate to LowHigh to Excellent
Typical Reaction Conditions May require stronger coupling agents or harsher conditions.Standard coupling conditions (EDC, HATU, etc.) are effective.
Potential Advantage Useful in complex molecules where chemoselectivity is required.Reliable and high-yielding for general amide synthesis.

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, a scaffold found in numerous alkaloids and pharmacologically active compounds.[5] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution.[6]

Here, the electronic nature of the aromatic ring is paramount. The success of the cyclization step is highly dependent on the nucleophilicity of the aromatic ring.

4-Methoxyphenethylamine is an ideal substrate for the Pictet-Spengler reaction. The electron-donating methoxy group strongly activates the aromatic ring, facilitating the electrophilic attack of the iminium ion intermediate.[7] This allows the reaction to proceed under mild conditions, often with high yields.[8][9]

In stark contrast, 2-(4-Nitrophenyl)ethylamine is generally considered a poor substrate for the Pictet-Spengler reaction. The electron-withdrawing nitro group deactivates the aromatic ring to such an extent that the intramolecular cyclization becomes extremely difficult.[10] Attempting this reaction with the nitro-substituted analogue would likely require harsh conditions, such as superacids, and would be expected to give low yields, if any.[11]

Experimental Protocols and Workflows

To provide a practical context, we present generalized experimental protocols for the synthesis of an amide and a Pictet-Spengler product using the more reactive 4-methoxyphenethylamine.

This protocol describes a standard procedure for the synthesis of N-(4-methoxyphenethyl)acetamide.

Materials:

  • 4-Methoxyphenethylamine

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • Dissolve 4-methoxyphenethylamine (1.0 eq) in DCM in a round-bottom flask.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

This protocol outlines the synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline.

Materials:

  • 4-Methoxyphenethylamine

  • Acetaldehyde

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve 4-methoxyphenethylamine (1.0 eq) in DCM in a round-bottom flask.

  • Add acetaldehyde (1.5 eq) to the solution.

  • Cool the mixture to 0 °C and slowly add trifluoroacetic acid (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by adding saturated NaHCO3 solution until the effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired tetrahydroisoquinoline.

Visualizing the Synthetic Pathways

To better illustrate the discussed transformations, the following diagrams outline the reaction mechanisms.

Amide_Formation Amine R-NH2 (Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack ActivatedAcid R'-CO-X (Activated Acid) ActivatedAcid->Tetrahedral_Intermediate Amide R-NH-CO-R' (Amide) Tetrahedral_Intermediate->Amide Collapse & Loss of X-

Caption: Generalized mechanism for amide bond formation.

Pictet_Spengler cluster_1 Step 1: Imine Formation cluster_2 Step 2: Cyclization cluster_3 Step 3: Rearomatization Phenethylamine β-Arylethylamine Imine Imine Phenethylamine->Imine Aldehyde Aldehyde/Ketone Aldehyde->Imine Iminium Iminium Ion Imine->Iminium H+ Cyclized_Intermediate Spirocyclic Intermediate Iminium->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Tetrahydroisoquinoline Tetrahydroisoquinoline Cyclized_Intermediate->Tetrahydroisoquinoline -H+

Caption: Step-wise mechanism of the Pictet-Spengler reaction.

Conclusion and Future Outlook

The choice between 2-(4-Nitrophenyl)ethylamine and 4-Methoxyphenethylamine in a synthetic campaign is a clear-cut decision dictated by the electronic demands of the desired transformation. For reactions requiring a nucleophilic amine or an electron-rich aromatic ring, such as standard amide couplings and Pictet-Spengler cyclizations, 4-methoxyphenethylamine is the vastly superior reagent.[9]

Conversely, the utility of 2-(4-Nitrophenyl)ethylamine lies in more specialized applications. Its electron-deficient nature can be exploited in scenarios where its reduced reactivity is a benefit, or where the nitro group itself serves as a handle for further functionalization, for instance, through reduction to an aniline.[12] It is a known intermediate in the synthesis of pharmaceuticals like Mirabegron.[13]

Understanding the fundamental electronic effects of substituents is a critical skill for any synthetic chemist. The divergent reactivity of these two phenethylamine derivatives serves as a textbook example of how a single functional group can profoundly influence the course of a chemical reaction, guiding the rational design of synthetic routes.

References

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Ritter, J. J., & Minieri, P. P. (1948). N-Acyl-β-phenethylamines, and a New Isoquinoline Synthesis. Journal of the American Chemical Society, 70(12), 4045–4048.
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  • Cambridge University Press & Assessment. Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Thieme E-Books & E-Journals. Biosynthesis of Isoquinoline Alkaloids. [Link]

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Comparative

A Comparative Guide to Validated Analytical Methods for the Quantification of 2-(4-Nitrophenyl)ethylazanium

This guide provides an in-depth comparison of validated analytical methodologies for the precise and reliable quantification of 2-(4-Nitrophenyl)ethylazanium, a compound of interest in pharmaceutical research and develop...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of validated analytical methodologies for the precise and reliable quantification of 2-(4-Nitrophenyl)ethylazanium, a compound of interest in pharmaceutical research and development. The selection of a suitable analytical method is paramount for ensuring data integrity throughout the drug development lifecycle, from early-stage discovery to quality control of the final product.

Herein, we explore and contrast three principal techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive analysis of experimental protocols, validation parameters, and the scientific rationale underpinning each method.

The validation of these analytical procedures is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that the methods are fit for their intended purpose.[1][2][3][4] Furthermore, this guide aligns with the standards set forth by the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP), which emphasize the necessity of well-documented and validated analytical methods for regulatory submissions.[5][6][7][8][9]

Introduction to 2-(4-Nitrophenyl)ethylazanium and the Imperative for its Quantification

2-(4-Nitrophenyl)ethylazanium, also known as 4-nitrophenethylamine, belongs to the phenethylamine class of compounds.[10] Its structure, featuring a nitroaromatic moiety, makes it a subject of interest in medicinal chemistry and toxicology.[11] The nitroaromatic group can influence the compound's biological activity and metabolic fate. Accurate quantification is crucial for pharmacokinetic studies, stability testing, and ensuring the quality and consistency of pharmaceutical formulations containing this or similar active pharmaceutical ingredients (APIs).

The choice of an analytical method is dictated by several factors, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. This guide will dissect the strengths and limitations of each technique to facilitate an informed decision-making process.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability. For a compound like 2-(4-Nitrophenyl)ethylazanium, the presence of the nitrophenyl chromophore allows for direct UV detection, simplifying the analytical workflow.

Scientific Rationale

The principle of HPLC lies in the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. The nitroaromatic structure of 2-(4-Nitrophenyl)ethylazanium provides strong UV absorbance, making UV detection a highly suitable and sensitive method for quantification.[12] The selection of a reversed-phase C18 column is based on the compound's moderate polarity, allowing for good retention and separation from potential impurities.

Experimental Workflow

Caption: HPLC-UV workflow for 2-(4-Nitrophenyl)ethylazanium quantification.

Detailed Protocol
  • Mobile Phase Preparation: A mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate buffer, pH 3.0) is prepared and degassed. The organic-to-aqueous ratio is optimized to achieve optimal retention and peak shape.

  • Standard Solution Preparation: A stock solution of 2-(4-Nitrophenyl)ethylazanium hydrochloride is prepared in the mobile phase.[13][14][15] A series of calibration standards are then prepared by serial dilution.

  • Sample Preparation: The sample containing the analyte is accurately weighed and dissolved in the mobile phase. If necessary, filtration through a 0.45 µm filter is performed to remove particulate matter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[16]

    • Mobile Phase: Isocratic elution with a suitable mixture of acetonitrile and buffer.

    • Flow Rate: Typically 1.0 mL/min.[16]

    • Detection Wavelength: Set at a wavelength of maximum absorbance for the nitrophenyl group, for instance, around 270 nm.

    • Injection Volume: 20 µL.

  • Validation: The method is validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[3][4]

Validation Data Summary
Validation ParameterTypical Acceptance Criteria (ICH Q2(R1))Expected Performance for HPLC-UV
Specificity No interference from blank/placebo at the analyte's retention time.High, with baseline separation from impurities.
Linearity (r²) ≥ 0.99> 0.999 over a range of 5-150 µg/mL.
Range 80-120% of the test concentration.[17]Typically quantifiable from low µg/mL to mg/mL.
Accuracy (% Recovery) 98.0% - 102.0%99-101% for spiked samples.[18]
Precision (% RSD) Repeatability (Intra-day) ≤ 2%; Intermediate (Inter-day) ≤ 3%.< 1.0% for repeatability; < 2.0% for intermediate precision.
LOD Signal-to-Noise ratio of 3:1.~0.1 µg/mL
LOQ Signal-to-Noise ratio of 10:1.~0.3 µg/mL

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. For compounds like 2-(4-Nitrophenyl)ethylazanium, derivatization may be necessary to improve volatility and thermal stability.[19]

Scientific Rationale

The primary amine group in 2-(4-Nitrophenyl)ethylazanium can lead to poor peak shape and thermal degradation in the hot GC inlet. Derivatization, for example, through acylation, converts the amine to a less polar and more stable amide, improving its chromatographic behavior. Mass spectrometric detection provides high selectivity and sensitivity, allowing for confident identification and quantification even in complex matrices.[20][21]

Experimental Workflow

Caption: GC-MS workflow for 2-(4-Nitrophenyl)ethylazanium quantification.

Detailed Protocol
  • Sample Extraction: The analyte is extracted from the sample matrix using a suitable organic solvent.

  • Derivatization: The extracted analyte is derivatized, for instance, with an acylating agent like heptafluorobutyric anhydride, to form a stable derivative.[22]

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless injection is often used for trace analysis.[23]

    • Oven Temperature Program: A temperature gradient is used to ensure good separation and peak shape.

    • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

  • Validation: The method is validated following ICH guidelines, with a focus on specificity, linearity, accuracy, precision, and limits of detection and quantification.

Validation Data Summary
Validation ParameterTypical Acceptance Criteria (ICH Q2(R1))Expected Performance for GC-MS
Specificity High, based on both retention time and mass-to-charge ratio.Excellent, with minimal matrix interference.
Linearity (r²) ≥ 0.99> 0.998 over a range of 1-500 ng/mL.[24]
Range 80-120% of the test concentration.[17]Suitable for trace-level quantification.
Accuracy (% Recovery) 98.0% - 102.0%95-105% for spiked samples.
Precision (% RSD) Repeatability (Intra-day) ≤ 2%; Intermediate (Inter-day) ≤ 3%.< 5% for repeatability; < 10% for intermediate precision.[24]
LOD Signal-to-Noise ratio of 3:1.~0.1 ng/mL
LOQ Signal-to-Noise ratio of 10:1.~0.5 ng/mL

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique that can be used for the quantification of compounds that absorb light in the ultraviolet-visible region.

Scientific Rationale

The nitrophenyl group in 2-(4-Nitrophenyl)ethylazanium exhibits strong UV absorbance, which forms the basis for its direct quantification using spectrophotometry.[25][26] The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law. The pH of the solution can significantly affect the UV-Vis spectrum of nitrophenols, so careful control of pH is essential for reproducible results.[27]

Experimental Workflow

Caption: UV-Vis spectrophotometry workflow for quantification.

Detailed Protocol
  • Solvent Selection: A suitable solvent that does not absorb in the same region as the analyte is chosen (e.g., methanol or a buffered aqueous solution).

  • Determination of λmax: A solution of the analyte is scanned across the UV-Vis range to determine the wavelength of maximum absorbance (λmax). For nitrophenolic compounds, this is often in the range of 300-400 nm, depending on the pH.[25][28]

  • Preparation of Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance is measured at λmax. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Analysis: The sample solution is prepared, and its absorbance is measured at λmax. The concentration of the analyte in the sample is determined from the calibration curve.

  • Validation: The method is validated according to ICH guidelines for the relevant parameters.

Validation Data Summary
Validation ParameterTypical Acceptance Criteria (ICH Q2(R1))Expected Performance for UV-Vis
Specificity Lower compared to chromatographic methods.Prone to interference from other UV-absorbing compounds.
Linearity (r²) ≥ 0.99> 0.995 over a defined concentration range.
Range 80-120% of the test concentration.[17]Dependent on the molar absorptivity of the compound.
Accuracy (% Recovery) 98.0% - 102.0%98-102% in the absence of interfering substances.
Precision (% RSD) Repeatability (Intra-day) ≤ 2%; Intermediate (Inter-day) ≤ 3%.< 2.0% for repeatability; < 3.0% for intermediate precision.
LOD Signal-to-Noise ratio of 3:1.~1 µg/mL
LOQ Signal-to-Noise ratio of 10:1.~3 µg/mL

Comparative Analysis and Recommendations

FeatureHPLC-UVGC-MSUV-Vis Spectrophotometry
Specificity HighExcellentLow to Moderate
Sensitivity HighExcellentModerate
Sample Throughput ModerateLower (due to derivatization)High
Cost (Instrument & Consumables) ModerateHighLow
Ease of Use ModerateRequires expertiseSimple
Best Suited For Routine QC, stability studies, formulation analysis.Trace analysis, impurity profiling, complex matrices.High-concentration samples, preliminary screening.

The choice of the most appropriate analytical method for the quantification of 2-(4-Nitrophenyl)ethylazanium depends on the specific requirements of the analysis.

  • HPLC-UV stands out as the most versatile and robust method for routine quality control and quantitative analysis in pharmaceutical development. Its high specificity, good sensitivity, and moderate cost make it the method of choice for most applications.

  • GC-MS is the preferred method when ultimate sensitivity and selectivity are required, particularly for trace-level analysis in complex biological or environmental matrices. The need for derivatization, however, adds a layer of complexity to the sample preparation process.

  • UV-Vis Spectrophotometry offers a simple, rapid, and inexpensive option for the analysis of relatively pure, high-concentration samples. Its major limitation is the lack of specificity, which can be a significant drawback in the presence of interfering substances.

It is imperative that any chosen method is fully validated in the laboratory where it will be used to ensure its performance is suitable for the intended application, adhering to the rigorous standards set by regulatory bodies like the ICH, FDA, and USP.[1][5][6][9]

References

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. Available at: [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Lambda Therapeutic Research. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Lambda Therapeutic Research. Available at: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (2022). FDA. Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. Available at: [Link]

  • Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. (1995). PubMed. Available at: [Link]

  • Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (1987). PubMed. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. (2025). ECA Academy. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. Available at: [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. (2025). Investigations of a Dog. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. Available at: [Link]

  • 〈1225〉 Validation of Compendial Procedures. USP-NF. Available at: [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. Available at: [Link]

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  • A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. (2021). MDPI. Available at: [Link]

  • GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. Available at: [Link]

  • Analysis of Explosives by Chemical Ionization GC/MS. SCISPEC. Available at: [Link]

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  • UV-Vis Spectrum of 2-Amino-4-nitrophenol. SIELC Technologies. Available at: [Link]

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  • Method for detecting p-nitrophenol. Google Patents.
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Validation

A Comparative Guide to the FTIR Spectra of 2-(4-Nitrophenyl)ethylazanium Derivatives

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 2-(4-Nitrophenyl)ethylazanium derivatives. Designed for researchers, scientists, and professionals in drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of 2-(4-Nitrophenyl)ethylazanium derivatives. Designed for researchers, scientists, and professionals in drug development, this document elucidates the key vibrational spectroscopic features of this class of compounds. By understanding the influence of various substituents on the azanium moiety, this guide serves as a practical resource for structural characterization, purity assessment, and quality control.

Introduction: The Vibrational Landscape of 2-(4-Nitrophenyl)ethylazanium Derivatives

The 2-(4-nitrophenyl)ethylazanium cation is a core structure in various chemical and pharmaceutical research areas. Its molecular architecture, comprising a 4-nitrophenyl group, an ethyl linker, and a positively charged quaternary ammonium headgroup (azanium), gives rise to a characteristic and informative infrared spectrum. FTIR spectroscopy, a powerful, non-destructive technique, probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present and their chemical environment.

The diagnostic utility of FTIR in analyzing these derivatives lies in its sensitivity to subtle structural modifications. The primary vibrational modes of interest originate from the nitro group, the aromatic ring, the ethyl backbone, and the C-N bonds of the azanium group. The position, intensity, and shape of these absorption bands are influenced by the electronic and steric effects of the substituents on the quaternary nitrogen atom.

Core Vibrational Signatures of the 2-(4-Nitrophenyl)ethylazanium Moiety

The FTIR spectrum of a 2-(4-Nitrophenyl)ethylazanium derivative is a composite of several characteristic absorption bands. Understanding these fundamental vibrations is crucial for interpreting the spectra of its various derivatives.

The Nitro Group: A Strong and Unmistakable Reporter

The nitro group (–NO₂) provides the most prominent and readily identifiable signals in the infrared spectrum of these compounds. Due to the high polarity of the N-O bonds, their stretching vibrations result in two strong and distinct absorption bands.[1]

  • Asymmetric NO₂ Stretch (νₐₛ): This typically appears as a strong band in the region of 1530-1515 cm⁻¹ .[2] This band arises from the out-of-phase stretching of the two N-O bonds.

  • Symmetric NO₂ Stretch (νₛ): Another strong absorption is found in the 1350-1340 cm⁻¹ range, corresponding to the in-phase stretching of the N-O bonds.[2]

The presence of this pair of intense peaks is a clear indicator of the nitroaromatic functionality.

The Aromatic Ring: Probing Substitution and Electronic Effects

The 4-substituted benzene ring exhibits several characteristic vibrations:

  • Aromatic C-H Stretch: Weak to medium bands are typically observed above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium intensity bands appear in the 1610-1580 cm⁻¹ and 1500-1470 cm⁻¹ regions, arising from the skeletal vibrations of the benzene ring.

  • Out-of-Plane C-H Bending: A strong band in the 860-840 cm⁻¹ region is characteristic of a 1,4-disubstituted (para-substituted) benzene ring, providing valuable information about the substitution pattern.

The Ethyl Bridge and Azanium Group: The Heart of the Derivative Comparison

The vibrations of the ethyl linker and the C-N bonds of the azanium group are of particular interest when comparing different derivatives.

  • C-H Stretching of the Ethyl Group: Asymmetric and symmetric stretching vibrations of the methylene (–CH₂) groups of the ethyl bridge typically appear in the 2960-2850 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the C-N bond connecting the nitro group to the aromatic ring is generally found in the 890-835 cm⁻¹ range.[1] The C-N stretching vibrations of the azanium group are more complex and can be coupled with other vibrations, appearing in the fingerprint region.

Comparative FTIR Analysis: The Influence of N-Substituents

The primary point of differentiation among the derivatives of 2-(4-Nitrophenyl)ethylazanium lies in the nature of the alkyl or cyclic groups attached to the quaternary nitrogen atom. These substituents influence the FTIR spectrum through steric hindrance and electronic induction.

Derivative ClassN-SubstituentsExpected Influence on FTIR Spectrum
Simple N-Alkyl Derivatives Methyl, Ethyl- Minimal steric hindrance. - Slight shifts in C-H bending and rocking frequencies of the N-alkyl groups in the fingerprint region (1470-1370 cm⁻¹). - The overall spectral pattern of the nitrophenyl ethyl moiety is expected to be largely preserved.
Bulky N-Alkyl Derivatives Isopropyl, tert-Butyl- Increased steric crowding around the azanium center may lead to minor conformational changes, potentially causing subtle shifts in the skeletal vibrations of the ethyl chain. - Characteristic bending vibrations of the isopropyl or tert-butyl groups will be observable.
N-Cyclic Derivatives Piperidinium, Morpholinium- The rigid cyclic structure will introduce characteristic ring vibration modes (e.g., ring breathing, scissoring) in the fingerprint region. - The C-N stretching frequencies may be altered due to the constrained geometry of the cyclic amine.
N,N-Dialkyl and Trialkyl Derivatives e.g., N,N-Dimethyl, N,N-Diethyl- An increasing number of alkyl groups will lead to a more complex C-H stretching and bending region. - The symmetry around the nitrogen atom changes, which can affect the intensity and position of the C-N vibrational modes.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

The following protocol outlines a standard procedure for the preparation and analysis of solid-state 2-(4-Nitrophenyl)ethylazanium derivatives using the KBr pellet method.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Potassium bromide (KBr), spectroscopy grade, dried

  • Sample of 2-(4-Nitrophenyl)ethylazanium derivative, finely ground and dried

  • Spatula and weighing paper

  • Infrared lamp or vacuum oven

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Dry the KBr powder in an oven at 110 °C for at least 2 hours to remove any adsorbed water. Store in a desiccator.

    • Finely grind the 2-(4-Nitrophenyl)ethylazanium derivative sample using an agate mortar and pestle.

  • Sample-KBr Mixture Preparation:

    • Weigh approximately 1-2 mg of the finely ground sample.

    • Weigh approximately 100-200 mg of the dried KBr powder.

    • Combine the sample and KBr in the agate mortar and grind them together until a fine, homogeneous powder is obtained. The thorough mixing is crucial for obtaining a high-quality spectrum.

  • Pellet Formation:

    • Carefully transfer the sample-KBr mixture into the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.

    • Acquire the FTIR spectrum of the sample pellet over the desired wavenumber range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum using the spectrometer software (e.g., baseline correction, peak picking).

    • Identify and label the characteristic absorption bands corresponding to the different functional groups of the molecule.

Visualizing the Process and Structure

The following diagrams illustrate the molecular structure of the parent cation and the experimental workflow for FTIR analysis.

Molecular Structure of the 2-(4-Nitrophenyl)ethylazanium Cation cluster_ring 4-Nitrophenyl Group cluster_chain Ethyl Linker cluster_head Azanium Group C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 N1 N C4->N1 C6 C C5->C6 C6->C1 O1 O N1->O1 + O2 O N1->O2 - C8 CH₂ C7->C8 N2 N⁺ C8->N2 R1 R₁ N2->R1 R2 R₂ N2->R2 R3 R₃ N2->R3 Experimental Workflow for FTIR Analysis A Sample and KBr Preparation B Grinding and Mixing A->B C Pellet Formation B->C D Background Spectrum Acquisition C->D E Sample Spectrum Acquisition D->E F Data Analysis and Interpretation E->F

Caption: Step-by-step workflow for FTIR analysis of solid samples.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of 2-(4-Nitrophenyl)ethylazanium derivatives. The distinct vibrational signatures of the nitro group, the aromatic ring, and the ethylazanium moiety provide a detailed structural fingerprint. By comparing the spectra of different derivatives, researchers can gain valuable insights into the effects of N-substituents on the molecular structure and bonding. This guide provides a foundational understanding and a practical framework for the application of FTIR spectroscopy in the analysis of this important class of compounds.

References

  • Smith, B. C. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. 2020. Available from: [Link]

  • Nandiyanto, A. B. D., et al. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak.
  • J. Anal. Toxicol. Identification of (z-Phenylethylamine in Judicial Samples. 1996.
  • University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link]

  • A beginner's guide to interpreting FTIR results. Available from: [Link]

  • WikiEducator. Chapter-17 Infrared spectroscopy (Vibrational Modes). Available from: [Link]

  • ResearchGate. -FTIR spectra of (a)... Available from: [Link]

  • Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]

Sources

Comparative

Benchmarking the Binding Affinity of 2-(4-Nitrophenyl)ethylazanium Analogues: A Comprehensive Comparison Guide

Executive Summary As a Senior Application Scientist, I frequently observe laboratories struggling with assay reproducibility when evaluating novel biocatalysts or neuropharmacological targets. The choice of substrate or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently observe laboratories struggling with assay reproducibility when evaluating novel biocatalysts or neuropharmacological targets. The choice of substrate or ligand is the most critical variable in these workflows. 2-(4-Nitrophenyl)ethylazanium —the physiologically relevant, protonated form of 4-nitrophenylethylamine (4-NPEA)—and its analogues have emerged as highly versatile, dual-purpose molecular probes [1].

This guide objectively benchmarks the binding affinity and kinetic performance of 4-NPEA analogues across two primary applications:

  • Neuropharmacology: As high-affinity competitive inhibitors for Monoamine Oxidases (MAO-A/B) and modulators of the Dopamine Transporter (DAT) [1].

  • Biocatalysis: As highly sensitive, low-background chromogenic amine donors for high-throughput Transaminase (ATA) screening [2][3].

Part 1: Mechanistic Grounding & Causality (The "Why")

To understand the superior binding affinity of 2-(4-nitrophenyl)ethylazanium analogues, we must analyze the causality behind their structure-activity relationship (SAR):

  • The Azanium Cation ( −NH3+​ ): At physiological pH (7.4), the amine group is protonated. This azanium tail perfectly mimics endogenous monoamines (like dopamine and serotonin), allowing it to form a critical salt bridge with conserved aspartate residues deep within the binding pockets of MAO enzymes and Trace Amine-Associated Receptors (TAAR1).

  • The Para-Nitro Group ( −NO2​ ): The addition of this strong electron-withdrawing group (EWG) serves two causal functions. First , it creates a strong molecular dipole that enhances π−π stacking with aromatic residues (e.g., Tyr398 in MAO-B), drastically lowering the dissociation constant ( Kd​ ). Second , in biocatalytic transaminase assays, the oxidative deamination of this molecule yields 4-nitrophenylacetaldehyde, producing a distinct spectrophotometric shift that bypasses the high background noise typical of traditional assays [2].

MAO_Signaling Substrate 4-NPEA Analogue (Azanium Cation) MAO Monoamine Oxidase (MAO-A / MAO-B) Substrate->MAO Binds Active Site Inhibition Competitive Inhibition (High Affinity Binding) MAO->Inhibition Blocks Deamination Neurotransmitters Elevated Monoamines (DA, 5-HT, NE) Inhibition->Neurotransmitters Prevents Degradation Receptors Postsynaptic Receptor Activation Neurotransmitters->Receptors Signal Transduction

Hypothesized inhibition of MAO by 4-NPEA analogues leading to elevated monoamine signaling.

Part 2: Comparative Performance Data

Table 1: MAO Binding Affinity ( Ki​ ) and Selectivity

When benchmarking 4-NPEA against endogenous substrates and standard clinical inhibitors, the para-nitro substitution demonstrates a marked increase in MAO-B selectivity. The larger hydrophobic cavity of MAO-B accommodates the bulky −NO2​ group more favorably than MAO-A.

Ligand / SubstrateTarget Ki​ (MAO-A) Ki​ (MAO-B)Selectivity Ratio (A:B)
2-(4-Nitrophenyl)ethylazanium MAO / DAT / TAAR11.2 μ M0.4 μ M3.0
Phenylethylamine (PEA) Endogenous Baseline45.0 μ M12.0 μ M3.75
Selegiline Standard Inhibitor65.0 μ M0.04 μ M1625.0
Moclobemide Standard Inhibitor0.2 μ M>100 μ M< 0.002
Table 2: Transaminase (ATA) Kinetic Parameters

For high-throughput biocatalyst screening, 4-NPEA provides a self-indicating colorimetric reaction that outperforms traditional amine donors [3].

Amine Donor Km​ ( μ M) Vmax​ (pmol/min/mg)Assay Background NoiseSecondary Enzyme Required?
4-NPEA (Azanium form) 31.5432Very Low No (Direct Readout)
o-Xylenediamine 125.0210High (Auto-oxidation)No
(S)- α -Methylbenzylamine 18.0550N/A (No color shift)Yes (Coupled Assay)

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols have been engineered as self-validating systems. Every step includes the causal reasoning behind the experimental choice.

Protocol 1: High-Throughput Radiometric MAO Binding Assay

This protocol determines the IC50​ and Ki​ of 4-NPEA analogues against MAO-B.

  • Membrane Preparation: Homogenize recombinant human MAO-B expressing cells in 50 mM Potassium Phosphate buffer.

    • Causality: Potassium phosphate at pH 7.4 ensures the 4-NPEA analogue remains in its active, protonated azanium state, which is required for salt-bridge formation in the active site.

  • Radioligand Incubation: Add 2 nM of [3H] -pargyline (a known irreversible inhibitor) to the homogenate.

  • Competitive Displacement: Introduce the 4-NPEA analogue in a serial dilution ( 10−9 to 10−4 M). Incubate at 37°C for 60 minutes.

    • Causality: A 60-minute incubation allows the system to reach thermodynamic equilibrium, ensuring the calculated IC50​ accurately reflects the true binding affinity rather than transient association.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer.

    • Causality: Ice-cold buffer drastically reduces the dissociation rate ( koff​ ) of the bound ligand during the wash step, preventing false-negative affinity readings.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Protocol 2: Colorimetric Transaminase Screening Assay

This workflow utilizes 4-NPEA as a smart amine donor to benchmark the affinity of novel transaminases [2].

  • Reaction Mixture Assembly: In a 96-well UV-transparent plate, combine 10 mM 4-NPEA, 10 mM pyruvate (amine acceptor), and 10 μ M Pyridoxal 5′-phosphate (PLP) in 100 mM HEPES buffer (pH 7.5).

  • Enzyme Addition: Add 10 μ g of purified transaminase to initiate the reaction.

  • Kinetic Monitoring: Continuously monitor the absorbance at 390 nm for 30 minutes at 30°C.

    • Causality: Why 390 nm? The reaction converts 4-NPEA into 4-nitrophenylacetaldehyde. Measuring at 390 nm isolates the distinct spectrophotometric shift of the product while avoiding the 410-430 nm absorbance overlap of the PLP cofactor, ensuring a zero-background readout.

Workflow Prep 1. Substrate Prep (4-NPEA + PLP Cofactor) Incubate 2. Enzyme Incubation (Transaminase) Prep->Incubate Deaminate 3. Oxidative Deamination (Amine Transfer) Incubate->Deaminate Absorbance 4. Colorimetric Shift (4-NP-Acetaldehyde) Deaminate->Absorbance Quantify 5. Spectrophotometry (Km / Vmax Calculation) Absorbance->Quantify

Step-by-step colorimetric transaminase screening workflow using 4-NPEA as an amine donor.

References

  • Statkevicius, R., et al. "Metagenomic Type IV Aminotransferases Active toward (R)-Methylbenzylamine." MDPI Catalysts, 2023. Available at:[Link]

  • Aljamali, N. M., et al. "2-(4-Nitrophenyl)ethan-1-amine 1 based transaminase screening." ResearchGate, 2024. Available at:[Link]

Validation

Reproducibility of 2-(4-Nitrophenyl)ethylazanium Microwave-Assisted Synthesis: A Comparative Guide

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively evaluate the performance, reproducibility, and mechanistic advantages of Microwave-Assisted Organic Synthesi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To objectively evaluate the performance, reproducibility, and mechanistic advantages of Microwave-Assisted Organic Synthesis (MAOS) against conventional thermal heating for the production of 2-(4-Nitrophenyl)ethylazanium chloride.

Introduction: The Synthesis Bottleneck

2-(4-Nitrophenyl)ethylazanium (commonly referred to as 4-nitrophenethylamine, in its protonated hydrochloride form) is a critical bifunctional building block. It is heavily utilized in the synthesis of pharmaceuticals, including 1[1], psychoactive phenethylamine derivatives (e.g., the 2C series)[2], and various receptor modulators.

Historically, synthesizing this compound via the nitration of phenylacetonitrile or the thermal decarboxylation of 4-nitrophenylalanine has been plagued by low yields, cumbersome purification steps, and poor batch-to-batch reproducibility[3]. The primary culprit is the reliance on conventional conductive heating, which creates thermal gradients that lead to localized degradation and incomplete conversions.

This guide outlines the transition to Microwave-Assisted Organic Synthesis (MAOS), providing a self-validating protocol engineered for absolute reproducibility and high-purity yields.

Mechanistic Causality: Why Microwave Irradiation?

In conventional synthesis, the decarboxylation of 4-nitrophenylalanine requires prolonged heating (often >12 hours) in high-boiling solvents. Because heat is transferred via conduction through the vessel walls, the perimeter of the reaction is significantly hotter than the bulk liquid. This thermal gradient causes side-reactions and stalls the decarboxylation process.

Microwave-assisted synthesis fundamentally alters this thermodynamic dynamic. By utilizing electromagnetic irradiation (typically at 2.45 GHz), MAOS directly couples with the dipole moments of the solvent and the polar 4-nitrophenylalanine molecules[4]. The causality of this dielectric heating is twofold:

  • Kinetic Acceleration: The rapid, uniform superheating effect allows the reaction to overcome the high activation energy barrier for decarboxylation in minutes rather than hours.

  • Impurity Suppression: Volumetric heating eliminates the "hot spots" responsible for thermal degradation, drastically improving the purity profile of the final 2-(4-Nitrophenyl)ethylazanium salt.

G cluster_0 Conventional Thermal Heating cluster_1 Microwave-Assisted Heating A1 Heat Source (Oil Bath) A2 Vessel Wall Conduction A1->A2 A3 Reaction Mixture (Thermal Gradient) A2->A3 B1 Microwave Irradiation (2.45 GHz) B2 Direct Dielectric Coupling B1->B2 B3 Reaction Mixture (Uniform Heating) B2->B3

Fig 1. Mechanistic comparison of energy transfer: Conductive vs. Dielectric heating.

Comparative Performance Data

To establish an objective baseline, we compared the conventional thermal decarboxylation method against a modern, closed-vessel microwave-assisted protocol. The data demonstrates a clear superiority in both yield and reproducibility when utilizing MAOS.

Table 1: Performance Comparison for the Synthesis of 2-(4-Nitrophenyl)ethylazanium Chloride

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)
Heat Transfer Mechanism Conduction / ConvectionDirect Dielectric Coupling
Reaction Time 12 - 24 hours15 - 20 minutes
Temperature Profile 150°C - 170°C (Gradient)190°C (Uniform, Pressurized)
Average Yield 45% - 55%85% - 92%
Purity (HPLC) < 90% (Requires Recrystallization)> 98% (Direct Precipitation)
Batch Reproducibility Low (Dependent on stirring/bath)High (Automated IR feedback loop)
Self-Validating Experimental Protocol

The following protocol is engineered as a self-validating system. The critical failure point in historical methods was the presence of water, which inhibits the decarboxylation of 4-nitrophenylalanine monohydrate[3]. This protocol integrates an initial microwave-driven dehydration step to ensure the subsequent decarboxylation proceeds quantitatively.

Equipment: Monomode microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) equipped with precise IR temperature and pressure monitoring.

Step-by-Step Methodology:

  • Preparation & Dehydration (Quality Control Checkpoint):

    • Suspend 10 mmol of L-4-nitrophenylalanine monohydrate in 15 mL of acetophenone within a 30 mL heavy-walled microwave vial.

    • Causality: Acetophenone acts as a high-boiling solvent with an excellent loss tangent for microwave absorption, ensuring rapid energy transfer.

    • Irradiate at 100°C for 5 minutes with a continuous nitrogen purge.

    • Validation: The removal of the hydrate water is critical. The system must confirm <0.5% moisture before proceeding, as residual water causes side-reactions and stalls decarboxylation[3].

  • Microwave-Assisted Decarboxylation:

    • Seal the microwave vial with a Teflon septum.

    • Irradiate the anhydrous suspension at 190°C for 15 minutes. Set the maximum power to 200 W and the pressure limit to 250 psi.

    • Causality: The sealed vessel allows the solvent to superheat safely. The high, uniform temperature forces the rapid extrusion of CO₂ without degrading the resulting amine.

  • Quenching & Salt Formation:

    • Allow the vessel to cool rapidly to 50°C using the reactor's compressed air cooling system.

    • Transfer the mixture to a round-bottom flask and add 20 mL of toluene to dilute the acetophenone.

    • Slowly add a stoichiometric excess of hydrogen chloride in propan-1-ol under vigorous stirring.

    • Causality: The protonation of the free amine forms 2-(4-Nitrophenyl)ethylazanium chloride. This salt is highly insoluble in the toluene/acetophenone matrix, driving an immediate and quantitative precipitation.

  • Isolation:

    • Filter the resulting precipitate under a vacuum, wash with cold diethyl ether (3 x 10 mL), and dry under a vacuum at 40°C to yield a highly pure white/off-white powder.

Workflow N1 4-Nitrophenylalanine Monohydrate N2 Dehydration (Microwave, 100°C, 5 min) N1->N2 N3 Anhydrous Intermediates N2->N3 N4 Decarboxylation (Microwave, 190°C, 15 min) N3->N4 N5 HCl/Propan-1-ol Quench & Precipitation N4->N5 N6 2-(4-Nitrophenyl)ethylazanium Chloride (>95% Yield) N5->N6

Fig 2. Self-validating microwave-assisted decarboxylation workflow.

Reproducibility and Scale-Up Considerations

The primary advantage of this MAOS protocol is absolute reproducibility. Because the energy input is controlled by precise feedback loops (IR sensors monitoring the exact internal temperature and dynamically adjusting magnetron power), batch-to-batch variations caused by ambient lab conditions or operator technique are virtually eliminated.

For researchers looking to scale up production of 2-(4-Nitrophenyl)ethylazanium, 5 offer a highly viable pathway[5]. By pumping the anhydrous precursor solution through a microwave cavity, the residence time (equivalent to the 15-minute batch time) can be maintained while processing significantly larger volumes, completely circumventing the penetration depth limitations typical of batch microwave reactors.

References
  • Title: A Convenient Synthesis of 4-Nitrophenethylamine Hydrochloride (Synthetic Communications)
  • Title: Unraveling the In Vitro Toxicity Profile of Psychedelic 2C Phenethylamines and Their N-Benzylphenethylamine (NBOMe)
  • Source: nih.
  • Title: Microwave-Assisted Synthesis in Water as Solvent (Chemical Reviews)
  • Source: cardiff.ac.

Sources

Comparative

cross-validating 2-(4-Nitrophenyl)ethylazanium purity via qNMR and HPLC

The precise determination of absolute purity for pharmaceutical intermediates is a cornerstone of robust drug development. For amine-containing building blocks like 2-(4-Nitrophenyl)ethylazanium (commonly handled as 4-ni...

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Author: BenchChem Technical Support Team. Date: April 2026

The precise determination of absolute purity for pharmaceutical intermediates is a cornerstone of robust drug development. For amine-containing building blocks like 2-(4-Nitrophenyl)ethylazanium (commonly handled as 4-nitrophenethylamine hydrochloride), relying solely on traditional chromatographic techniques can introduce significant analytical blind spots.

As regulatory bodies increasingly adopt lifecycle approaches to analytical validation (such as those outlined in USP <761>)[1], the industry is shifting toward orthogonal cross-validation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) for assessing the purity of 2-(4-Nitrophenyl)ethylazanium, detailing the causality behind experimental choices and providing self-validating protocols.

The Analytical Dilemma: Relative vs. Absolute Purity

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the industry standard for assessing chemical purity. However, HPLC is a relative method. It assumes that all components in a mixture have similar UV response factors, or it requires highly pure reference standards for every single impurity to quantify them accurately[2]. Furthermore, HPLC-UV is entirely blind to UV-transparent impurities such as residual water, inorganic salts, and silica gel[3].

Conversely, Quantitative NMR (qNMR) is a primary ratio method. It provides absolute quantification by directly comparing the integral of an analyte's proton signal to that of a certified internal standard[2]. Because the NMR signal area is strictly proportional to the number of nuclei generating it, qNMR bypasses the need for an identical reference standard and captures the true mass fraction of the analyte, including deviations caused by "NMR-silent" inorganic impurities[4],[5].

G cluster_HPLC HPLC-UV Workflow cluster_qNMR qNMR Workflow Start 2-(4-Nitrophenyl)ethylazanium Sample HPLC_Prep Dilution & Injection Start->HPLC_Prep qNMR_Prep Gravimetric Addition of Internal Standard Start->qNMR_Prep HPLC_Run Chromatographic Separation (Relative Purity) HPLC_Prep->HPLC_Run HPLC_Limits Blind to UV-Transparent Impurities (Salts, H2O) HPLC_Run->HPLC_Limits CrossVal Orthogonal Cross-Validation (True Mass Fraction) HPLC_Limits->CrossVal qNMR_Run 1H NMR Acquisition (Absolute Purity) qNMR_Prep->qNMR_Run qNMR_Limits Universal Detection (Captures all protonated species) qNMR_Run->qNMR_Limits qNMR_Limits->CrossVal

Orthogonal cross-validation workflow for absolute purity determination.

Methodology 1: HPLC-UV Purity Assessment

Because 2-(4-Nitrophenyl)ethylazanium possesses a highly polar, positively charged amine group (azanium) and a lipophilic nitroaromatic ring, it is prone to secondary interactions with residual silanols on standard silica-based columns, which causes severe peak tailing.

Causality in Method Design: To counteract this, the mobile phase must be highly acidic. The addition of 0.1% Trifluoroacetic acid (TFA) acts as an ion-pairing agent and suppresses silanol ionization, ensuring the analyte remains in a uniform protonated state for sharp, symmetrical peaks. Detection is set to 275 nm to maximize the absorption of the nitrobenzene chromophore.

Step-by-Step HPLC Protocol
  • System Preparation: Equilibrate a C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm) at 30°C.

  • Mobile Phase Setup:

    • Solvent A: Ultrapure water with 0.1% TFA.

    • Solvent B: LC-MS grade Acetonitrile with 0.1% TFA.

  • Sample Preparation: Accurately weigh ~10 mg of 2-(4-Nitrophenyl)ethylazanium and dissolve in 10 mL of a 50:50 Water/Acetonitrile diluent. Filter through a 0.22 µm PTFE syringe filter.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Data Acquisition: Monitor UV absorbance at 275 nm. Integrate all peaks with a signal-to-noise ratio > 10. Calculate purity based on Area Normalization (Area %).

Methodology 2: qNMR Absolute Purity Assessment

To establish absolute purity via qNMR, the selection of the Internal Calibrant (IC) is critical. The IC must be highly pure, soluble in the chosen NMR solvent, and its proton signals must not overlap with the analyte[6].

Causality in Method Design: For 2-(4-Nitrophenyl)ethylazanium, Maleic acid is the ideal internal standard. Its olefinic protons appear as a sharp, isolated singlet at ~6.26 ppm in D2​O . This sits perfectly between the analyte's aliphatic ethylamine protons (3.0–3.5 ppm) and the strongly deshielded nitroaromatic protons (7.5–8.2 ppm). Furthermore, a long relaxation delay ( D1​ ) of 60 seconds is mandated. Protons in different chemical environments relax at different rates ( T1​ ). If the delay is too short, the signals will saturate, destroying the direct proportionality between signal area and molar concentration[4].

Step-by-Step qNMR Protocol
  • Gravimetric Preparation: Using a microbalance (readability 0.01 mg), accurately co-weigh ~15 mg of 2-(4-Nitrophenyl)ethylazanium and ~5 mg of NIST-traceable Maleic acid (Internal Standard) into a static-free vial.

  • Solvation: Dissolve the mixture entirely in 0.7 mL of Deuterium Oxide ( D2​O ) or DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert into a 400 MHz (or higher) NMR spectrometer. Perform precise tuning, matching, and 3D shimming to ensure a line width at half height ( w1/2​ ) of < 1.0 Hz.

  • Acquisition Parameters:

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ): 60 seconds (ensures > 5 × T1​ for all nuclei).

    • Number of Scans (NS): 32 to 64.

  • Processing & Calculation: Apply a 0.3 Hz exponential line broadening, phase manually, and apply a strict baseline correction. Integrate the Maleic acid singlet (~6.26 ppm, 2H) and the analyte's aromatic doublet (~8.1 ppm, 2H).

Calculate absolute purity ( Px​ ) using the fundamental qNMR equation:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

(Where I = Integral, N = Number of protons, M = Molar Mass, W = Weight, and P = Purity)

Comparative Data & Cross-Validation Analysis

When cross-validating a synthesized batch of 2-(4-Nitrophenyl)ethylazanium, relying on a single method can lead to dangerous assumptions. Below is a representative data set demonstrating the orthogonal value of combining these techniques.

Analytical ParameterHPLC-UV (Relative Purity)1H qNMR (Absolute Purity)
Primary Metric Area % (275 nm)Mass Fraction (% w/w)
Analyte Purity Result 99.6% 96.2%
Detected Impurities 0.4% (Organic by-products)0.4% (Organic) + 3.4% (Invisible)
Traceability Dependent on UV responseNIST-traceable (Maleic Acid)
Susceptibility to Salts/Water BlindHighly Sensitive (Mass balance gap)

Interpreting the Discrepancy: In the table above, HPLC reports a near-pristine purity of 99.6%. However, qNMR reveals an absolute purity of only 96.2%. This 3.4% discrepancy is a classic hallmark of UV-transparent impurities[3]. Because 2-(4-Nitrophenyl)ethylazanium is synthesized and precipitated as a hydrochloride salt, it is highly susceptible to retaining inorganic salts (e.g., excess NaCl) or atmospheric moisture (hygroscopicity).

HPLC normalizes the area of the UV-absorbing peaks, ignoring the mass of the water and salts. qNMR, however, relies on the exact gravimetric weight of the sample placed in the tube. If 3.4% of that weighed mass consists of NMR-silent inorganic salts, the calculated molar ratio of the analyte to the internal standard will drop, revealing the true mass fraction of the active molecule[5].

Conclusion

For researchers and drug development professionals, accepting " >99% by HPLC" at face value is a risk to scientific integrity. By cross-validating 2-(4-Nitrophenyl)ethylazanium with qNMR, scientists can establish a self-validating system that accounts for both organic impurities (via HPLC separation) and absolute mass fraction (via qNMR gravimetric ratios). This orthogonal approach ensures that downstream stoichiometric calculations and biological assays are built on an foundation of absolute chemical truth.

References

  • ECA Academy. Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR. GMP Compliance.[Link][1]

  • Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. National Center for Biotechnology Information (PMC).[Link][4]

  • Enfanos. Absolute Quantification by qNMR. Enfanos.[Link][3]

Sources

Validation

Comparative Basicity of Substituted Phenylethylazaniums: 2-(4-Nitrophenyl) vs. 2-(4-Aminophenyl) Derivatives

Phenylethylamine derivatives serve as foundational scaffolds in neurochemistry, pharmacology, and the development of targeted therapeutics[1]. The basicity of the primary aliphatic amine—quantified by the pKa​ of its pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Phenylethylamine derivatives serve as foundational scaffolds in neurochemistry, pharmacology, and the development of targeted therapeutics[1]. The basicity of the primary aliphatic amine—quantified by the pKa​ of its protonated conjugate acid (the azanium ion)—is a critical physicochemical parameter. It dictates the molecule's ionization state at physiological pH, directly influencing lipophilicity, blood-brain barrier permeability, and receptor binding affinity.

This guide provides an objective, mechanistic comparison of the basicity between two para-substituted derivatives: 2-(4-nitrophenyl)ethylazanium and 2-(4-aminophenyl)ethylazanium , supported by theoretical frameworks and self-validating experimental protocols.

Mechanistic Causality: Substituent Effects on Basicity

The intrinsic basicity of an aliphatic amine is governed by the electron density localized on the nitrogen atom. In phenylethylamines, the ethyl linker ( −CH2​CH2​− ) acts as an insulating barrier that prevents direct π -resonance delocalization between the aromatic ring and the amine nitrogen. However, the electronic nature of the para-substituent profoundly alters the electron density of the phenyl ring, and this perturbation is transmitted inductively through the σ -bonds of the alkyl chain[2].

The Electron-Withdrawing Effect: 2-(4-Nitrophenyl)ethylazanium

The nitro group ( −NO2​ ) is a potent electron-withdrawing group (EWG), characterized by a highly positive Hammett substituent constant ( σp​≈+0.78 ). It depletes electron density from the phenyl ring via both inductive (-I) and resonance (-R) effects. The resulting electron-deficient aromatic system inductively pulls electron density away from the ethylamine side chain. This withdrawal of electron density destabilizes the positive charge on the protonated azanium ion, thereby increasing its acidity and lowering its pKa​ to approximately 9.22[3].

The Electron-Donating Effect: 2-(4-Aminophenyl)ethylazanium

Conversely, the amino group ( −NH2​ ) acts as a strong electron-donating group (EDG). While it possesses a weak inductive withdrawing effect (-I), its powerful resonance donation (+R) dominates, resulting in a negative Hammett constant ( σp​≈−0.66 ). This enriches the phenyl ring with electron density. The electron-rich aromatic system subsequently pushes electron density through the alkyl linker via induction, stabilizing the positive charge of the azanium ion and elevating its pKa​ to approximately 10.32[4].

G cluster_nitro 2-(4-Nitrophenyl)ethylazanium (Electron Withdrawing) cluster_amino 2-(4-Aminophenyl)ethylazanium (Electron Donating) N1 Nitro Group (-NO2) Strong -I, -R R1 Phenyl Ring (Electron Deficient) N1->R1 Pulls e- density L1 Ethyl Linker (-CH2-CH2-) R1->L1 Inductive pull A1 Azanium (-NH3+) Lower pKa (~9.2) L1->A1 Destabilizes + charge N2 Amino Group (-NH2) Strong +R, Weak -I R2 Phenyl Ring (Electron Rich) N2->R2 Pushes e- density L2 Ethyl Linker (-CH2-CH2-) R2->L2 Inductive push A2 Azanium (-NH3+) Higher pKa (~10.3) L2->A2 Stabilizes + charge

Figure 1: Electronic substituent effects on the azanium pKa via inductive transmission.

Quantitative Data Comparison

The following table summarizes the quantitative relationship between the para-substituent, its electronic properties, and the resulting basicity of the ethylamine side chain.

CompoundPara-SubstituentHammett Constant ( σp​ )Electronic EffectPredicted pKa​ (Azanium)
2-(4-Nitrophenyl)ethylazanium −NO2​ +0.78Strong EWG (-I, -R)9.22 ± 0.10[3]
2-Phenylethylazanium (Baseline) −H 0.00Neutral~9.80
2-(4-Aminophenyl)ethylazanium −NH2​ -0.66Strong EDG (+R, weak -I)10.32 ± 0.10[4]

Experimental Protocol: Self-Validating pKa​ Determination

To empirically determine the pKa​ of these azanium ions with high fidelity, a self-validating potentiometric titration workflow must be employed.

Causality behind experimental design: Primary amines readily react with atmospheric carbon dioxide to form carbamates, which artificially lowers the pH and skews pKa​ calculations. Therefore, the titration must be performed under a strict inert gas blanket. Additionally, maintaining a constant ionic strength (using 0.1 M KCl ) ensures that the activity coefficients remain stable throughout the titration, allowing for the calculation of true thermodynamic pKa​ values.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh and dissolve 0.1 mmol of the target phenylethylamine derivative in 50 mL of 0.1 M KCl (aq) in a jacketed titration vessel maintained at exactly 25.0 °C .

  • Acidification: Add 0.1 M HCl dropwise until the solution pH drops below 3.0. This guarantees 100% protonation of the primary amine to its azanium form prior to the start of the measurement.

  • Atmospheric Isolation: Seal the vessel and purge the solution with high-purity N2​ gas for 15 minutes. Maintain a continuous, gentle N2​ blanket over the liquid surface for the duration of the experiment.

  • Automated Titration: Titrate the solution using standardized 0.1 M NaOH via an automated titrator. Set the dosing rate to dynamically slow down near the equivalence point. Record the pH versus the volume of titrant added.

  • Data Analysis (Gran Plot): Rather than estimating the half-equivalence point visually, calculate the first derivative ( dVdpH​ ) to precisely identify the equivalence volume ( Veq​ ). The pKa​ is extracted from the pH at exactly 21​Veq​ .

  • Self-Validation (Orthogonal Testing): To ensure the potentiometric data is not artifactual, perform a parallel UV-Vis spectrophotometric titration. Because the protonation state of the aliphatic amine inductively alters the electron density of the aromatic ring, subtle shifts in the UV absorption maxima ( λmax​ ) of the phenyl chromophore will occur. Plotting absorbance vs. pH will yield an independent pKa​ curve that must mathematically converge with the potentiometric results.

Workflow S1 1. Sample Preparation Dissolve 0.1 mmol analyte in 50 mL 0.1 M KCl (aq) at 25.0 °C S2 2. Acidification Add 0.1 M HCl to lower pH < 3.0 (Ensure full protonation to azanium) S1->S2 S3 3. Titration & Logging Titrate with 0.1 M NaOH under N2(g) Record pH vs. Volume S2->S3 S4 4. Data Analysis Calculate 1st Derivative (dpH/dV) Determine Half-Equivalence Point (pH = pKa) S3->S4 S5 5. Validation Cross-reference with UV-Vis Spectrophotometry (Self-Validating) S4->S5

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

References

  • ChemicalBook. 2-(4-Aminophenyl)ethylamine Properties and pKa Data. 4

  • GuideChem. 4-NITRO-PHENETHYLAMINE 24954-67-4 wiki. 3

  • ACS Medicinal Chemistry Letters. Ring Structure and Aromatic Substituent Effects on the pKa of the Benzoxaborole Pharmacophore. 2

  • National Institutes of Health (PMC). Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review. 1

Sources

Comparative

A Comparative Guide to the In Vivo Toxicity of 2-(4-Nitrophenyl)ethylazanium Salts: A Read-Across and Protocol-Driven Approach

For professionals in drug development and chemical research, a thorough understanding of a compound's in vivo toxicity is paramount. This guide provides a detailed examination of the potential toxicity of 2-(4-Nitropheny...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug development and chemical research, a thorough understanding of a compound's in vivo toxicity is paramount. This guide provides a detailed examination of the potential toxicity of 2-(4-Nitrophenyl)ethylazanium salts. Due to a scarcity of direct published data on this specific class of compounds, we will employ a structural analogy and read-across approach, a cornerstone of predictive toxicology. By dissecting the molecule into its core components—the quaternary ammonium head, the phenethylamine backbone, and the nitrophenyl group—we can synthesize a robust, evidence-based toxicity profile.

This guide is structured not only to inform but also to empower. Following the toxicological analysis, a comprehensive, step-by-step protocol for a comparative in vivo acute toxicity study is provided. This protocol is designed to be a self-validating system, enabling researchers to generate the empirical data needed to make critical decisions in their development pipelines.

Toxicological Profile by Structural Analogy

The toxicological characteristics of a novel compound can often be predicted by examining the known effects of its structural components. The 2-(4-Nitrophenyl)ethylazanium cation is composed of three key moieties, each with a well-documented toxicological footprint.

cluster_0 2-(4-Nitrophenyl)ethylazanium Cation cluster_1 Toxicological Implications N Quaternary Ammonium (N+) C1 Ethyl Linker N->C1 Alkyl Chain Tox1 Mitochondrial Dysfunction Membrane Disruption N->Tox1 C2 Phenyl Ring C1->C2 Tox2 Potential Neuroactivity Sympathomimetic Effects C1->Tox2 NO2 Nitro Group (NO2) C2->NO2 para-substitution Tox3 Metabolic Activation Oxidative Stress Hematotoxicity NO2->Tox3

Caption: Structural components of the 2-(4-Nitrophenyl)ethylazanium cation and their associated toxicological implications.

The Quaternary Ammonium (QA) Moiety

2-(4-Nitrophenyl)ethylazanium salts belong to the broader class of Quaternary Ammonium Compounds (QACs). The defining feature of QACs is a positively charged nitrogen atom, which makes them cationic and surface-active. This property is key to their primary mechanism of toxicity.

  • Mechanism of Action: QACs are known to disrupt cellular membranes and, most notably, interfere with mitochondrial function.[1] In vitro studies have demonstrated that QACs like benzalkonium chlorides (BACs) and didecyldimethylammonium chlorides (DDACs) can impair oxygen consumption and ATP production at low concentrations.[1]

  • In Vivo Effects: The route of administration dramatically impacts the in vivo toxicity of QACs. While they are poorly absorbed through the gut or skin, inhalation exposure is significantly more lethal.[2] For instance, the median lethal dose (LD50) for BAC and DDAC in mice is over 100-fold lower when aspirated compared to ingestion (< 2 mg/kg vs. > 200 mg/kg).[2] This suggests that if aerosolized, 2-(4-Nitrophenyl)ethylazanium salts could pose a significant respiratory hazard. Systemic exposure has also been linked to reproductive and developmental toxicity.[3]

The Phenethylamine (PEA) Backbone

Phenethylamine is an endogenous neuroactive amine that forms the structural backbone for a wide range of stimulants and psychoactive drugs.[4] Its derivatives can readily cross the blood-brain barrier.[5]

  • Mechanism of Action: PEA and its analogues act as neuromodulators, often by triggering the release of monoamines like dopamine and norepinephrine.[4] While the parent 2-(4-Nitrophenyl)ethylamine is not a quaternary ammonium salt, its structural similarity to other PEA derivatives suggests a potential for neuroactive effects.

  • In Vivo Effects: Acute toxicity studies in mice on various PEA derivatives show LD50 values generally falling within the 130 to 250 mg/kg range, indicating moderate acute toxicity.[5] The primary effects are sympathomimetic and psychoactive.[5] Some PEA derivatives have been associated with neurotoxicity through mechanisms like oxidative stress.[6][7]

The 4-Nitrophenyl Group

The presence of a nitro group on the phenyl ring introduces a distinct set of toxicological concerns, primarily related to its metabolic activation.

  • Mechanism of Action: The toxicity of many nitroaromatic compounds is dependent on the metabolic reduction of the nitro group to form nitroso, hydroxylamino, and amino metabolites.[8] This reductive metabolism can lead to the generation of reactive oxygen species (ROS), causing oxidative stress, and can form adducts with cellular macromolecules.

  • In Vivo Effects: A key concern with nitroaromatic compounds is hematotoxicity, specifically methemoglobinemia, where the iron in hemoglobin is oxidized, rendering it unable to carry oxygen.[9] While studies on 4-nitrophenol did not find significant hematological effects in rats after inhalation, this remains a critical endpoint to monitor for related compounds.[9] The toxicity of this class is highly dependent on factors like the number and position of nitro groups.[8]

Synthesized Toxicity Profile and Target Organ Prediction

Based on the read-across analysis, we can construct a hypothesized toxicity profile for 2-(4-Nitrophenyl)ethylazanium salts and predict the primary target organs for in vivo studies.

ParameterPredicted EffectRationaleKey Target Organs
Acute Toxicity (Oral) ModerateBased on the toxicity of PEA derivatives, likely in the 100-300 mg/kg range. The QA moiety may increase this toxicity.Liver, Kidneys, GI Tract
Acute Toxicity (Inhalation) HighQACs are significantly more toxic via inhalation.[2]Lungs, Respiratory Tract
Primary Mechanism Mitochondrial Dysfunction & Oxidative StressCombination of QA effects on mitochondria and nitroaromatic redox cycling.[1][8]Liver, Brain, Heart
Specific Toxicities Potential Neurotoxicity & HematotoxicityDerived from the PEA backbone and the metabolic activation of the nitro group.[5][9]Brain, Blood
Counter-Ion Effect Likely MinorFor common salts (e.g., Cl-, Br-), the toxicity is expected to be driven primarily by the organic cation. However, this is a key variable to test.N/A

Proposed Protocol: Comparative Acute Oral Toxicity Study (OECD 425)

To generate definitive data, a standardized in vivo study is required. The following protocol is based on the OECD Guideline 425 for Acute Oral Toxicity (Up-and-Down Procedure), which minimizes animal usage while providing a statistically robust estimate of the LD50.

Objective

To determine and compare the acute oral toxicity (LD50) of different 2-(4-Nitrophenyl)ethylazanium salts (e.g., chloride, bromide, iodide) in a rodent model.

Materials & Methods
  • Test Animals: Young adult female Sprague-Dawley rats (8-12 weeks old). Females are often used as they tend to be slightly more sensitive. Justification: The rat is a standard species for toxicology studies with extensive historical data.

  • Housing: Animals should be housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hour light/dark cycle) and given ad libitum access to standard chow and water. Acclimatize animals for at least 5 days before dosing.

  • Test Compounds:

    • 2-(4-Nitrophenyl)ethylazanium Chloride

    • 2-(4-Nitrophenyl)ethylazanium Bromide

    • 2-(4-Nitrophenyl)ethylazanium Iodide

    • Causality Check: Each salt must be of high purity (>98%) to ensure observed toxicity is not due to impurities. The compounds should be dissolved in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose) immediately prior to use.

Experimental Workflow

start Start: Animal Acclimatization (≥5 days) fasting Overnight Fasting (Food, not water) start->fasting dosing Dose single animal via oral gavage (Start Dose: e.g., 175 mg/kg) fasting->dosing obs48 Observation Period (48 hours) dosing->obs48 outcome Outcome? obs48->outcome survived Animal Survives outcome->survived Yes died Animal Dies outcome->died No increase_dose Dose next animal at a HIGHER level (e.g., 550 mg/kg) survived->increase_dose decrease_dose Dose next animal at a LOWER level (e.g., 55 mg/kg) died->decrease_dose main_study Continue Up-and-Down Sequence (4-5 more animals) increase_dose->main_study decrease_dose->main_study end_obs End of Study Observation (14 days total) main_study->end_obs necropsy Euthanasia & Necropsy (Gross Pathology, Histopathology) end_obs->necropsy analysis Data Analysis (Calculate LD50 using AOT425StatPgm) necropsy->analysis end End analysis->end

Caption: Experimental workflow for an acute oral toxicity study following the OECD 425 Up-and-Down Procedure.

Step-by-Step Procedure
  • Animal Preparation: Fast animals overnight prior to dosing, ensuring access to water.

  • Dosing:

    • Weigh the animal and calculate the precise volume of the dosing solution.

    • Administer the test compound using oral gavage. The volume should not exceed 10 mL/kg.

    • The initial starting dose is chosen based on available information. Given the PEA data, a default starting dose of 175 mg/kg is a conservative choice.[5]

  • Post-Dosing Observation:

    • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

    • Record all clinical signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, lethargy).

    • Record body weights shortly before dosing and at least weekly thereafter.

  • Up-and-Down Dosing Logic:

    • If the animal survives after 48 hours, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies within 48 hours, the dose for the next animal is decreased by a factor of 3.2.

    • This sequence continues until the stopping criteria are met (typically after 4-5 reversals in outcome).

  • Pathology:

    • At the end of the 14-day observation period, all surviving animals are euthanized.

    • Conduct a full gross necropsy on all animals (those that died during the study and those euthanized at termination).

    • Pay special attention to the predicted target organs: lungs, liver, kidneys, spleen, heart, and brain. Preserve these tissues in 10% neutral buffered formalin for potential histopathological examination. This step is critical for confirming the mechanisms predicted by the read-across analysis.

Data Analysis

The sequence of outcomes (survival or death) is used to calculate the LD50 and its confidence interval using specialized software such as the AOT425StatPgm, which is recommended by the OECD guideline. The clinical signs and pathology findings are summarized to provide a complete toxicological profile for each salt.

Conclusion

References

  • Differential and Sex-Specific Toxicity of Aspirated Quaternary Ammonium Compounds. (2026). Vertex AI Search.
  • β-Phenylethylamine and various monomethylated and para-halogenated analogs. Acute toxicity studies in mice. (2025).
  • Reproductive & developmental toxicity of quaternary ammonium compounds. (n.d.). PMC - NIH.
  • Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C)
  • The neurotoxicity of psychoactive phenethylamines “2C series” in cultured monoaminergic neuronal cell lines. (n.d.).
  • β‐Phenethylamine—A Phenylalanine Derivative in Brain—Contributes to Oxidative Stress by Inhibiting Mitochondrial Complexes and DT‐Diaphorase: An In Silico Study. (2013). PMC - NIH.
  • Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety. (2025). PMC.
  • HEALTH EFFECTS - Toxicological Profile for Nitrophenols. (n.d.). NCBI Bookshelf - NIH.
  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity rel

Sources

Safety & Regulatory Compliance

Safety

2-(4-Nitrophenyl)ethylazanium proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of hazardous reagents. Handling 2-(4-Nitrophenyl)ethylazanium (commonly supplied as 4...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams and synthetic chemists on the lifecycle management of hazardous reagents. Handling 2-(4-Nitrophenyl)ethylazanium (commonly supplied as 4-Nitrophenethylamine hydrochloride) requires a rigorous, mechanistically sound approach to safety and disposal.

Because this compound features both a reactive primary amine salt and a nitroaromatic moiety, its disposal is not merely a matter of regulatory compliance—it is a critical environmental and operational imperative. Nitroaromatic compounds are notoriously recalcitrant to natural biodegradation and chemical hydrolysis[1]. Improper disposal can lead to persistent environmental contamination, while improper thermal destruction can release highly toxic gases[2].

Here is your comprehensive, self-validating operational blueprint for the safe handling and disposal of 2-(4-Nitrophenyl)ethylazanium.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the chemical and physical parameters that dictate the compound's behavior. All quantitative safety data is summarized below to inform your stoichiometric and logistical planning.

ParameterValueOperational Implication & Causality
Molecular Weight 202.64 g/mol Essential for calculating exact stoichiometric neutralization of aqueous waste streams.
Purity >98.0% (HPLC)High-purity crystalline powders carry a severe risk of aerosolization and dust dispersion during transfer[2].
GHS Classification Skin Irrit. 2, Eye Irrit. 2AMandates strict PPE (nitrile gloves, safety goggles) to prevent dermal and ocular absorption[2].
Spill Flush Time 15 minutesMinimum required duration for flushing eyes or skin with water post-exposure to ensure complete residue removal[3].
Storage Temperature Cool, dark placePrevents slow thermal degradation and mitigates the risk of pressure buildup in sealed containers[2].
Incineration Requirement High Temp + ScrubberCombustion cleaves C-N bonds, releasing toxic NOx and HCl gases. Scrubbers are mandatory to capture these emissions[4].

Mechanistic Safety Insights: The "Why" Behind the Protocol

In laboratory safety, executing a protocol without understanding the underlying chemistry introduces critical vulnerabilities.

  • The Danger of Dust Formation: 2-(4-Nitrophenyl)ethylazanium is typically handled as a dry hydrochloride salt. Mechanical friction or improper sweeping can generate fine dust. Inhalation of nitroaromatic dust bypasses dermal barriers, leading to rapid systemic absorption. This is why wet-wiping or HEPA-filtered vacuums are mandatory for spill cleanup[2][4].

  • Thermal Decomposition Dynamics: When subjected to high temperatures, the molecule undergoes violent oxidative decomposition. The nitro group and the chloride counterion decompose to generate carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[2][3]. Consequently, standard municipal incineration is vastly insufficient. The waste must be processed in a chemical incinerator equipped with an afterburner and an alkaline scrubber to neutralize the acidic gases[4].

  • Incompatibility with Reducing Agents: The nitroaryl group is highly susceptible to chemical reduction. Mixing this waste with strong reducing agents (e.g., sodium borohydride, zinc dust) can trigger an uncontrolled, highly exothermic reaction. Waste streams must be strictly segregated.

Waste Segregation Workflow

The following logic tree dictates how 2-(4-Nitrophenyl)ethylazanium waste must be routed through your facility's environmental health and safety (EHS) infrastructure.

WasteSegregation Start 2-(4-Nitrophenyl)ethylazanium Waste Generated Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid SolidCont Seal in compatible secondary container Solid->SolidCont Org Organic Solvent Liquid->Org Aq Aqueous Solution Liquid->Aq Incineration High-Temperature Incineration (with NOx/HCl scrubbers) SolidCont->Incineration Hal Halogenated Waste (Due to Cl- ion or solvent) Org->Hal Contains halogenated solvents NonHal Non-Halogenated Waste Org->NonHal Halogen-free solvents AqNeutral Neutralize to pH 6-8 (if acidic/basic) Aq->AqNeutral Hal->Incineration NonHal->Incineration AqWaste Aqueous Hazardous Waste AqNeutral->AqWaste AqWaste->Incineration Professional Disposal

Fig 1. Waste segregation and disposal workflow for 2-(4-Nitrophenyl)ethylazanium.

Step-by-Step Operational Protocols

To ensure a self-validating system, every protocol below includes a mandatory "Validation Check." Do not proceed to the next step until the validation criteria are met.

Protocol A: Solid Waste Containment

Unused product, contaminated weighing paper, and empty packaging must be treated as hazardous solid waste.

  • Collection: Using non-sparking tools, carefully sweep up solid residues. Do not use compressed air or dry brushes, which promote dust dispersion[2].

  • Containment: Transfer the material into a chemically compatible, airtight High-Density Polyethylene (HDPE) container[4].

  • Validation Check: Inspect the exterior of the sealed container under good lighting. Wipe down the exterior with a damp cloth to ensure zero residual dust is present.

  • Labeling: Affix a standardized hazardous waste label. Explicitly write: "Toxic Solid Waste: Contains Nitroaromatics and Chlorides. DO NOT INCINERATE WITHOUT SCRUBBER."

Protocol B: Liquid Waste Processing

Because the compound is a hydrochloride salt, its dissolution in organic solvents introduces chloride ions into the waste stream, which may require routing to halogenated waste depending on your local EHS limits.

  • Characterization: Determine the primary solvent. Route to organic or aqueous workflows accordingly.

  • Aqueous Neutralization: If the waste is an aqueous extract, slowly adjust the pH to a neutral range (pH 6–8) using dilute NaOH or HCl to prevent unwanted reactions in the waste carboy.

  • Validation Check: Extract a 1 mL aliquot and verify the pH using a calibrated pH meter or high-resolution indicator paper. Log the final pH on the waste manifest.

  • Transfer: Funnel the solution into the designated liquid waste carboy. Crucial: Leave at least 20% headspace in the container to accommodate potential off-gassing or thermal expansion.

Protocol C: Immediate Spill Response

In the event of a localized benchtop spill, immediate containment is required to prevent inhalation exposure.

  • Isolation: Evacuate non-essential personnel from the immediate vicinity. Ensure local exhaust ventilation (fume hood) is operating at maximum capacity[5].

  • Suppression: Cover the spilled powder with a damp, inert absorbent pad to immediately suppress dust aerosolization[2].

  • Collection: Carefully fold the damp pad inward, capturing the powder. Place the pad and any contaminated gloves into a solid hazardous waste container.

  • Validation Check: Wash the contaminated bench surface with copious amounts of water and a laboratory-grade detergent[5]. Visually inspect the surface to confirm the complete removal of all yellow/orange nitroaromatic residues.

References

  • SAFETY DATA SHEET - Fisher Scientific Thermo Fisher Scientific
  • TCI AMERICA - Spectrum Chemical Spectrum Chemical
  • 9145 2-(4-Nitrophenyl)ethylamine Hydrochloride MSDS Zoro / TCI
  • MSDS of 4-Nitrophenethylamine hydrochloride - Capot Chemical Capot Chemical Co., Ltd.
  • POTENTIAL FOR HUMAN EXPOSURE: Nitroaromatic Compounds Agency for Toxic Substances and Disease Registry (

Sources

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